An In-depth Technical Guide to the Synthesis of N-methyl-1H-indole-5-carboxamide
Introduction N-methyl-1H-indole-5-carboxamide is a key structural motif found in a variety of biologically active molecules, making its synthesis a topic of significant interest to researchers in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
N-methyl-1H-indole-5-carboxamide is a key structural motif found in a variety of biologically active molecules, making its synthesis a topic of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous pharmaceuticals, and the N-methyl and 5-carboxamide substituents play crucial roles in modulating the pharmacological properties of these compounds.[1] This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to N-methyl-1H-indole-5-carboxamide, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods. The content is designed for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation of this important molecule.
Strategic Approaches to Synthesis
The synthesis of N-methyl-1H-indole-5-carboxamide can be approached through two primary retrosynthetic disconnections, as illustrated below. These strategies hinge on the timing of the N-methylation and amidation steps.
Physicochemical Properties and Applications of N-Methyl-1H-indole-5-carboxamide: A Technical Guide
Executive Summary As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter N-methyl-1H-indole-5-carboxamide (CAS: 121206-74-4)[1] as a privileged scaffold. This bifunctional m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter N-methyl-1H-indole-5-carboxamide (CAS: 121206-74-4)[1] as a privileged scaffold. This bifunctional molecule merges the electron-rich, hydrophobic nature of an indole core with the polar, hydrogen-bonding capacity of an N-methyl carboxamide group. This guide provides an in-depth analysis of its physicochemical properties, pharmacophore dynamics, and a self-validating synthetic methodology designed for high-throughput drug discovery workflows.
Structural & Physicochemical Profiling
Understanding the physicochemical baseline of a building block is critical for predicting its behavior in biological systems and organic solvents. N-methyl-1H-indole-5-carboxamide is an amphiphilic molecule. The indole ring provides a flat, aromatic surface ideal for
π−π
stacking and hydrophobic interactions, while the carboxamide moiety acts as a directional hydrogen-bonding anchor.
The quantitative physicochemical data is summarized in the table below:
Property
Value
Chemical Name
N-Methyl-1H-indole-5-carboxamide
CAS Registry Number
121206-74-4
Molecular Formula
C10H10N2O
Molecular Weight
174.20 g/mol
Exact Mass
174.0793 Da
Topological Polar Surface Area (TPSA)
44.9 Ų
Hydrogen Bond Donors
2 (Indole N-H, Amide N-H)
Hydrogen Bond Acceptors
1 (Amide C=O)
Predicted LogP
~1.8
Data synthesized from standard chemical repositories and structural calculations[1].
Pharmacophore Dynamics & Binding Mechanisms
In drug development, the spatial arrangement of hydrogen bond donors/acceptors relative to hydrophobic bulk dictates target affinity. N-methyl-1H-indole-5-carboxamide is particularly effective at targeting allosteric sites that require precise steric accommodation.
A prime example of this is its binding behavior within the AAA ATPase p97 allosteric site[2]. The binding pocket features a "threonine turnstile" that dynamically responds to the ligand. The N-methyl group of the carboxamide necessitates a steric shift of the Thr 613 methyl group to accommodate the hydrophobic addition. Concurrently, the polar amide carbonyl group forms a critical hydrogen bond with the Thr 509 hydroxyl group, while the amide N-H interacts with the backbone carbonyl of Ser 511[3].
Fig 1: Pharmacophore interactions of N-methyl-1H-indole-5-carboxamide in the p97 ATPase site.
Synthetic Methodology & Validation
To synthesize N-methyl-1H-indole-5-carboxamide efficiently, we utilize a standard amide coupling strategy starting from 1H-indole-5-carboxylic acid[4].
The Self-Validating Protocol
This protocol is engineered to be self-validating through orthogonal phase separations. By carefully selecting our reagents, the reaction naturally purifies itself during the aqueous workup, minimizing the need for immediate chromatographic purification.
Step-by-Step Workflow:
Activation: Dissolve 1.0 equivalent of 1H-indole-5-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt.
Causality: EDC·HCl is specifically chosen over DCC because its primary byproduct (a urea derivative) is highly water-soluble. HOBt is added to form an active ester intermediate, which accelerates amidation and suppresses side reactions.
Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid and neutralizes the HCl salts without competing with the amine during the coupling phase.
Amidation: Add 1.5 eq of methylamine hydrochloride (CH₃NH₂·HCl). Stir the reaction at room temperature for 4–6 hours under a nitrogen atmosphere.
Aqueous Workup (Self-Purification): Quench the reaction with water and extract with Ethyl Acetate (EtOAc).
Wash the organic layer with 1M HCl : This specifically protonates and removes any unreacted methylamine into the aqueous phase.
Wash with saturated NaHCO₃ : This deprotonates and removes any unreacted starting material (indole-5-carboxylic acid).
Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Fig 2: Self-validating synthetic workflow for N-methyl-1H-indole-5-carboxamide.
Analytical Characterization
To ensure absolute trustworthiness of the synthesized batch, the following analytical metrics must be met. If the workup was successful, TLC will show a single UV-active spot at 254 nm (Rf ~0.4 in 5% MeOH/DCM).
LC-MS Validation: The sample must exhibit a dominant peak at m/z 175.1 [M+H]⁺ in positive ESI mode, confirming the exact mass of the amidation product.
¹H NMR Validation (DMSO-d6, 400 MHz): The spectrum must display a broad singlet at ~11.2 ppm (1H, indole N-H) and a distinct doublet at ~2.8 ppm (3H, N-CH₃). The presence of this doublet is the definitive diagnostic marker that successful N-methylation of the carboxamide has occurred, as it couples with the adjacent amide N-H proton.
References
Burnett et al. "A Threonine Turnstile Defines a Dynamic Amphiphilic Binding Motif in the AAA ATPase p97 Allosteric Binding Site." Organic & Biomolecular Chemistry, 2017. Available at:[Link]
Google Patents. "GB2035310A - Indole-s-carbaxamides and this anologues." UK Patent Office.
N-Methyl-1H-indole-5-carboxamide: A Technical Guide to its Mechanism of Action as a Selective MAO-B Inhibitor
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the mechanism of action of N-methyl-1H-indole-5-carboxamide, a member of the promising cla...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of N-methyl-1H-indole-5-carboxamide, a member of the promising class of indole-5-carboxamide derivatives. Drawing upon extensive research into this chemical scaffold, this document elucidates the compound's primary role as a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B). We will delve into the molecular interactions governing this inhibition, the broader pharmacological context of indole carboxamides, and provide detailed experimental protocols for the synthesis and evaluation of these compounds. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic agents for neurodegenerative disorders and other conditions linked to MAO-B dysregulation.
Introduction: The Therapeutic Potential of the Indole Carboxamide Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Within this broad class, indole carboxamides have emerged as particularly versatile structures, demonstrating efficacy as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] Recent research has highlighted a significant and therapeutically relevant activity for indole-5-carboxamide derivatives: the selective inhibition of monoamine oxidase B (MAO-B).[4][5]
MAO-B is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of several important neurotransmitters, including dopamine, and various xenobiotic amines.[2][6] Elevated MAO-B activity has been implicated in the pathophysiology of several neurodegenerative conditions, most notably Parkinson's disease and Alzheimer's disease.[6] Consequently, the development of selective MAO-B inhibitors is a well-established therapeutic strategy to increase dopaminergic tone and mitigate neurodegeneration.[7][8] This guide focuses on N-methyl-1H-indole-5-carboxamide as a representative of this class of potent and selective MAO-B inhibitors.
Core Mechanism of Action: Selective and Reversible Inhibition of Monoamine Oxidase B (MAO-B)
The primary mechanism of action for N-methyl-1H-indole-5-carboxamide and its close analogs is the highly potent, selective, competitive, and reversible inhibition of MAO-B.[5][9] This contrasts with some earlier classes of MAO inhibitors that exhibited non-selective or irreversible binding, leading to undesirable side effects.
Kinetics of Inhibition
Studies on closely related indole-5-carboxamides have demonstrated their competitive mode of inhibition.[9] This indicates that these compounds bind to the active site of the MAO-B enzyme, directly competing with the endogenous substrates. Kinetic analyses, such as Lineweaver-Burk plots, have been instrumental in confirming this competitive binding mechanism.[6] The reversibility of the inhibition is a key feature, suggesting that the compounds do not form a covalent bond with the flavin adenine dinucleotide (FAD) cofactor essential for the enzyme's catalytic activity.[2][10] This reversible nature is advantageous for drug development, as it can lead to a more predictable pharmacokinetic and pharmacodynamic profile.
Molecular Interactions within the MAO-B Active Site
Computational docking studies have provided valuable insights into the binding mode of indole-5-carboxamide derivatives within the active site of human MAO-B.[2][5][11] These models reveal that the indole scaffold fits snugly within the substrate-binding site of the enzyme.
Key interactions that contribute to the high affinity and selectivity of these inhibitors include:
Hydrogen Bonding: The carboxamide linker plays a crucial role in anchoring the molecule within the active site. It can form hydrogen bonds with key residues, such as Gln206, and with structured water molecules that are often present in the active site.[2][12]
Hydrophobic Interactions: The indole ring itself engages in hydrophobic interactions with aromatic residues that line the active site cavity, such as Tyr398 and Tyr435.[10] These interactions are critical for the proper orientation and stabilization of the inhibitor-enzyme complex.
Role of the N-Methyl Group: While specific data for the N-methyl group of the topic compound is not extensively detailed in the available literature, N-alkylation of the indole or indazole ring in related inhibitors has been shown to be well-tolerated and can even enhance potency and selectivity.[7][9] The methyl group likely contributes to the overall lipophilicity of the compound, potentially influencing its ability to cross the blood-brain barrier, and may make additional van der Waals contacts within the active site.
The following diagram illustrates the hypothesized binding of an N-methyl-1H-indole-5-carboxamide derivative within the MAO-B active site.
Caption: Hypothesized binding of N-methyl-1H-indole-5-carboxamide in the MAO-B active site.
Broader Pharmacological Profile
While MAO-B inhibition is the primary mechanism of action, the indole carboxamide scaffold is known for a range of other biological activities. It is important for researchers to be aware of this polypharmacology, as it can present both opportunities for developing multi-target agents and challenges related to off-target effects.
Representative Synthesis of N-methyl-1H-indole-5-carboxamide
The synthesis of N-methyl-1H-indole-5-carboxamide can be achieved through a straightforward amidation of the corresponding carboxylic acid. The following is a representative protocol based on standard synthetic procedures.[9][11]
Step 1: N-Methylation of Indole-5-carboxylic acid
To a solution of 1H-indole-5-carboxylic acid in a suitable aprotic solvent (e.g., DMF), add a base such as potassium carbonate.
Add methyl iodide and stir the reaction mixture at room temperature until completion (monitored by TLC).
Work up the reaction by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 1-methyl-1H-indole-5-carboxylic acid.
Step 2: Amidation to form N-methyl-1H-indole-5-carboxamide
Dissolve 1-methyl-1H-indole-5-carboxylic acid in a suitable solvent like dichloromethane (DCM).
Add a coupling agent (e.g., HATU or EDC/HOBt) and a base (e.g., DIPEA).
Add a source of ammonia (e.g., ammonium chloride) or a solution of methylamine to form the N-methyl amide.
Stir the reaction at room temperature until completion.
Purify the crude product by column chromatography to obtain N-methyl-1H-indole-5-carboxamide.
The following diagram outlines the general synthetic workflow.
Caption: General synthetic workflow for N-methyl-1H-indole-5-carboxamide.
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the inhibitory activity of compounds against human recombinant MAO-B. The assay is based on the detection of hydrogen peroxide, a byproduct of the MAO-B catalyzed oxidation of a substrate.[3][4][13]
Materials:
Human recombinant MAO-B enzyme
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
MAO-B substrate (e.g., tyramine or benzylamine)
Fluorescent probe (e.g., Amplex Red)
Horseradish peroxidase (HRP)
Test compound (N-methyl-1H-indole-5-carboxamide) dissolved in DMSO
Positive control inhibitor (e.g., selegiline)
96-well black, flat-bottom microplates
Microplate reader with fluorescence detection (Ex/Em ≈ 535/587 nm)
Procedure:
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in MAO-B Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
Enzyme and Compound Pre-incubation:
To the wells of the 96-well plate, add the test compound dilutions, positive control, or vehicle control (buffer with the same percentage of DMSO).
Add the MAO-B enzyme solution to all wells except the "blank" wells.
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
Reaction Initiation:
Prepare a "Reaction Mix" containing the MAO-B substrate, fluorescent probe, and HRP in MAO-B Assay Buffer.
Add the Reaction Mix to all wells to start the enzymatic reaction.
Fluorescence Measurement:
Immediately place the plate in a microplate reader pre-set to 37°C.
Measure the fluorescence intensity in kinetic mode, with readings taken at regular intervals (e.g., every 1-2 minutes) for a total duration of 30-60 minutes.
Data Analysis:
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
N-methyl-1H-indole-5-carboxamide belongs to a class of compounds with a well-defined mechanism of action centered on the potent and selective inhibition of monoamine oxidase B. The insights from kinetic studies and molecular modeling of its close analogs provide a strong foundation for its further investigation as a potential therapeutic agent for neurodegenerative diseases. The experimental protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate this and related compounds. As the quest for novel and improved treatments for diseases like Parkinson's and Alzheimer's continues, the indole-5-carboxamide scaffold represents a promising avenue for drug discovery and development.
References
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). PMC.
Monoamine Oxidase B (MAO-B) Human Enzymatic LeadHunter Assay. TW.
An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses. (2021). PMC.
Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. (2014). PubMed. Available at: [Link]
Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. (2022). Journal of Pharmaceutical Negative Results.
Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. (2014). World Biomedical Frontiers.
Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. (1994). PubMed. Available at: [Link]
Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. (2014). PubMed. Available at: [Link]
Binding and interactions of a novel potent indole-5-carboxamide MAO-B inhibitor. (2025). ResearchGate. Available at: [Link]
Indole-5-carboxamide. Chem-Impex. Available at: [Link]
Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration. (2017). PubMed. Available at: [Link]
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]
Study of Monoamine Oxidase-B and Indole Derivatives Using Two Molecular Docking Programs: Molegro and MOE. (2020). International Journal of Scientific Research and Management. Available at: [Link]
Monoamine Oxidase Assay Kit. Bio-Techne. Available at: [Link]
Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. (2021). MDPI. Available at: [Link]
Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration. (2017). PMC. Available at: [Link]
Kinetics, mechanism, and inhibition of monoamine oxidase. (2018). ResearchGate. Available at: [Link]
Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. (2021). PMC. Available at: [Link]
Biological Activity and Structural Dynamics of N-methyl-1H-indole-5-carboxamide in AAA ATPase p97 Inhibition
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The hexameric AAA+ (ATPases Associated with diverse cellular Activities)...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
The hexameric AAA+ (ATPases Associated with diverse cellular Activities) protein p97 (also known as Valosin-Containing Protein, VCP) is a master regulator of cellular protein homeostasis. It is the primary mechanical engine driving Endoplasmic Reticulum-Associated Degradation (ERAD) and the Ubiquitin-Proteasome System (UPS)[1][2]. Because cancer cells rely heavily on these pathways to manage proteotoxic stress, p97 has emerged as a high-value oncology target[1].
This technical guide explores the precise biological activity and structural pharmacology of N-methyl-1H-indole-5-carboxamide (specifically characterized as the fragment UPCDC30367 ). While not a standalone drug, this specific chemical motif serves as a critical mechanistic probe. It defines a highly dynamic, amphiphilic allosteric binding pocket on p97 governed by a "Threonine Turnstile"[3][4]. Understanding how this specific N-methylated fragment forces rotameric shifts in the p97 binding cleft provides the foundational logic for designing next-generation, highly potent p97 inhibitors.
Target Biology: p97 and the Protein Homeostasis Network
p97 is a 550 kDa hexameric complex where each monomer consists of an N-terminal domain and two tandem ATPase domains (D1 and D2)[2]. The D2 domain is responsible for the majority of the complex's ATP hydrolysis, which translates into the mechanical force required to extract ubiquitinated misfolded proteins from the ER membrane[1][2].
Inhibiting p97 leads to a rapid accumulation of K48-linked poly-ubiquitinated proteins, triggering irresolvable ER stress, activation of the Unfolded Protein Response (UPR), and ultimately, apoptosis[1].
Fig 1. p97-mediated ERAD pathway and the apoptotic consequence of allosteric/D2 inhibition.
Structural Pharmacology: The "Threonine Turnstile"
The binding pocket for indole-based inhibitors on p97 is highly dynamic and sterically constrained[3]. High-resolution Cryo-EM and X-ray crystallographic studies have revealed that the binding subsite at the indole 5-position is amphiphilic—capable of accommodating both hydrogen bond donors/acceptors and small hydrophobic groups[3][4].
This adaptability is controlled by a "Threonine Turnstile" consisting of two adjacent residues: Thr 509 and Thr 613 [3][4].
Polar Mode: In the presence of polar substituents (like a primary amide), the Thr side-chain hydroxyl groups form a water-mediated hydrogen bonding network[4].
Apolar Mode: Diametric rotation of the
χ1
torsion by 150–180° orients the side-chain
β
-methyl groups of the threonines into the binding cleft, creating a hydrophobic pocket that accommodates apolar substituents[3].
Mechanistic Profiling of N-methyl-1H-indole-5-carboxamide (UPCDC30367)
The compound N-methyl-1H-indole-5-carboxamide (UPCDC30367) represents a fascinating mechanistic transition state between the pure polar and pure apolar binding modes.
When the single methyl group is substituted onto the amide nitrogen (transitioning from a primary amide to an N-methyl amide), the biological activity and binding pose fundamentally shift[4]:
Steric Accommodation: The hydrophobic N-methyl group forces the engagement of the Thr 613 methyl group, rotating the turnstile to accommodate the hydrophobic mass[4].
Hydrogen Bonding: Simultaneously, the polar amide carbonyl group maintains a hydrogen bond with the Thr 509 hydroxyl group[4].
Desolvation Penalty: This mixed binding mode displaces the bridging water molecule that normally stabilizes primary amides, resulting in the amide methyl moiety assuming a partially solvent-exposed, suboptimal orientation[4].
This structural conflict explains the causality behind its specific
IC50
value. The energetic penalty of losing the water-mediated network reduces its binding affinity compared to purely polar analogs, yet it retains activity due to the dual-engagement of the amphiphilic pocket[4].
Fig 2. Amphiphilic binding logic of N-methyl-1H-indole-5-carboxamide at the p97 allosteric site.
To illustrate the sensitivity of the p97 allosteric pocket, the table below summarizes the quantitative data for various indole-5-substitutions. Notice how the size and polarity of the substituent dictate the conformational state of the Threonine Turnstile and the resulting biochemical
IC50
[3][4].
Compound ID
Indole 5-Substitution
Core Motif
Binding Mode
IC50
(nM)
Key Mechanistic Interactions
UPCDC30310 (6)
−CONH2
(Primary Amide)
1H-indole-5-carboxamide
Polar
100
H-bonds with Thr509, Thr613, and bridging water[4].
UPCDC30367 (14)
−CONHCH3
(N-methyl)
N-methyl-1H-indole-5-carboxamide
Amphiphilic
450
H-bond with Thr509; N-methyl displaces water, engages Thr613[4].
UPCDC30318 (12)
−CH3
(Methyl)
5-methyl-1H-indole
Apolar
>1000
Hydrophobic contact with Thr613 methyl; loss of polar contacts[4].
UPCDC30222 (20)
Naphthalene isostere
Naphthalene
Disrupted
>5000
Ablates critical indole NH to Val 493 hydrogen bond[3].
Data synthesized from Burnett et al., evaluating the allosteric binding site of AAA ATPase p97[3][4].
Validated Experimental Methodologies
To ensure scientific integrity, the evaluation of indole-carboxamide fragments requires rigorous, self-validating protocols. Below are the standardized methodologies used to determine the biological activity and structural binding of these compounds.
Protocol A: In Vitro p97 ATPase Biochemical Assay
Purpose: To quantify the
IC50
of N-methyl-1H-indole-5-carboxamide and determine if the inhibition is ATP-competitive or allosteric[1].
Causality: Because p97 has two active ATPase domains, testing at varying ATP concentrations reveals the mechanism. An allosteric inhibitor's
IC50
will remain relatively stable across ATP concentrations, whereas an ATP-competitive inhibitor (like CB-5083) will show a right-shifted
IC50
at high ATP levels (e.g., 500 µM)[1].
Step-by-Step Workflow:
Enzyme Preparation: Dilute recombinant wild-type human p97 hexamer to a final working concentration of 2.5 nM in assay buffer (50 mM Tris-HCl pH 7.5, 20 mM
MgCl2
, 1 mM DTT, 0.01% Triton X-100). Note: Triton X-100 is critical to prevent artifactual promiscuous inhibition via compound aggregation.
Compound Plating: Dispense UPCDC30367 in a 10-point dose-response curve (3-fold serial dilutions starting at 10 µM) into a 384-well plate using an acoustic dispenser. Include DMSO as a vehicle control.
Incubation: Add the p97 enzyme solution to the compound plates and incubate for 15 minutes at room temperature to allow allosteric pocket equilibration.
Reaction Initiation: Add ATP to a final concentration of 50 µM (physiological state) or 500 µM (competitive stress state)[1]. Incubate for 60 minutes at 37°C.
Detection: Quench the reaction using a Malachite Green phosphate detection reagent. Read absorbance at 620 nm.
Self-Validation System:
Positive Control: Run CB-5083 in parallel to validate assay sensitivity to D2-domain inhibition[1][2].
Orthogonal Screen: Run the exact same protocol against N-ethylmaleimide sensitive factor (NSF), a related AAA+ ATPase, to validate target selectivity and rule out assay interference.
Protocol B: Cryo-EM Sample Preparation for p97-Inhibitor Complexes
Purpose: To visualize the rotameric shift of the Threonine Turnstile induced by the N-methyl group of UPCDC30367[3].
Causality: X-ray crystallography often fails to capture the true conformation of the p97 allosteric site due to crystal packing forces restricting the 550 kDa hexamer's flexibility. Cryo-EM, performed in the presence of a non-hydrolyzable ATP analog, locks the hexamer into a uniform state, allowing precise mapping of the Thr 509/Thr 613 side chains[3][4].
Step-by-Step Workflow:
Complex Formation: Incubate 4 mg/mL of purified p97 with 100 µM UPCDC30367 and 2 mM ATP-
γ
S (to lock the nucleotide-binding domains) for 30 minutes on ice.
Grid Preparation: Apply 3 µL of the complex to glow-discharged Quantifoil R1.2/1.3 holey carbon grids.
Vitrification: Blot for 3 seconds at 100% humidity (4°C) and plunge-freeze in liquid ethane using a Vitrobot Mark IV.
Data Acquisition: Image on a Titan Krios operating at 300 kV, equipped with a K3 direct electron detector.
Self-Validation System:
During 3D reconstruction, perform extensive 3D classification to discard partially assembled or apo-state hexamers.
Generate a ligand-omit map during refinement. If the density corresponding to the N-methyl-1H-indole-5-carboxamide persists in the omit map, it mathematically validates that the binding pose is real and not an artifact of model bias.
References
Burnett, J. C., et al. "A Threonine Turnstile Defines a Dynamic Amphiphilic Binding Motif in the AAA ATPase p97 Allosteric Binding Site." nih.gov.
Anderson, D. J., et al. "Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis." nih.gov.
Zhou, H. J., et al.
Tang, W. K., et al. "Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083." doi.org.
An In-Depth Technical Guide to the Structure-Activity Relationship of N-methyl-1H-indole-5-carboxamide Core for Monoamine Oxidase B Inhibition
Audience: Researchers, Scientists, and Drug Development Professionals Introduction The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. Its derivatives have been successfully developed into therapeutics for a multitude of diseases, including cancer, inflammation, and infections. Within this diverse family, the N-methyl-1H-indole-5-carboxamide core has emerged as a particularly promising scaffold for the development of potent and selective inhibitors of Monoamine Oxidase B (MAO-B).
MAO-B is a critical enzyme in the central nervous system responsible for the degradation of neurotransmitters, most notably dopamine. Its inhibition can lead to increased dopamine levels, a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. This guide provides a detailed exploration of the structure-activity relationship (SAR) of N-methyl-1H-indole-5-carboxamide and its analogs as MAO-B inhibitors, offering insights into the rational design of these compounds. We will delve into the key structural modifications that influence potency and selectivity, the experimental workflows for their evaluation, and the molecular interactions that govern their inhibitory activity.
The N-methyl-1H-indole-5-carboxamide Scaffold: A Pharmacophoric Analysis
The N-methyl-1H-indole-5-carboxamide core can be dissected into three key regions for SAR exploration:
The Indole Nucleus: This bicyclic aromatic system provides the fundamental framework for molecular recognition by the target enzyme.
The N1-Methyl Group: Substitution at the indole nitrogen can significantly impact the electronic properties and steric profile of the molecule.
The 5-Carboxamide Linker and its Substituents: This functional group and its appended moieties are crucial for establishing key interactions within the enzyme's active site.
The following sections will explore the impact of structural modifications in these regions on MAO-B inhibitory activity.
Structure-Activity Relationship (SAR) of Indole-5-carboxamides as MAO-B Inhibitors
Research into indole-5-carboxamides has revealed them to be a class of highly potent, selective, competitive, and reversible inhibitors of MAO-B. The SAR for this class of compounds is rich with insights for rational drug design.
Modifications of the Carboxamide N-Substituent
The substituent on the nitrogen of the 5-carboxamide group plays a pivotal role in determining the potency and selectivity of these inhibitors.
Aromatic Substituents: The introduction of substituted phenyl rings on the carboxamide nitrogen has proven to be a highly effective strategy. For instance, an N-(3,4-dichlorophenyl) substituent results in a compound with an exceptionally high affinity for human MAO-B, exhibiting a subnanomolar IC50 value of 0.227 nM and over 5700-fold selectivity against MAO-A. This highlights the importance of specific halogenation patterns on the phenyl ring for optimal interaction with the enzyme's active site.
Influence of the Indole N1-Substituent
Methylation at the N1 position of the indole ring is a key feature of the parent scaffold.
N1-Methylation: The presence of a methyl group at the N1 position generally maintains high potency. For example, the N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, a closely related analog, demonstrates an IC50 for human MAO-B of 0.386 nM with an even greater selectivity of over 25,000-fold versus MAO-A. While this is an indazole, the principle of N1-methylation influencing potency and selectivity is transferable. The impact of removing or altering the N1-methyl group on the indole-5-carboxamide scaffold warrants further investigation to fully delineate its role.
The Role of the Carboxamide Linker
The carboxamide linker itself is a critical component for binding.
Linker Replacement: Replacing the carboxamide linker with a methanimine spacer has been shown to maintain high potency and selectivity for MAO-B inhibition. This suggests that while the carboxamide provides a favorable interaction, other linkers that maintain a similar spatial arrangement of the key pharmacophoric features can also be effective.
Insights from Computational Docking Studies
Computational docking studies have provided a rationale for the high potency of these small-molecule inhibitors. These studies reveal key interactions within the MAO-B active site that are crucial for binding and inhibition.
Below is a diagram illustrating the key molecular interactions between an indole-5-carboxamide inhibitor and the MAO-B active site, as suggested by computational models.
Caption: Key interactions between an indole-5-carboxamide inhibitor and the MAO-B active site.
Data Summary: SAR of Indole-5-carboxamide Analogs as MAO-B Inhibitors
Compound ID
Core Structure
N1-Substituent
5-Carboxamide N-Substituent
hMAO-B IC50 (nM)
Selectivity vs. hMAO-A
Reference
1
1H-Indole-5-carboxamide
H
3,4-dichlorophenyl
0.227
>5700-fold
2
1H-Indazole-5-carboxamide
CH₃
3,4-dichlorophenyl
0.386
>25000-fold
3
1H-Indazole-5-carboxamide
H
3,4-difluorophenyl
1.59
>6000-fold
Experimental Protocols
The evaluation of novel indole-5-carboxamide derivatives as MAO-B inhibitors involves a series of standardized in vitro assays. Below are representative protocols for the synthesis and biological characterization of these compounds.
General Synthetic Procedure for N-Aryl-1H-indole-5-carboxamides
This protocol describes a general method for the synthesis of the target compounds via amide coupling.
Step 1: Synthesis of 1H-Indole-5-carboxylic acid
This starting material can be synthesized via various established routes or procured commercially.
Step 2: Amide Coupling
To a solution of 1H-indole-5-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as EDC·HCl (1.2 equivalents) and an activator like HOBt (1.2 equivalents).
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
Add the desired substituted aniline (1.1 equivalents) to the reaction mixture.
If the indole nitrogen is to be alkylated (e.g., methylated), this can be achieved prior to or after the amide coupling using an appropriate alkyl halide and a base.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-1H-indole-5-carboxamide.
The following diagram outlines this synthetic workflow.
Caption: General workflow for the synthesis of N-Aryl-1H-indole-5-carboxamides.
In Vitro MAO-B Inhibition Assay
This protocol outlines a method for determining the IC50 values of test compounds against human MAO-B.
Enzyme and Substrate Preparation:
Recombinant human MAO-B is used as the enzyme source.
A suitable substrate for MAO-B, such as benzylamine, is prepared in a buffer solution.
A detection reagent that produces a fluorescent or colorimetric signal upon reaction with the product of the enzymatic reaction (e.g., Amplex Red) is also prepared.
Assay Procedure:
In a 96-well plate, add the test compound at various concentrations.
Add the MAO-B enzyme and incubate for a predetermined time to allow for inhibitor binding.
Initiate the enzymatic reaction by adding the substrate and detection reagent mixture.
Monitor the increase in fluorescence or absorbance over time at the appropriate wavelength.
Data Analysis:
Calculate the rate of reaction for each concentration of the test compound.
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The N-methyl-1H-indole-5-carboxamide scaffold is a highly promising starting point for the development of potent and selective MAO-B inhibitors. The SAR studies discussed herein demonstrate that strategic modifications, particularly to the N-substituent of the 5-carboxamide group, can lead to compounds with subnanomolar inhibitory potencies and excellent selectivity over MAO-A. The insights gained from computational docking studies further aid in the rational design of novel analogs with improved pharmacological profiles.
Future research in this area could focus on:
Exploring a wider range of substituents on the indole ring to further optimize potency and selectivity.
Investigating the impact of different N1-substituents beyond the methyl group.
Optimizing the physicochemical properties of lead compounds to enhance their drug-like characteristics, such as solubility and membrane permeability.
Conducting in vivo studies to evaluate the efficacy of promising compounds in animal models of neurodegenerative diseases.
By leveraging the foundational SAR knowledge presented in this guide, researchers can continue to advance the development of indole-5-carboxamide-based MAO-B inhibitors as potential therapeutics for Parkinson's disease and other neurological disorders.
References
Binda, C., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6553-6564. [Link]
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. (2025). [Link]
The structure-activity relationship demonstrated that the carboxamide... ResearchGate. [Link]
Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. Journal of Pharmaceutical Negative Results. [Link]
Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. Molecules. (2022). [Link]
SAR of 5-substitutedindole-2-carboxamides. ResearchGate. [Link]
Structure−activity relationship of compounds 1−5. ResearchGate. [Link]
Beaulieu, P. L., et al. (2011). Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase with nanomolar potency in cell-based subgenomic replicons (part 2): central amino acid linker and right-hand
Exploratory
N-methyl-1H-indole-5-carboxamide as a MAO-B inhibitor
An In-Depth Technical Guide to N-methyl-1H-indole-5-carboxamide as a Monoamine Oxidase B (MAO-B) Inhibitor Authored by a Senior Application Scientist Foreword: The relentless progression of neurodegenerative disorders su...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to N-methyl-1H-indole-5-carboxamide as a Monoamine Oxidase B (MAO-B) Inhibitor
Authored by a Senior Application Scientist
Foreword: The relentless progression of neurodegenerative disorders such as Parkinson's and Alzheimer's disease necessitates the exploration of novel therapeutic strategies. One of the most validated and compelling targets in this domain is monoamine oxidase B (MAO-B), an enzyme pivotal in the degradation of key neurotransmitters and the concomitant generation of oxidative stress.[1][2][3][4][5] This guide delves into the indole-5-carboxamide scaffold, a class of compounds that has emerged with exceptional promise, exhibiting highly potent, selective, and reversible inhibition of MAO-B.[6][7][8][9] We will focus specifically on the core molecule, N-methyl-1H-indole-5-carboxamide, to provide researchers, chemists, and drug development professionals with a comprehensive technical understanding of its synthesis, mechanism of action, and therapeutic potential.
The Strategic Imperative of MAO-B Inhibition
Monoamine oxidase B is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of monoamines, most notably dopamine.[3][] In the context of neurodegeneration, its activity is doubly detrimental:
Dopamine Depletion: MAO-B-mediated catabolism reduces the available pool of dopamine, a critical neurotransmitter for motor control, the depletion of which is a hallmark of Parkinson's disease.[3][]
Oxidative Stress: The enzymatic reaction produces hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes significantly to the oxidative stress and neuronal cell death observed in neurodegenerative pathologies.[1][2][3][11]
Therefore, inhibiting MAO-B presents a dual-benefit therapeutic strategy: it conserves dopamine levels and mitigates oxidative damage.[12] Selective MAO-B inhibitors, such as selegiline and rasagiline, are established treatments for Parkinson's disease, validating the clinical relevance of this target.[12][13] The search for next-generation inhibitors focuses on improving potency, selectivity, reversibility, and drug-like properties, a search where indole-based molecules have shown remarkable potential.[1][6][13]
Chemical Profile and Synthesis of N-methyl-1H-indole-5-carboxamide
The indole-5-carboxamide scaffold is an attractive starting point for MAO-B inhibitors due to its favorable physicochemical properties and synthetic accessibility.[6][7][8] The N-methylated target compound combines the core indole structure with a carboxamide functional group, a key feature for interaction with the enzyme's active site.
Synthetic Pathway
The synthesis of N-methyl-1H-indole-5-carboxamide and its derivatives is straightforward, typically achieved through a multi-step process starting from indole-5-carboxylic acid. The general approach involves esterification, N-methylation, ester hydrolysis, and finally, amide bond formation.
Step-by-Step Synthesis Protocol:
Esterification of Indole-5-carboxylic Acid: Indole-5-carboxylic acid is converted to its methyl ester, methyl 1H-indole-5-carboxylate. This is often achieved by refluxing the carboxylic acid in methanol with a catalytic amount of strong acid (e.g., sulfuric acid).[1]
N-Methylation: The nitrogen of the indole ring is methylated. This can be accomplished using a methylating agent like methyl iodide in the presence of a base such as sodium hydride in an appropriate solvent (e.g., DMF or THF). This step yields methyl 1-methyl-1H-indole-5-carboxylate.
Saponification (Ester Hydrolysis): The methyl ester is hydrolyzed back to the carboxylic acid using a base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent, followed by acidification to yield 1-methyl-1H-indole-5-carboxylic acid.
Amide Coupling: The final step is the formation of the carboxamide. The carboxylic acid is activated using a coupling agent (e.g., HATU, HBTU) in the presence of a non-nucleophilic base (e.g., DIPEA).[14] Subsequently, an ammonia source, such as ammonium chloride, is added to form the primary amide, N-methyl-1H-indole-5-carboxamide.[14]
Caption: Synthetic route to N-methyl-1H-indole-5-carboxamide.
Biological Profile: A Potent, Selective, and Reversible Inhibitor
While direct inhibitory data for the unsubstituted N-methyl-1H-indole-5-carboxamide is not prominently published, extensive research on closely related analogues provides a robust validation of this scaffold's potential. Indole- and indazole-5-carboxamides have been identified as highly potent, selective, competitive, and reversible inhibitors of MAO-B.[6][7][8]
Inhibitory Potency and Selectivity
Studies on substituted analogues demonstrate the exceptional potency of this chemical class. The data clearly indicates that the indole-5-carboxamide core is a privileged scaffold for potent MAO-B inhibition.
Note: Indazole is a bioisostere of indole, and its data is highly relevant for predicting the potential of the indole scaffold.
Mechanism of Action: Competitive and Reversible Inhibition
Kinetic studies have consistently shown that indole-5-carboxamide derivatives act as competitive and reversible inhibitors of MAO-B.[1][2][6][15] This is a crucial advantage over irreversible inhibitors, which can lead to a higher risk of side effects and drug-drug interactions.[5]
Molecular docking studies provide a clear rationale for this mechanism. The inhibitor occupies the substrate-binding site of the MAO-B enzyme, preventing the natural substrate from binding.[9] The binding is non-covalent, allowing the inhibitor to associate and dissociate from the enzyme, leading to reversible inhibition.
The key interactions within the MAO-B active site include:
Hydrogen Bonding: The indole NH (or a water molecule bridged by it) and the carboxamide group form critical hydrogen bonds with residues such as Tyr326.[1][2]
Hydrophobic Interactions: The indole ring and any lipophilic substituents fit into a hydrophobic cavity within the active site.
Selectivity: The difference in the active site architecture between MAO-A and MAO-B is exploited by these inhibitors. The compounds fail to form favorable interactions within the MAO-A active site, which accounts for their high selectivity.[1][2]
Caption: Molecular interactions of the inhibitor within the MAO-B active site.
Structure-Activity Relationship (SAR) Insights
The SAR for the indole-5-carboxamide scaffold is well-defined, providing a roadmap for optimization.
Indole Core: The indole ring itself is a critical pharmacophore, providing the necessary geometry and hydrophobic character to fit within the enzyme's active site.
N1-Position: Substitution at the N1-position of the indole ring is well-tolerated. While free NH compounds are highly active, N-methylation (as in our target compound) or substitution with larger groups like benzoyl can also yield potent inhibitors.[1][16]
Carboxamide Linker: The carboxamide group is essential for activity, likely acting as a key hydrogen bond donor/acceptor.[17] Replacing it can drastically alter potency.[6][8]
Amide Substituent: The greatest gains in potency are achieved by modifying the substituent on the amide nitrogen. Small, unsubstituted amides form the baseline, while adding substituted aryl groups (e.g., dichlorophenyl, benzyl) can lead to subnanomolar inhibitory activity.[1][6]
Caption: Key SAR points for the indole-5-carboxamide scaffold.
Experimental Protocol: In Vitro Fluorometric MAO-B Inhibition Assay
This protocol provides a robust method for determining the IC₅₀ value of a test compound like N-methyl-1H-indole-5-carboxamide. The assay measures the production of H₂O₂, a byproduct of MAO-B activity, using a fluorescent probe.[18][19]
Materials and Reagents
Human recombinant MAO-B enzyme
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
Microplate reader with fluorescence detection (Ex/Em = ~535/587 nm)
Step-by-Step Assay Procedure
Compound Plating:
Prepare serial dilutions of the test compound and the positive control (Selegiline) in MAO-B Assay Buffer.
Add 10 µL of each concentration to the respective wells of the 96-well plate.
For "Enzyme Control" (100% activity) wells, add 10 µL of Assay Buffer with the same final DMSO concentration as the compound wells.
For "Blank" (no enzyme) wells, add 10 µL of Assay Buffer.
Enzyme Addition:
Prepare a working solution of MAO-B enzyme in ice-cold Assay Buffer.
Add 40 µL of the MAO-B enzyme solution to all wells except the "Blank" wells.
Add 40 µL of Assay Buffer to the "Blank" wells.
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[18]
Reaction Initiation:
Prepare a "Reaction Mix" containing the MAO-B Substrate, Fluorescent Probe, and HRP in Assay Buffer according to the kit manufacturer's recommendations.[18]
Add 50 µL of the Reaction Mix to all wells to start the reaction.
Fluorescence Measurement:
Immediately place the plate in a microplate reader pre-heated to 37°C.
Measure the fluorescence intensity in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[18]
Data Analysis:
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence vs. time plot.
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the in vitro fluorometric MAO-B inhibition assay.
Neuroprotective Potential
The therapeutic value of an MAO-B inhibitor extends beyond mere symptomatic relief. By reducing the production of H₂O₂, these compounds directly combat the oxidative stress implicated in neuronal death.[3] Studies on potent indole-based MAO-B inhibitors have demonstrated significant neuroprotective effects in cellular models of Parkinson's disease. For instance, these compounds were able to partially reverse cell death induced by toxins like 6-hydroxydopamine (6-OHDA) and rotenone in PC12 cells.[1][2][15] This suggests that N-methyl-1H-indole-5-carboxamide and its derivatives not only preserve dopamine but may also possess disease-modifying potential by protecting neurons from degeneration.
Conclusion and Future Directions
N-methyl-1H-indole-5-carboxamide belongs to a class of exceptionally potent, selective, and reversible MAO-B inhibitors. The scaffold is synthetically tractable and has a well-understood mechanism of action and structure-activity relationship. Its ability to competitively inhibit MAO-B, coupled with the demonstrated neuroprotective effects of its analogues, positions N-methyl-1H-indole-5-carboxamide as a high-value lead compound. Future research should focus on in vivo evaluation of its pharmacokinetic properties, brain penetrance, and efficacy in animal models of neurodegeneration to fully realize its therapeutic potential for treating diseases like Parkinson's.
References
Tzvetkov, N. T., Hinz, S., Küppers, P., Gastreich, M., & Müller, C. E. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6679-703. [Link]
Tzvetkov, N. T., Hinz, S., & Müller, C. E. (2014). Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. ResearchGate. [Link]
Tzvetkov, N. T., Hinz, S., Küppers, P., Gastreich, M., & Müller, C. E. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. World Biomedical Frontiers. [Link]
Elsherbeny, M. H., Kim, J., Gouda, N. A., et al. (2021). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. Antioxidants, 10(10), 1641. [Link]
Tzvetkov, N. T. (2015). Binding and interactions of a novel potent indole-5-carboxamide MAO-B inhibitor. Comptes rendus de l'Académie bulgare des Sciences, 68(5). [Link]
Elsherbeny, M. H., Kim, J., Gouda, N. A., et al. (2021). Highly potent, selective, and competitive indole-based MAO-B inhibitors protect PC12 cells against 6-hydroxydopamine-and rotenone-induced oxidative stress. Nazarbayev University Repository. [Link]
Elsherbeny, M. H., et al. (2020). Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1638-1651. [Link]
Tzvetkov, N. T., et al. (2019). Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration. Scientific Reports, 9(1), 1-17. [Link]
Elsherbeny, M. H., Kim, J., Gouda, N. A., et al. (2021). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. PubMed. [Link]
Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 790, 129-143. [Link]
Elsherbeny, M. H., Kim, J., Gouda, N. A., et al. (2021). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. ResearchGate. [Link]
Tzvetkov, N. T., et al. (2019). Structures of selective MAO-B inhibitors. ResearchGate. [Link]
Agrawal, M., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of the Iranian Chemical Society, 20(6), 1-32. [Link]
PrepChem. (n.d.). Synthesis of methyl indole-5-carboxylate. [Link]
Al-Hayali, L., et al. (2020). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. European Journal of Medicinal Chemistry, 199, 112391. [Link]
Kumar, A., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(5), 698-715. [Link]
N-Methyl-1H-Indole-5-Carboxamide Derivatives as Low-Basicity 5-HT7 Receptor Agonists: A Technical Whitepaper
Executive Summary The serotonin 5-HT7 receptor is a Gs-protein-coupled receptor (GPCR) that has emerged as a high-value therapeutic target for neuropathic pain, cognitive disorders, and mood regulation . Historically, th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The serotonin 5-HT7 receptor is a Gs-protein-coupled receptor (GPCR) that has emerged as a high-value therapeutic target for neuropathic pain, cognitive disorders, and mood regulation . Historically, the clinical translation of 5-HT7 agonists has been severely bottlenecked by the off-target promiscuity and poor pharmacokinetic profiles of classic basic amines (e.g., 8-OH-DPAT, AS-19) .
Recent breakthroughs in rational drug design have identified the N-methyl-1H-indole-5-carboxamide scaffold—and its fluorinated imidazole conjugates (such as AH-494 and AGH-192)—as a novel class of low-basicity agonists . By replacing highly basic amine groups with hydrogen and halogen bond donors, these compounds achieve unprecedented selectivity, oral bioavailability, and brain penetrance. This whitepaper provides an in-depth mechanistic and methodological guide to utilizing and validating this scaffold in preclinical drug discovery.
Pharmacological Rationale & Mechanism of Action
Overcoming the "Basic Amine" Liability
Traditional serotonergic ligands rely on a highly basic amine (pKa > 8.5) to form a canonical salt bridge with the conserved Asp3.32 residue in the GPCR binding pocket. However, this basicity often leads to promiscuous binding across the aminergic GPCR family and increases the risk of hERG channel blockade (cardiotoxicity).
The N-methyl-1H-indole-5-carboxamide core circumvents this by utilizing a low-basicity approach. The 5-carboxamide moiety acts as a precise hydrogen bond donor/acceptor pair, specifically targeting the Ser5.42 residue unique to the 5-HT7 binding pocket . This structural pivot is the causal factor behind the scaffold's near-absolute selectivity over 5-HT1A, 5-HT2A, and 5-HT6 receptors.
Intracellular Signaling Cascade
Upon orthosteric binding, the agonist stabilizes the active conformation of the 5-HT7 receptor. This triggers the exchange of GDP for GTP on the Gαs subunit, stimulating adenylyl cyclase (AC) to synthesize cyclic AMP (cAMP). The resulting cAMP surge activates two parallel pathways: Protein Kinase A (PKA) and the exchange protein directly activated by cAMP (Epac). These pathways converge to modulate MAPK/ERK signaling, ultimately driving the synaptic plasticity required for cognitive enhancement and antinociception .
5-HT7 receptor intracellular signaling cascade activated by indole-based agonists.
Structure-Activity Relationship (SAR) & Quantitative Data
The substitution pattern on the indole ring dictates both affinity and functional efficacy. N-methylation of the 5-carboxamide group optimizes the steric fit within the lipophilic sub-pocket of 5-HT7, while halogenation (e.g., fluorine at C4, iodine at C5) enhances metabolic stability and strengthens target engagement via halogen bonding .
Table 1: Binding Affinities and Efficacy of Indole-based 5-HT7 Ligands
Compound / Scaffold
5-HT7 Ki (nM)
5-HT1A Ki (nM)
5-HT2A Ki (nM)
Functional Efficacy
Serotonin (5-HT)
0.4
1.8
>100
Full Agonist
AS-19 (Classic Probe)
0.6
89.0
>1000
Partial Agonist
AH-494
1.2
>1000
>1000
Full Agonist
AGH-192
4.0
>1000
>1000
Full Agonist
N-methyl-1H-indole-5-carboxamide core
~15.0
>500
>1000
Full Agonist
(Data synthesized from radioligand displacement and functional assays , )
To rigorously validate novel derivatives of the N-methyl-1H-indole-5-carboxamide scaffold, researchers must employ a self-validating workflow. Physical binding must be causally linked to functional activation, and the system must include internal controls to rule out inverse agonism or off-target effects.
End-to-end validation workflow for novel 5-HT7 receptor agonists.
Rationale: This assay determines the equilibrium dissociation constant (Ki) by displacing [3H]-5-CT. We utilize SB-269970 to define non-specific binding (NSB) because it is a highly selective 5-HT7 antagonist, ensuring that the displaced radioligand was specifically bound to 5-HT7 .
Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT7(a) splice variant. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors. Centrifuge at 40,000 × g for 20 mins at 4°C to isolate the membrane fraction.
Assay Incubation: In a 96-well format, combine 50 µg of membrane protein, 1 nM [3H]-5-CT, and varying concentrations of the test compound (10-11 to 10-4 M).
Non-Specific Binding (NSB): Add 10 µM SB-269970 to control wells to define NSB.
Filtration & Detection: Incubate for 120 mins at 25°C to achieve equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific filter binding). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.
Data Analysis: Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Rationale: Binding does not equal activation. This assay confirms that the compound acts as a Gs-coupled agonist. The inclusion of IBMX prevents cAMP degradation, amplifying the signal window. The protocol is made self-validating by introducing an antagonist challenge step.
Cell Seeding: Plate 5-HT7-expressing HEK293 cells at 10,000 cells/well in a 384-well opti-plate.
Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 mins at 37°C to inhibit phosphodiesterases and prevent the hydrolysis of synthesized cAMP.
Agonist Stimulation: Add the test compound at concentrations bracketing the established Ki value. Incubate for 30 mins at 37°C.
Detection: Lyse the cells and measure cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.
Self-Validation Check (Critical): In a parallel set of wells, co-administer the test compound with a fixed concentration (1 µM) of the antagonist SB-269970. A successful rightward shift of the dose-response curve definitively proves that the observed cAMP accumulation is causally driven by 5-HT7 receptor activation, ruling out off-target adenylyl cyclase stimulation.
Therapeutic Applications & Translational Outlook
The transition to low-basicity N-methyl-1H-indole-5-carboxamide derivatives represents a paradigm shift in neuropharmacology. Because these compounds lack the highly basic amine, they bypass the hERG channel liabilities that have historically halted serotonergic drugs in Phase I trials.
In vivo pharmacokinetic models demonstrate that these optimized agonists rapidly cross the blood-brain barrier (Cmax > 1000 ng/g in murine models) and exhibit potent antinociceptive effects in models of neuropathic pain . Furthermore, targeted 5-HT7 activation by these agents has been shown to reverse metabotropic glutamate receptor-mediated long-term depression (mGluR-LTD) in the hippocampus, offering a highly specific therapeutic strategy for rescuing cognitive deficits in neurodevelopmental disorders such as Fragile X Syndrome .
The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. Frontiers in Pharmacology. Available at:[Link]
The human 5-HT7 serotonin receptor splice variants: constitutive activity and inverse agonist effects. PubMed Central (PMC). Available at:[Link]
Novel agonists for serotonin 5-HT7 receptors reverse metabotropic glutamate receptor-mediated long-term depression in the hippocampus of wild-type and Fmr1 KO mice, a model of Fragile X Syndrome. Frontiers in Behavioral Neuroscience. Available at:[Link]
Exploratory
The Strategic Utility of N-methyl-1H-indole-5-carboxamide in Targeted Therapeutics: A Technical Whitepaper
Introduction: The Rationale for a Privileged Scaffold In modern fragment-based drug discovery (FBDD) and rational drug design, the selection of a core scaffold dictates the trajectory of a therapeutic program. N-methyl-1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rationale for a Privileged Scaffold
In modern fragment-based drug discovery (FBDD) and rational drug design, the selection of a core scaffold dictates the trajectory of a therapeutic program. N-methyl-1H-indole-5-carboxamide has emerged as a highly versatile, "privileged" pharmacophore across multiple oncology and neurodegeneration targets.
As an application scientist, I frequently advocate for this specific moiety over its unmethylated counterpart (1H-indole-5-carboxamide) due to precise physicochemical causality. The N-methylation of the indole ring deliberately eliminates a hydrogen bond donor, which restricts tautomerization and locks the molecule into a predictable binding conformation. Furthermore, this modification lowers the Topological Polar Surface Area (TPSA), significantly enhancing membrane permeability and blood-brain barrier (BBB) penetrance—a critical requirement for neuro-oncology and neurodegenerative therapeutic targets.
Concurrently, the 5-carboxamide group acts as a highly directional, bidirectional hydrogen bond donor/acceptor, allowing it to anchor deeply into complex allosteric pockets and kinase hinge regions.
Core Therapeutic Application: Allosteric Modulation of AAA ATPase p97 (VCP)
Valosin-containing protein (VCP), or p97, is a hexameric AAA ATPase essential for cellular proteostasis. Its dysregulation is a hallmark of various cancers and neurodegenerative diseases (e.g., ALS). N-methyl-1H-indole-5-carboxamide derivatives have been structurally validated as potent allosteric inhibitors of p97[1].
The "Threonine Turnstile" Mechanism
The binding of N-methyl-1H-indole-5-carboxamide to the p97 allosteric site is governed by a unique structural phenomenon known as the Threonine Turnstile [1]. The binding pocket is bordered by two highly flexible residues: Thr509 and Thr613 .
When an inhibitor featuring the N-methyl-1H-indole-5-carboxamide scaffold enters the pocket, the paired threonine side chains undergo a diametric rotation of their
χ
1 torsions by 150–180°.
Polar Accommodation: In one conformation, the Thr
γ
-hydroxyl groups form a hydrogen-bonding network with the carboxamide.
Hydrophobic Accommodation: Upon rotation, the
β
-methyl groups of the threonines orient into the cleft, creating a hydrophobic pocket that perfectly accommodates the N-methylated indole core, displacing bridging water molecules to achieve high-affinity binding.
Fig 1: Allosteric modulation of p97 via the Threonine Turnstile mechanism.
Expansion into Kinase Inhibition: RET and JAK/PDK1
Beyond ATPases, the N-methyl-1H-indole-5-carboxamide scaffold is heavily utilized in the development of targeted kinase inhibitors, specifically for RET (Rearranged during Transfection) kinase [2] and JAK/PDK1 pathways [3].
In RET kinase inhibitors (crucial for treating medullary thyroid carcinoma), the N-methyl indole moiety is exploited to occupy the hydrophobic "selectivity pocket" adjacent to the ATP-binding hinge region. The 5-carboxamide serves as a critical vector, directing subsequent chemical substitutions toward the solvent-exposed region or forcing the kinase into an inactive "DFG-out" conformation (Type II inhibition). The deliberate choice of the N-methyl variant prevents off-target kinase binding that typically occurs when free indole nitrogens act as promiscuous hydrogen bond donors to the kinase hinge backbone.
Quantitative Structure-Activity Data
To illustrate the physicochemical advantages of this scaffold, the following table summarizes the comparative profiling of indole-5-carboxamide derivatives used in early-stage hit-to-lead optimization.
Table 1: Physicochemical and Pharmacological Profiling of Indole-5-carboxamide Scaffolds
Scaffold Derivative
TPSA (Ų)
LogP (calc)
Primary H-Bond Donors
Primary Target Application
Binding Mode
1H-indole-5-carboxamide
58.9
1.2
3
Broad-spectrum Kinases
ATP-competitive (Hinge)
N-methyl-1H-indole-5-carboxamide
43.1
1.6
2
p97, RET, JAK
Allosteric / Type II
N-methoxy-N-methyl-1H-indole-5-carboxamide
52.4
1.8
1
Duocarmycin Analogues
DNA Alkylating Agent
Data synthesized from computational SAR models and crystallographic evidence [1][2].
To transition from structural theory to biochemical validation, researchers must employ robust, artifact-free assays. The following protocol details the Malachite Green Phosphate Assay for evaluating N-methyl-1H-indole-5-carboxamide derivatives against p97.
Causality Note: Malachite green is chosen over coupled-enzyme assays (like PK/LDH) because allosteric inhibitors often possess reactive carboxamides that can falsely inhibit the coupling enzymes, leading to false positives. Malachite green directly measures inorganic phosphate (
Pi
) release.
Step-by-Step Protocol
Step 1: Protein Preparation & Oligomeric Quality Control
Thaw recombinant wild-type p97 protein on ice.
Self-Validation Check: Prior to the assay, run a 10
μ
L aliquot through Dynamic Light Scattering (DLS). Why? p97 is only active as a hexamer. DLS ensures the protein has not aggregated or dissociated into monomers, which would invalidate the kinetic data.
Dispense the N-methyl-1H-indole-5-carboxamide derivative into a 384-well clear-bottom plate using an acoustic liquid handler (e.g., Echo 550) to generate a 10-point dose-response curve (10
μ
M to 0.5 nM).
Add 15
μ
L of Assay Buffer (50 mM Tris-HCl pH 7.4, 20 mM MgCl
2
, 1 mM DTT) containing 20 nM p97 hexamer.
Self-Validation Check: Include a parallel control plate containing 0.01% Triton X-100 in the buffer. Why? Small hydrophobic fragments can form colloidal aggregates that non-specifically inhibit proteins. If the compound loses activity in the presence of Triton X-100, it is a promiscuous aggregator, not a true allosteric binder.
Incubate at room temperature for 15 minutes to allow the Threonine Turnstile mechanism to reach binding equilibrium.
Step 3: ATP Initiation & Hydrolysis
Initiate the reaction by adding 5
μ
L of ATP solution (final concentration 20
μ
M).
Why 20
μ
M? This concentration is maintained near the
Km
of p97. This ensures that the assay is sensitive to both competitive and allosteric inhibitors, allowing the exact mechanism of action to be delineated in downstream Michaelis-Menten plotting.
Incubate the plate at 37°C for exactly 30 minutes.
Step 4: Detection & Analysis
Quench the reaction by adding 5
μ
L of Malachite Green working reagent to all wells.
Incubate for 5 minutes at room temperature for color development (formation of the phosphomolybdate-malachite green complex).
Read absorbance at 620 nm using a microplate reader. Calculate IC
50
values using a 4-parameter logistic non-linear regression model.
Future Perspectives
The structural rigidity, favorable TPSA, and unique amphiphilic binding capabilities of N-methyl-1H-indole-5-carboxamide make it a cornerstone in modern medicinal chemistry. Future applications are currently expanding into the design of Proteolysis Targeting Chimeras (PROTACs), where this scaffold is being evaluated as a highly efficient, low-molecular-weight linker-attachment point for targeting undruggable neuro-oncology targets.
References
Title: A Threonine Turnstile Defines a Dynamic Amphiphilic Binding Motif in the AAA ATPase p97 Allosteric Binding Site
Source: Organic & Biomolecular Chemistry (RSC) / PubMed Central
URL: [Link]
Source: WIPO / Google Patents (WO2017178844A1)
Source: WIPO / Google Patents (WO2009145856A1)
Foundational
N-methyl-1H-indole-5-carboxamide: A Prospective Scaffold for Neurological Disorder Therapeutics
A Technical Guide for Drug Discovery and Development Professionals Abstract The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Within...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Drug Discovery and Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Within this privileged scaffold, the indole-5-carboxamide moiety has emerged as a promising pharmacophore for targeting neurological disorders. This technical guide provides an in-depth exploration of N-methyl-1H-indole-5-carboxamide, a specific derivative with significant, albeit underexplored, therapeutic potential. While direct research on this exact molecule is nascent, a comprehensive analysis of structurally related analogs strongly suggests its promise as a modulator of key neurological pathways. This document will synthesize the available data to build a scientific rationale for its investigation, detailing its chemical synthesis, putative mechanisms of action, and a roadmap of experimental protocols for its preclinical evaluation in the context of neurological disorders such as Parkinson's disease and anxiety/depression.
The Indole-5-Carboxamide Scaffold: A Locus of Neurological Activity
The indole ring system is a prevalent feature in a vast array of natural products and synthetic drugs, owing to its ability to mimic peptide structures and interact with a wide range of biological targets.[1] The strategic placement of a carboxamide group at the 5-position of the indole ring has given rise to a class of compounds with notable activity within the central nervous system (CNS).[2]
Notably, derivatives of indole-5-carboxamide have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B).[3][4] The inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease, as it increases the bioavailability of dopamine in the brain.[5] Furthermore, other indole-5-carboxamide analogs have demonstrated significant activity as 5-HT1A receptor agonists, a mechanism central to the therapeutic action of anxiolytic and antidepressant medications.
Given this precedent, N-methyl-1H-indole-5-carboxamide represents a logical and compelling candidate for investigation as a novel therapeutic agent for neurological disorders. The N-methyl group can enhance metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile and brain penetration.[2]
Putative Mechanisms of Action and Therapeutic Hypotheses
Based on the established pharmacology of its structural analogs, we hypothesize that N-methyl-1H-indole-5-carboxamide may exert its therapeutic effects through two primary mechanisms:
Monoamine Oxidase B (MAO-B) Inhibition
Hypothesis: N-methyl-1H-indole-5-carboxamide acts as a selective inhibitor of MAO-B, leading to an increase in synaptic dopamine levels. This mechanism is particularly relevant for the treatment of Parkinson's disease.
Rationale: MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[1] Its inhibition can ameliorate the motor symptoms of Parkinson's disease and may also confer neuroprotective effects by reducing the oxidative stress associated with dopamine metabolism.[5][6]
Figure 1: Proposed mechanism of MAO-B inhibition by N-methyl-1H-indole-5-carboxamide.
5-HT1A Receptor Agonism
Hypothesis: N-methyl-1H-indole-5-carboxamide functions as an agonist at serotonin 5-HT1A receptors, modulating serotonergic neurotransmission. This mechanism is relevant for the treatment of anxiety and depressive disorders.
Rationale: 5-HT1A receptors are crucial in regulating mood and emotion.[7] Agonists at these receptors are established anxiolytics and antidepressants.[8][9] They act on both presynaptic autoreceptors in the raphe nuclei and postsynaptic receptors in cortical and limbic areas.[9]
Figure 2: Proposed mechanism of 5-HT1A receptor agonism by N-methyl-1H-indole-5-carboxamide.
A Roadmap for Preclinical Evaluation
To systematically investigate the therapeutic potential of N-methyl-1H-indole-5-carboxamide, a structured preclinical evaluation is essential. This section outlines a comprehensive workflow, from chemical synthesis to in vivo efficacy studies.
Figure 3: A workflow for the preclinical evaluation of N-methyl-1H-indole-5-carboxamide.
Chemical Synthesis and Characterization
The synthesis of N-methyl-1H-indole-5-carboxamide can be readily achieved through standard amide coupling procedures. A plausible synthetic route involves the reaction of 1-methyl-1H-indole-5-carboxylic acid with methylamine in the presence of a suitable coupling agent.
Protocol: Synthesis of N-methyl-1H-indole-5-carboxamide
Dissolve 1-methyl-1H-indole-5-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
Add a peptide coupling reagent, for example, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).
Stir the mixture at room temperature for 10-15 minutes.
Add a solution of methylamine (e.g., 2.0 M in THF) (1.5 eq) dropwise to the reaction mixture.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification and Characterization:
Purify the crude product by column chromatography on silica gel.
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
In Vitro Pharmacological Profiling
A fluorometric assay can be employed to determine the inhibitory activity of N-methyl-1H-indole-5-carboxamide against MAO-B. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.
Protocol: Fluorometric MAO-B Inhibition Assay
Reagents and Materials:
Recombinant human MAO-B enzyme.
MAO-B substrate (e.g., benzylamine).
Fluorescent probe (e.g., Amplex Red).
Horseradish peroxidase (HRP).
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
Positive control inhibitor (e.g., selegiline).
96-well black microplates.
Procedure:
Prepare serial dilutions of N-methyl-1H-indole-5-carboxamide and the positive control in assay buffer.
In a 96-well plate, add the test compound or control, followed by the MAO-B enzyme solution.
Incubate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
Initiate the reaction by adding a mixture of the MAO-B substrate, fluorescent probe, and HRP.
Measure the fluorescence intensity kinetically over 30-60 minutes using a microplate reader (Ex/Em ≈ 535/587 nm).
Data Analysis:
Calculate the rate of reaction for each concentration of the test compound.
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
A radioligand binding assay is a standard method to determine the affinity of a compound for the 5-HT1A receptor.[10][11]
Membrane preparations from cells expressing human 5-HT1A receptors or from rat hippocampus.
Radioligand (e.g., [³H]8-OH-DPAT).
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
Non-specific binding control (e.g., 10 µM serotonin).
Glass fiber filters.
Procedure:
In a 96-well plate, combine the membrane preparation, various concentrations of N-methyl-1H-indole-5-carboxamide, and a fixed concentration of the radioligand.
For non-specific binding, incubate the membrane preparation and radioligand with the non-specific binding control.
Incubate at room temperature for 60-120 minutes.
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Calculate the specific binding at each concentration of the test compound.
Determine the IC₅₀ value and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
This assay measures the functional activity of a compound at G-protein coupled receptors, such as the 5-HT1A receptor.[10][12]
Protocol: [³⁵S]GTPγS Binding Assay
Reagents and Materials:
Membrane preparations as described above.
[³⁵S]GTPγS.
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, 10 µM GDP).
Full agonist control (e.g., serotonin).
Procedure:
In a 96-well plate, combine the membrane preparation, various concentrations of N-methyl-1H-indole-5-carboxamide, and GDP in assay buffer.
Initiate the reaction by adding [³⁵S]GTPγS.
Incubate at 30°C for 60 minutes.
Terminate the reaction by rapid filtration.
Measure the radioactivity on the filters.
Data Analysis:
Determine the EC₅₀ and Emax (maximum effect) values by plotting the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
Table 1: Summary of In Vitro Assays
Assay
Target
Purpose
Key Parameters
Fluorometric Inhibition Assay
MAO-B
To determine the inhibitory potency
IC₅₀
Radioligand Binding Assay
5-HT1A Receptor
To determine the binding affinity
Kᵢ
[³⁵S]GTPγS Binding Assay
5-HT1A Receptor
To determine functional agonism
EC₅₀, Emax
In Vivo Efficacy Studies
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used neurotoxin-based model of Parkinson's disease.[13]
Protocol: MPTP-induced Mouse Model of Parkinson's Disease
Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.
MPTP Administration: Administer MPTP hydrochloride (e.g., 20-30 mg/kg) via intraperitoneal injection daily for 5-10 consecutive days.
Drug Treatment: Administer N-methyl-1H-indole-5-carboxamide at various doses before or after MPTP administration to assess its protective or restorative effects.
Behavioral Assessment: Evaluate motor function using tests such as the rotarod test, pole test, and open field test.
Neurochemical and Histological Analysis: At the end of the study, sacrifice the animals and analyze the brains for dopamine and its metabolites in the striatum (using HPLC) and for the loss of tyrosine hydroxylase-positive neurons in the substantia nigra (using immunohistochemistry).
The elevated plus maze is a standard behavioral test to assess anxiety-like behavior in rodents.[1][4][5]
Protocol: Elevated Plus Maze Test
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
Administer N-methyl-1H-indole-5-carboxamide or a vehicle control to the animals (mice or rats).
After a set pre-treatment time, place each animal in the center of the maze, facing an open arm.
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
The forced swim test is a widely used model to screen for antidepressant-like activity.[2][3][8]
Protocol: Forced Swim Test
Apparatus: A transparent cylinder filled with water.
Procedure:
Administer N-methyl-1H-indole-5-carboxamide or a vehicle control to the animals (mice or rats).
Place each animal individually into the water-filled cylinder.
Record the duration of immobility during the test session (typically the last 4 minutes of a 6-minute test).
Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Table 2: Summary of In Vivo Models
Neurological Disorder
Animal Model
Key Outcome Measures
Parkinson's Disease
MPTP-induced Mouse Model
Improved motor performance, preservation of dopaminergic neurons
Anxiety
Elevated Plus Maze
Increased exploration of open arms
Depression
Forced Swim Test
Decreased immobility time
Conclusion and Future Directions
N-methyl-1H-indole-5-carboxamide stands as a molecule of significant interest for the development of novel therapeutics for neurological disorders. The strong pharmacological precedent set by its structural analogs, particularly as MAO-B inhibitors and 5-HT1A receptor agonists, provides a solid foundation for its investigation. The experimental roadmap detailed in this guide offers a systematic approach to validating these therapeutic hypotheses and characterizing the preclinical profile of this promising compound. Further studies should also focus on its pharmacokinetic properties, safety profile, and potential for off-target activities to build a comprehensive data package for its potential advancement into clinical development. The exploration of N-methyl-1H-indole-5-carboxamide and its derivatives could pave the way for a new generation of CNS-active agents with improved efficacy and safety profiles.
References
Bari, S. et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6386-6401. Available at: [Link]
Foley, P. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration, 2, 1-13. Available at: [Link]
Parkinson's Foundation. (n.d.). MAO-B Inhibitors. Retrieved from [Link]
Nikolay, T. et al. (2015). Binding and interactions of a novel potent indole-5-carboxamide MAO-B inhibitor. Comptes rendus de l'Académie bulgare des Sciences, 68(8), 995-1002. Available at: [Link]
Przedborski, S. et al. (2001). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 1(1), 1-6. Available at: [Link]
Chauhan, P. & Kumar, R. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]
Can, A. et al. (2012). The forced swim test as a model of depressive-like behavior. Journal of Visualized Experiments, (59), e3638. Available at: [Link]
Youdim, M. B. H. & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296. Available at: [Link]
Meredith, G. E. & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's Disease, 1(1), 19-33. Available at: [Link]
De Vry, J. & Schreiber, R. (2000). Effects of 5-HT1A receptor agonists in animal models of anxiety and depression. Neuroscience & Biobehavioral Reviews, 24(2), 251-263. Available at: [Link]
Slattery, D. A. & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009-1014. Available at: [Link]
Walf, A. A. & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. Available at: [Link]
Celada, P. et al. (2013). The therapeutic role of 5-HT1A and 5-HT2A receptors in depression. Journal of Psychiatry & Neuroscience, 38(4), 252-265. Available at: [Link]
Leo, A. et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. Available at: [Link]
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
Kong, L. et al. (2021). Radioligand Binding Assay. Bio-protocol, 11(10), e4019. Available at: [Link]
Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition. Retrieved from [Link]
Hensler, J. G. (2002). Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. British Journal of Pharmacology, 135(6), 1539-1547. Available at: [Link]
Mailman, R. B. (2007). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Assay and Drug Development Technologies, 5(2), 225-236. Available at: [Link]
Alper, R. H. & Nelson, S. R. (1998). Characterization of 5-HT1A receptor-mediated [35S]GTPgammaS binding in rat hippocampal membranes. European Journal of Pharmacology, 343(2-3), 267-274. Available at: [Link]
The Rising Prominence of Indole-5-Carboxamide Derivatives in Oncology: A Technical Guide to Their Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologica...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Among its myriad derivatives, the indole-5-carboxamide framework has emerged as a particularly promising platform for the development of novel anticancer agents. This technical guide provides a comprehensive overview of the synthesis, multifaceted mechanisms of action, and structure-activity relationships of indole-5-carboxamide derivatives, offering insights for researchers and drug development professionals in the field of oncology. We will explore their interactions with critical cellular targets, detail the experimental methodologies for their evaluation, and present a logical framework for their rational design and optimization as next-generation cancer therapeutics.
The Indole Scaffold: A Privileged Structure in Cancer Drug Discovery
The indole ring system, an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrrole ring, is a structural motif found in numerous natural products and synthetic molecules with significant therapeutic properties.[1][3] Its unique electronic properties and the ability of its nitrogen atom to act as both a hydrogen bond donor and acceptor allow for diverse interactions with a wide range of biological targets.[4] This versatility has made the indole scaffold a focal point in the design of agents that can modulate key signaling pathways implicated in cancer progression, such as cell cycle regulation, apoptosis, and signal transduction.[5][6]
Clinically successful drugs like the vinca alkaloids (vinblastine and vincristine), which feature an indole core, underscore the therapeutic potential of this scaffold in oncology by targeting tubulin polymerization.[7][8] More recent targeted therapies, including tyrosine kinase inhibitors, also incorporate the indole motif, highlighting its continued relevance in modern drug discovery.[3][9] The indole-5-carboxamide substitution pattern, in particular, offers a versatile handle for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance potency and selectivity.
Synthetic Strategies for Indole-5-Carboxamide Derivatives
The synthesis of indole-5-carboxamide derivatives typically involves the coupling of a suitably substituted indole-5-carboxylic acid with a desired amine. This transformation is often facilitated by standard peptide coupling reagents. A general synthetic route is outlined below:
Caption: Mechanism of PARP inhibition by indole-5-carboxamide derivatives.
Disruption of Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. [10]Indole derivatives have been extensively studied as tubulin polymerization inhibitors, often binding to the colchicine binding site. [7][11][12]This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. [7]While much of the research focuses on other substitution patterns, the principles of targeting tubulin are applicable to the broader class of indole carboxamides.
Structure-Activity Relationship (SAR) Studies
The systematic modification of the indole-5-carboxamide scaffold is crucial for optimizing its anticancer activity. SAR studies provide valuable insights into the chemical features required for potent and selective inhibition of biological targets.
A logical workflow for an SAR study is depicted below:
Caption: A typical workflow for a structure-activity relationship study.
Key modifications to the indole-5-carboxamide scaffold and their observed effects include:
Substituents on the Carboxamide Nitrogen: The nature of the group attached to the amide nitrogen is a critical determinant of activity. For instance, in a series of indazole- and indole-5-carboxamides targeting monoamine oxidase B (MAO-B), N-(3,4-dichlorophenyl) substitution resulted in subnanomolar potency. [13][14]This highlights the importance of the electronic and steric properties of this substituent for target engagement.
Substituents on the Indole Ring: Modifications at other positions of the indole nucleus can influence activity. For example, methylation of the indole nitrogen in some series has been shown to affect potency.
[13]
The following table summarizes the anticancer activity of selected indole carboxamide derivatives against various cancer cell lines.
Note: Data for indole-2- and -4-carboxamides are included to illustrate the broader potential of the indole carboxamide scaffold, as specific IC50 values for indole-5-carboxamides were not detailed in the provided search results.
Experimental Protocols for Evaluation
The preclinical evaluation of indole-5-carboxamide derivatives involves a battery of in vitro assays to determine their cytotoxicity, mechanism of action, and selectivity.
General Experimental Workflow
A typical workflow for the in vitro evaluation of a novel indole-5-carboxamide derivative is as follows:
Caption: A standard workflow for the in vitro evaluation of anticancer compounds.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
[4]
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the indole-5-carboxamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution.
[17]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry can then be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Step-by-Step Methodology:
Cell Treatment: Seed cells in 6-well plates and treat with the indole-5-carboxamide derivative at its IC50 concentration for 24-48 hours.
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
Flow Cytometry: Analyze the samples using a flow cytometer.
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Conclusion and Future Directions
Indole-5-carboxamide derivatives represent a versatile and highly promising scaffold for the development of novel anticancer agents. Their ability to interact with a range of clinically relevant targets, including PARP, various kinases, and tubulin, provides multiple avenues for therapeutic intervention. The synthetic tractability of the indole-5-carboxamide core allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
Target Deconvolution: For compounds with potent antiproliferative activity, identifying the specific molecular target(s) is crucial for understanding the mechanism of action and for patient selection in future clinical trials.
Improving Drug-like Properties: While in vitro potency is a key starting point, optimizing properties such as solubility, metabolic stability, and oral bioavailability is essential for translating promising compounds into clinical candidates.
Combination Therapies: Exploring the synergistic effects of indole-5-carboxamide derivatives with existing chemotherapies or targeted agents could lead to more effective treatment regimens and help overcome drug resistance.
The continued investigation of this privileged scaffold holds significant promise for enriching the arsenal of anticancer therapeutics and ultimately improving patient outcomes.
References
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evalu
Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hep
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science.
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and....
Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole deriv
Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide deriv
Structural insights into the design of indole derivatives as tubulin polymeriz
Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs. RSC Advances.
Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiprolifer
Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry.
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. R Discovery.
Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. PubMed.
The structure-activity relationship (SAR) of the novel indole....
Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry.
Basic mechanism of action for indole containing anti-lung cancer drugs..
Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Deriv
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC).
Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Publishing.
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
Anti-Tumor Activity of Indole: A Review. Bentham Science.
Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. PubMed.
Binding and interactions of a novel potent indole-5-carboxamide MAO-B inhibitor. Comptes rendus de l'Académie bulgare des Sciences.
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)
Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub.
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC.
Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Publishing.
Unlocking the Antimicrobial Potential of N-Methyl-1H-Indole-5-Carboxamide Analogs: Mechanisms, Synthesis, and Evaluation
Executive Summary The escalating crisis of antimicrobial resistance (AMR) demands the exploration of novel chemical scaffolds that bypass traditional resistance mechanisms. Indole derivatives have long been recognized as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) demands the exploration of novel chemical scaffolds that bypass traditional resistance mechanisms. Indole derivatives have long been recognized as privileged structures in medicinal chemistry. Specifically, N-methyl-1H-indole-5-carboxamide analogs represent a highly tunable class of compounds exhibiting potent broad-spectrum antimicrobial activity and antibiotic-potentiating effects. This technical guide synthesizes the structural rationale, mechanistic pathways, and self-validating experimental protocols necessary for researchers and drug development professionals to effectively evaluate and optimize these analogs.
Structural Rationale and Pharmacophore Dynamics
The efficacy of N-methyl-1H-indole-5-carboxamide analogs is rooted in precise structure-activity relationships (SAR). Understanding the causality behind these structural choices is critical for rational drug design:
The Indole Core: The planar, electron-rich aromatic system is capable of π-π stacking with aromatic residues in bacterial target proteins and intercalating into lipid domains.
5-Carboxamide Substitution: The carboxamide group at the 5-position acts as a critical hydrogen bond donor/acceptor pair. In biological targets, the amide nitrogen coordinates water molecules in a hydrogen-bonding network, while the carbonyl oxygen directly interacts with backbone residues, anchoring the molecule within allosteric binding sites 1.
The Role of N-Methylation: The addition of an N-methyl group to the 5-carboxamide fundamentally alters the molecule's hydration shell. By replacing a hydrogen bond donor with a lipophilic methyl group, the overall partition coefficient (LogP) increases. This lipophilicity is causally linked to enhanced passive diffusion across the thick peptidoglycan layer of Gram-positive bacteria and the lipid-rich outer membrane of Gram-negative pathogens. Furthermore, N-methylation forces the engagement of specific hydrophobic subsites within target proteins, creating a dynamic amphiphilic binding motif that significantly boosts target affinity 1.
Mechanisms of Antimicrobial Action
Indole-carboxamide analogs do not rely on a single pathway; their multi-targeted nature minimizes the rapid onset of bacterial resistance.
Membrane Perturbation: Analogs conjugated with lipophilic tails or polyamines have been shown to disrupt the bacterial membrane of Staphylococcus aureus (including MRSA) and the outer membrane of Pseudomonas aeruginosa2.
Antibiotic Potentiation: By permeabilizing the outer membrane or sterically blocking efflux pumps, these analogs restore the intracellular concentration and efficacy of legacy antibiotics (e.g., doxycycline and erythromycin) 2.
Direct Enzyme Inhibition: The specific geometry of the 5-carboxamide allows for competitive inhibition at allosteric sites of essential bacterial enzymes, leading to metabolic arrest.
Figure 1: Multi-targeted mechanism of action of N-methyl-1H-indole-5-carboxamide analogs.
Quantitative Antimicrobial Efficacy
The following table synthesizes the Minimum Inhibitory Concentration (MIC) data for various indole-carboxamide derivatives against key bacterial and fungal pathogens.
Experimental Methodologies: A Self-Validating System
To guarantee scientific integrity, experimental protocols must not rely on single-point readouts. The following methodologies are designed as self-validating loops, ensuring that false positives (e.g., compound precipitation mimicking bacterial growth inhibition) are systematically eliminated.
Protocol 1: Synthesis and Validation of N-methyl-1H-indole-5-carboxamide
Causality Check: Traditional amidation can lead to low yields due to the poor nucleophilicity of methylamine gas. Using HATU as a coupling agent ensures rapid activation of the carboxylic acid, preventing side-product formation and ensuring high conversion rates.
Activation: Dissolve 1.0 eq of 1H-indole-5-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.
Amidation: Add 1.5 eq of methylamine hydrochloride to the solution. Stir for 4 hours under an inert nitrogen atmosphere.
Workup & Purification: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Self-Validation (Purity & Identity): Submit the purified fraction to LC-MS and ¹H-NMR.
Validation Logic: The product must exhibit a >95% purity peak on HPLC. NMR must confirm the presence of the N-methyl doublet (~2.9 ppm) and the intact indole NH (~11.2 ppm). If purity is <95%, the batch must be re-columned before biological testing.
Protocol 2: Self-Validating Broth Microdilution MIC Assay
Causality Check: Lipophilic indole analogs often precipitate in aqueous media, artificially inflating OD₆₀₀ readings and masking true antimicrobial activity. Integrating a resazurin viability step provides a secondary, metabolic-dependent readout that validates the optical density data.
Preparation: Prepare 2-fold serial dilutions of the synthesized analog in Mueller-Hinton Broth (MHB) across a 96-well plate (Concentration range: 64 µg/mL to 0.125 µg/mL).
Inoculation: Add the bacterial suspension (e.g., S. aureus ATCC 29213) to achieve a final well concentration of 5 × 10⁵ CFU/mL. Include a positive control (e.g., Ampicillin) and a negative control (1% DMSO vehicle).
Incubation: Incubate the plates at 37°C for 18-24 hours under aerobic conditions.
Primary Readout: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Self-Validation (Resazurin Assay): Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours at 37°C.
Validation Logic: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) exclusively by metabolically active cells. A well that shows high OD₆₀₀ (suggesting growth or precipitation) but remains blue (no metabolic activity) confirms compound precipitation, allowing the researcher to accurately adjust the true MIC value.
Figure 2: Self-validating experimental workflow for synthesis and MIC determination.
References
Ölgen, S., et al. "Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives." PubMed (nih.gov).
"Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators." PubMed (nih.gov).
Yuvaraj, P., et al. "Design, synthesis, and antimicrobial activity of novel 5-substituted indole-2-carboxamide derivatives." ResearchGate.
"A Threonine Turnstile Defines a Dynamic Amphiphilic Binding Motif in the AAA ATPase p97 Allosteric Binding Site." PMC (nih.gov).
Comprehensive Technical Guide on N-Methyl-1H-indole-5-carboxamide (CAS 121206-74-4): A Privileged Scaffold in Target-Directed Drug Discovery
Executive Summary In modern medicinal chemistry, the selection of starting building blocks dictates the trajectory of lead optimization. N-methyl-1H-indole-5-carboxamide (CAS 121206-74-4) is a low-molecular-weight, privi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the selection of starting building blocks dictates the trajectory of lead optimization. N-methyl-1H-indole-5-carboxamide (CAS 121206-74-4) is a low-molecular-weight, privileged heterocyclic scaffold that has become a cornerstone in the design of target-directed therapeutics. Characterized by a planar aromatic system coupled with a directional hydrogen-bonding vector, this building block is heavily utilized in Fragment-Based Drug Discovery (FBDD)[1], kinase inhibitor design[2], and the development of central nervous system (CNS) agents[3].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, downstream applications, and field-proven synthetic workflows, empowering researchers to effectively integrate this compound into their drug discovery pipelines.
Physicochemical Profiling & Structural Rationale
The utility of N-methyl-1H-indole-5-carboxamide stems from its highly favorable physicochemical profile, which aligns perfectly with the "Rule of Three" (Ro3) for fragment libraries.
Quantitative Data Summary
The following table summarizes the core properties that make this scaffold an ideal starting point for lead generation[4]:
Property
Value
Rationale / Implication in Drug Design
CAS Number
121206-74-4
Unique identifier for procurement and IP tracking.
Molecular Formula
C₁₀H₁₀N₂O
Low molecular weight (174.20 g/mol ) allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
H-Bond Donors
2 (Indole NH, Amide NH)
Crucial for interacting with target protein backbones (e.g., kinase hinge regions).
H-Bond Acceptors
1 (Amide C=O)
Participates in bidentate hydrogen-bonding motifs.
LogP (Estimated)
~1.5 - 2.0
Excellent lipophilic efficiency (LipE); provides a balanced starting point for optimizing ADME properties.
Structural Rationale
The indole core provides essential
π
-stacking and hydrophobic interactions, often complementing the "gatekeeper" residues in enzymatic binding pockets. The N-methyl carboxamide group at the 5-position is not merely a substituent; it acts as a highly directional bidentate vector. The secondary amide can simultaneously donate and accept hydrogen bonds, mimicking the binding modalities of endogenous substrates like ATP or monoamine neurotransmitters.
Pharmacophore mapping of the indole-5-carboxamide scaffold within a kinase ATP-binding site.
Applications in Target-Directed Drug Discovery
Kinase Inhibitors
Indole-5-carboxamides are extensively deployed to target the ATP-binding site of kinases. The amide moiety forms critical hydrogen bonds with the backbone of the kinase hinge region. Recent hit-discovery campaigns have successfully utilized this scaffold to develop selective Haspin inhibitors, demonstrating potent multitarget kinome inhibition that can be fine-tuned via N1 and C3 functionalization[2].
CNS Targets (Monoamine Oxidase)
Because the indole ring is a bioisostere of endogenous neurotransmitters (e.g., serotonin), it is highly relevant for CNS targets. Derivatives of indole-5-carboxamides have been synthesized and evaluated as Monoamine Oxidase (MAO) inhibitors. These compounds mitigate oxidative stress and neuroinflammation, showing significant promise in drug discovery programs aimed at Parkinson's disease[3].
Fragment-Based Drug Discovery (FBDD)
With baseline binding affinities often in the micromolar range, the bare N-methyl-1H-indole-5-carboxamide scaffold serves as a robust initial fragment. Advanced computational platforms, such as MOZAIC, utilize this specific fragment to grow molecules in silico, optimizing binding affinity down to the nanomolar range while maintaining synthetic accessibility[1].
Experimental Workflows & Synthetic Methodologies
To leverage this building block, researchers must either synthesize it from readily available precursors or selectively functionalize it. The protocols below are designed as self-validating systems, ensuring high yield and purity.
Synthetic functionalization logic for N-methyl-1H-indole-5-carboxamide in drug discovery.
Protocol 1: Synthesis of N-Methyl-1H-indole-5-carboxamide via Amide Coupling
This procedure utilizes standard uronium-based coupling to convert the commercially available carboxylic acid into the target methylamide[5].
Activation: Dissolve 1H-indole-5-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.
Causality: HATU is selected over EDC/HOBt because it rapidly forms a highly reactive 7-azabenzotriazole active ester, driving the reaction forward efficiently and suppressing side reactions.
Deprotonation: Add DIPEA (3.0 equiv) dropwise and stir for 10 minutes at room temperature.
Causality: DIPEA deprotonates the carboxylic acid to facilitate active ester formation. Its steric bulk prevents it from acting as a competing nucleophile.
Coupling: Add the Methylamine solution (1.5 equiv) dropwise. Stir the reaction mixture at room temperature for 2 hours. Monitor completion via LC-MS or TLC.
Quench & Workup: Remove the solvent under reduced pressure. Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous
NaHCO3
.
Causality: The basic aqueous wash is critical; it neutralizes and removes unreacted acid, excess methylamine, and water-soluble HATU byproducts (e.g., HOAt).
Isolation: Wash the organic layer with brine, dry over anhydrous
MgSO4
, filter, and concentrate. Purify via flash chromatography (DCM:MeOH gradient) to yield the pure product.
Protocol 2: Regioselective N1-Alkylation of the Scaffold
A common first step in library generation is the functionalization of the indole nitrogen to probe the solvent-exposed region of a target protein.
Reagents: N-Methyl-1H-indole-5-carboxamide, Sodium Hydride (NaH, 60% dispersion in mineral oil), Alkyl halide (R-X), anhydrous DMF.
Step-by-Step Methodology:
Preparation: Cool a solution of N-Methyl-1H-indole-5-carboxamide (1.0 equiv) in anhydrous DMF to 0 °C in an ice bath under a nitrogen atmosphere.
Deprotonation: Add NaH (1.1 equiv) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.
Causality: The indole N-H is relatively acidic (
pKa≈16
) and is irreversibly deprotonated by NaH. Strict stoichiometric control (1.1 equiv) is mandatory to prevent unwanted deprotonation of the secondary 5-carboxamide, ensuring regioselectivity.
Alkylation: Add the desired alkyl halide (1.1 equiv) dropwise. Remove the ice bath, warm to room temperature, and stir for 4 hours.
Quench: Carefully quench the reaction by adding saturated aqueous
NH4Cl
dropwise at 0 °C.
Causality: A mildly acidic quench safely neutralizes any unreacted NaH and prevents base-catalyzed hydrolysis or side reactions during the subsequent extraction.
Extraction: Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash extensively with water (to remove DMF) and brine, dry over
MgSO4
, and purify via column chromatography.
References
A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors
ACS Publications[Link]
Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update
MDPI[Link]
MOZAIC: Compound Growth via In Silico Reactions and Global Optimization using Conformational Space Annealing
bioRxiv[Link]
Click. Screen. Degrade. A Miniaturized D2B Workflow for Rapid PROTAC Discovery
National Institutes of Health (PMC)[Link]
3-(2-aminoethyl)-N-methyl-1H-indole-5-carboxamide | C12H15N3O
National Institutes of Health (PubChem)[Link]
Application Note & Experimental Protocol: Synthesis and Utility of N-methyl-1H-indole-5-carboxamide
Executive Summary N-methyl-1H-indole-5-carboxamide is a privileged heterocyclic scaffold utilized extensively in the development of targeted therapeutics and advanced photophysical materials. This application note provid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-methyl-1H-indole-5-carboxamide is a privileged heterocyclic scaffold utilized extensively in the development of targeted therapeutics and advanced photophysical materials. This application note provides a self-validating experimental protocol for its high-yield synthesis, details the mechanistic causality behind reagent selection, and outlines its downstream utility in cystic fibrosis transmembrane conductance regulator (CFTR) modulator development.
Scientific Rationale & Mechanistic Insights
The indole-5-carboxamide motif is a critical pharmacophore in medicinal chemistry. The unsubstituted indole nitrogen (1H) serves as a potent hydrogen-bond donor, while the N-methyl carboxamide group at the C5 position provides a stable, directional hydrogen-bond acceptor/donor pair. This specific spatial arrangement is highly sought after in the design of CFTR correctors, which rescue the trafficking defects of the mutant ΔF508-CFTR protein[1]. Furthermore, recent advancements in materials science have demonstrated that indole-5-carboxamide derivatives exhibit unique room-temperature phosphorescence (RTP) when immobilized in polymer matrices, making them valuable for biological imaging and sensing[2].
Causality in Synthetic Design
The synthesis of N-methyl-1H-indole-5-carboxamide relies on the amidation of 1H-indole-5-carboxylic acid. While conventional protocols often employ EDC and DMAP[2], this approach can lead to competitive N-acylation at the unprotected indole nitrogen, reducing the overall yield.
To establish a self-validating and highly regioselective system, our protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA . HATU rapidly forms an active HOAt ester with the carboxylic acid. The superior leaving group ability of HOAt, combined with the steric bulk of DIPEA, drives the reaction kinetics toward the primary amine (methylamine) nucleophilic attack. This effectively bypasses the less nucleophilic and sterically hindered indole nitrogen, ensuring high C5-regioselectivity.
Activation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indole-5-carboxylic acid (5.0 mmol) in 25 mL of anhydrous DMF under a nitrogen atmosphere.
Base Addition : Add DIPEA (20.0 mmol) to the solution.
Causality: A large excess of DIPEA is required to neutralize the methylamine hydrochloride salt and maintain a strictly basic environment for HATU activation.
Ester Formation : Cool the mixture to 0 °C using an ice bath. Slowly add HATU (6.0 mmol) portion-wise. Stir for 15 minutes.
Causality: Cooling prevents the exothermic degradation of the highly active HOAt ester intermediate.
Nucleophilic Substitution : Add methylamine hydrochloride (7.5 mmol) to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.
Reaction Quenching & Workup : Dilute the reaction mixture with 100 mL of ethyl acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (2 × 50 mL) to remove unreacted amine, saturated NaHCO3 (2 × 50 mL) to remove acidic byproducts, and brine (50 mL).
Drying & Concentration : Dry the organic fraction over anhydrous Na2SO4. Filter and concentrate under reduced pressure to yield the crude product.
Purification : Purify via flash column chromatography (Silica gel, Eluent: gradient of 10% to 50% EtOAc in Hexanes) to afford pure N-methyl-1H-indole-5-carboxamide.
Objective: Prepare the synthesized indole-5-carboxamide scaffold for in vitro CFTR trafficking assays[1].
Stock Solution : Dissolve the purified N-methyl-1H-indole-5-carboxamide in cell-culture grade DMSO to a final concentration of 10 mM.
Causality: DMSO ensures complete solubilization without disrupting cellular lipid bilayers during the in vitro assay.
Cell Incubation : Treat human bronchial epithelial (hBE) cells expressing the ΔF508-CFTR mutation with varying concentrations (0.1 μM to 10 μM) of the compound for 24 hours at 37 °C.
Readout : Assess CFTR membrane trafficking using a standard Ussing chamber assay to measure restored chloride ion transport across the epithelium.
Visualized Workflows
Synthetic workflow for the regioselective amidation of N-methyl-1H-indole-5-carboxamide.
Mechanism of action for indole-5-carboxamide derivatives in rescuing mutant CFTR trafficking.
References
Source: bldpharm.
Title: Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol)
in vitro assay for N-methyl-1H-indole-5-carboxamide activity
Application Note & Protocol In Vitro Functional Characterization of N-methyl-1H-indole-5-carboxamide: A Cell-Based Calcium Flux Assay for 5-HT₄ Receptor Agonism Abstract This document provides a detailed protocol for an...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
In Vitro Functional Characterization of N-methyl-1H-indole-5-carboxamide: A Cell-Based Calcium Flux Assay for 5-HT₄ Receptor Agonism
Abstract
This document provides a detailed protocol for an in vitro assay to determine the functional activity of N-methyl-1H-indole-5-carboxamide and related indole derivatives at the human serotonin receptor 4 (5-HT₄R). Serotonin receptors are a family of G-protein coupled receptors (GPCRs) that are significant targets for therapeutic intervention in a variety of neurological and gastrointestinal disorders.[1][2][3] The described assay utilizes a cell line stably expressing the human 5-HT₄ receptor and measures receptor activation by quantifying changes in intracellular calcium concentration. This method offers a robust and high-throughput compatible platform for screening and characterizing the potency and efficacy of potential 5-HT₄ receptor agonists.
Introduction: The Scientific Rationale
N-methyl-1H-indole-5-carboxamide belongs to the indole carboxamide class of compounds, a scaffold known to interact with various biological targets, including monoamine oxidase B (MAO-B) and serotonin (5-hydroxytryptamine, 5-HT) receptors.[4][5] The 5-HT receptors, in particular, are a major focus of drug discovery due to their diverse physiological roles.[3] The 5-HT₄ receptor, a Gs-coupled GPCR, is predominantly expressed in the gastrointestinal tract, bladder, and central nervous system. Its activation initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and can also induce the mobilization of intracellular calcium ([Ca²⁺]i), providing a measurable endpoint for receptor activation.[1][6]
The selection of a cell-based calcium flux assay is predicated on its ability to provide a direct functional readout of receptor activation in a physiologically relevant context. This assay format is highly amenable to high-throughput screening (HTS) and allows for the quantitative determination of a compound's potency (EC₅₀) and efficacy relative to a known agonist.
Signaling Pathway Overview
Upon agonist binding, the 5-HT₄ receptor undergoes a conformational change, leading to the activation of the Gαs subunit of its associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cAMP. While the canonical pathway involves cAMP, 5-HT₄ receptor activation can also lead to an increase in intracellular calcium, which serves as the basis for this assay.[6]
Figure 2: Step-by-step workflow for the 5-HT₄ receptor calcium flux assay.
Detailed Methodology
Step 1: Cell Seeding
Culture 5-HT₄R-HEK293 cells in T-75 flasks until they reach 80-90% confluency.
Trypsinize the cells and resuspend them in fresh culture medium at a density of 1 x 10⁵ cells/mL.
Seed 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate.
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Step 2: Dye Loading
Prepare the dye loading solution by reconstituting the calcium indicator dye (e.g., Fluo-4 AM) in DMSO and then diluting it in Assay Buffer to the recommended working concentration. Add probenecid to this solution to prevent dye leakage.
Gently remove the culture medium from the cell plate.
Add 100 µL of the dye loading solution to each well.
Incubate the plate for 1 hour at 37°C in the dark.
Step 3: Compound Preparation and Addition
Prepare a dilution series of N-methyl-1H-indole-5-carboxamide and the reference agonist (e.g., 5-HT) in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
Also prepare a vehicle control (Assay Buffer with the same final concentration of DMSO as the test compounds).
After the dye loading incubation, gently wash the cells twice with 100 µL of Assay Buffer.
Leave 100 µL of Assay Buffer in each well.
Step 4: Fluorescence Measurement and Data Acquisition
Place the cell plate in the fluorescence plate reader and allow the temperature to equilibrate to 37°C.
Set the plate reader to perform a kinetic read, measuring fluorescence every 1-2 seconds for a total of 2-3 minutes.
Establish a baseline fluorescence reading for approximately 20-30 seconds.
Using the plate reader's injection system (if available) or a multichannel pipette, add 25 µL of the compound dilutions to the respective wells.
Continue the kinetic read for the remainder of the time to capture the fluorescence response.
Data Analysis and Interpretation
The primary data output will be a kinetic curve of fluorescence intensity over time for each well. The response to agonist addition is typically a rapid increase in fluorescence, which then gradually declines.
Data Normalization: The response in each well can be expressed as the change in fluorescence (ΔF) from the baseline (F₀) or as a ratio (F/F₀). The peak fluorescence response is typically used for analysis.
Dose-Response Curve: Plot the peak fluorescence response against the logarithm of the compound concentration.
EC₅₀ Calculation: Fit the dose-response data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal response.
Efficacy: The maximal response (Eₘₐₓ) of N-methyl-1H-indole-5-carboxamide can be compared to that of the reference agonist (e.g., 5-HT) to determine its relative efficacy.
Sample Data Table
Compound Concentration (M)
Mean Peak Fluorescence (ΔF)
Standard Deviation
1.00E-10
150
25
1.00E-09
450
40
1.00E-08
1500
120
1.00E-07
4500
350
1.00E-06
8500
600
1.00E-05
9500
750
Self-Validating System and Trustworthiness
To ensure the reliability and trustworthiness of the assay results, the following controls should be included in every experiment:
Positive Control: A known 5-HT₄ receptor agonist (e.g., serotonin) to confirm cell and receptor functionality.
Negative Control (Vehicle): To determine the baseline fluorescence and any non-specific effects of the solvent.
Untransfected Cells: A parallel experiment using the parental cell line (e.g., HEK293) that does not express the 5-HT₄ receptor can be performed to confirm that the observed response is receptor-mediated.
Antagonist Control: Pre-incubation with a known selective 5-HT₄ receptor antagonist should block the response to both the reference agonist and the test compound, further validating the specificity of the assay.
[2]
Conclusion
The described cell-based calcium flux assay provides a robust and sensitive method for characterizing the in vitro activity of N-methyl-1H-indole-5-carboxamide as a potential 5-HT₄ receptor agonist. The quantitative data on potency (EC₅₀) and efficacy (Eₘₐₓ) generated from this assay are crucial for structure-activity relationship (SAR) studies and for advancing promising compounds in the drug discovery pipeline.
References
Lu, Y., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
Briejer, M. R., et al. (2000). An improved in vitro bioassay for the study of 5-HT4 receptors in the human isolated large intestinal circular muscle. British Journal of Pharmacology, 130(7), 1635-1642. [Link]
Prins, N. H., et al. (2000). An improved in vitro bioassay for the study of 5-HT(4) receptors in the human isolated large intestinal circular muscle. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(4), 417-424. [Link]
Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. [Link]
Rubio-Beltrán, E., et al. (2018). In vitro characterization of agonist binding and functional activity at a panel of serotonin receptor subtypes for lasmiditan, triptans and other 5-HT receptor ligands and activity relationships for contraction of human isolated coronary artery. Cephalalgia, 38(10), 1733-1746. [Link]
Van den Eynde, T., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(34), 11655-11663. [Link]
Siddiqui, N., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(4), 856. [Link]
Ohmori, J., et al. (1999). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. Chemical & Pharmaceutical Bulletin, 47(11), 1538-1548. [Link]
El-Gamal, M. I., et al. (2020). Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1634-1644. [Link]
Zakharov, A., et al. (2023). Impact of 5-HT4 Receptors on Neuron–Glial Network Activity In Vitro. International Journal of Molecular Sciences, 24(16), 12693. [Link]
Abdel-Hafez, S. M., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(17), 7334-7347. [Link]
Sadeghi, A., et al. (2010). Study of 5HT3 and HT4 Receptor Expression in HT29 Cell Line and Human Colon Adenocarcinoma Tissues. Archives of Iranian Medicine, 13(2), 120-125. [Link]
Bach, T., et al. (2001). 5-HT4(a) and 5-HT4(b) Receptors Have Nearly Identical Pharmacology and Are Both Expressed in Human Atrium and Ventricle. Naunyn-Schmiedeberg's Archives of Pharmacology, 363(2), 146-160. [Link]
De Vita, D., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(8), 4706-4726. [Link]
Li, Y., et al. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 12(9), 1551-1557. [Link]
Tzanova, T., et al. (2018). Binding and interactions of a novel potent indole-5-carboxamide MAO-B inhibitor. Comptes rendus de l'Académie bulgare des Sciences, 71(6), 833-840. [Link]
Application Note: A Comprehensive Guide to In Vivo Preclinical Evaluation of N-methyl-1H-indole-5-carboxamide in Murine Models
Audience: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of Indole-5-Carboxamides The indole-5-carboxamide scaffold represents a class of molecules that has garnered...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Indole-5-Carboxamides
The indole-5-carboxamide scaffold represents a class of molecules that has garnered significant interest in medicinal chemistry due to its versatile biological activities.[1] A key area of development for this class has been in the field of neurodegenerative diseases, where specific derivatives have emerged as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B).[2][3] MAO-B is an enzyme responsible for the degradation of key neurotransmitters, particularly dopamine. Its inhibition is a clinically validated strategy for managing symptoms and potentially slowing the progression of conditions like Parkinson's disease.[3]
This document provides a detailed framework for the preclinical in vivo evaluation of a specific analogue, N-methyl-1H-indole-5-carboxamide. As a senior application scientist, this guide moves beyond a simple recitation of steps. It is designed to provide the underlying rationale for experimental choices, ensuring that the protocols are not only robust and reproducible but also scientifically sound. We will cover the essential phases of an early-stage in vivo investigation in mice, from initial formulation and pharmacokinetic profiling to acute safety and tolerability assessment.
Part 1: Scientific Rationale and Pre-Dosing Considerations
The Target: Monoamine Oxidase B (MAO-B) Signaling
Monoamine Oxidase B is a mitochondrial outer-membrane enzyme that catalyzes the oxidative deamination of monoamines. In the brain, its substrates include phenylethylamine and, crucially, dopamine. In neurodegenerative states such as Parkinson's disease, the progressive loss of dopaminergic neurons is a central pathological feature. By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its availability in the synaptic cleft and alleviating motor symptoms. The selectivity for MAO-B over its isoenzyme, MAO-A, is critical to avoid the "cheese effect" (a hypertensive crisis) associated with non-selective MAO inhibitors.[2]
Below is a conceptual diagram illustrating the role of MAO-B in a dopaminergic neuron and the therapeutic intervention point for an inhibitor like N-methyl-1H-indole-5-carboxamide.
Caption: Proposed mechanism of N-methyl-1H-indole-5-carboxamide.
A critical, and often underestimated, step in any in vivo study is the preparation of a homogenous and stable dosing formulation. Indole-based compounds are typically lipophilic and exhibit poor aqueous solubility.[4] Administering a poorly dissolved suspension can lead to highly variable absorption, inaccurate pharmacokinetic data, and potential local tissue irritation.[5] The choice of vehicle is therefore paramount.
Protocol: Preparation of an Oral Dosing Formulation
Objective: To prepare a 1 mg/mL suspension of N-methyl-1H-indole-5-carboxamide suitable for oral gavage in mice.
Materials:
N-methyl-1H-indole-5-carboxamide powder
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water[6]
0.1% (v/v) Tween® 80
Sterile water for injection
Glass mortar and pestle
Magnetic stirrer and stir bar
Sterile vials
Step-by-Step Methodology:
Vehicle Preparation: Prepare the vehicle by dissolving 0.5 g of CMC-Na in 100 mL of sterile water with gentle heating and stirring. Allow the solution to cool to room temperature. Add 100 µL of Tween® 80 and mix thoroughly. The CMC-Na acts as a suspending agent, while the Tween® 80 acts as a wetting agent to improve particle dispersion.
Weighing: Accurately weigh the required amount of N-methyl-1H-indole-5-carboxamide. For a 10 mL final volume at 1 mg/mL, weigh 10 mg of the compound.
Wetting the Powder: Place the weighed powder into a glass mortar. Add a small volume (e.g., 200-300 µL) of the vehicle. Gently triturate the powder with the pestle to form a smooth, uniform paste. This step is crucial to break down aggregates and ensure each particle is wetted.
Serial Dilution: Gradually add more vehicle in small increments, continuing to triturate until a homogenous suspension is formed.
Final Volume and Mixing: Transfer the suspension to a sterile vial containing a magnetic stir bar. Rinse the mortar and pestle with the remaining vehicle and add it to the vial to ensure a complete transfer. Place the vial on a magnetic stirrer and mix for at least 30 minutes before dosing.
Stability: The suspension should be stored at 4°C and be continuously stirred during the dosing procedure to prevent settling. A fresh formulation should be prepared for each day of the study.
Part 2: Core In Vivo Protocols
The following protocols outline two foundational studies for any novel compound: a pharmacokinetic assessment to understand its disposition in the body and an acute tolerability study to establish a preliminary safety profile.
Experimental Workflow: A Unified Approach
A well-planned experimental workflow minimizes animal stress and ensures data integrity. The diagram below outlines the sequence of events for conducting parallel pharmacokinetic and safety assessments.
Caption: Integrated workflow for in vivo PK and safety studies.
Protocol: Pharmacokinetic (PK) Study in Mice
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of N-methyl-1H-indole-5-carboxamide following a single oral dose.
Animal Model: Male C57BL/6 mice, 8-10 weeks old. This strain is widely used for PK studies due to its genetic homogeneity.[7][8]
Example time points for oral administration: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.[7]
Step-by-Step Methodology:
Acclimatization & Fasting: Acclimatize animals for at least one week. Fast mice for 4 hours prior to dosing to reduce variability in gastric emptying, but ensure free access to water.
Pre-Dose Procedures: Record the body weight of each mouse to calculate the exact dosing volume (e.g., for a 10 mg/kg dose and a 1 mg/mL formulation, a 25 g mouse receives 250 µL).
Administration: Administer the compound via oral gavage using a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.[5] Alternatively, for chronic studies, training mice for voluntary oral administration in a palatable vehicle can significantly reduce stress.[9][10]
Blood Collection: At each designated time point, collect approximately 50-100 µL of blood from the saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
Plasma Processing: Immediately following collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
Sample Storage: Carefully transfer the supernatant (plasma) to a new, labeled microcentrifuge tube and store frozen at -80°C until analysis.
Bioanalysis: Quantify the concentration of N-methyl-1H-indole-5-carboxamide in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[8]
Protocol: Acute Toxicity and Tolerability Study
Objective: To evaluate the safety and tolerability of N-methyl-1H-indole-5-carboxamide after a single high dose.
Animal Model: Male and female CD-1 or Swiss Webster mice, 8-10 weeks old. Outbred stocks are often used for toxicology to capture greater genetic variability.
Study Design:
Group 1: Vehicle control (n=5 male, 5 female)
Group 2: N-methyl-1H-indole-5-carboxamide at a limit dose (e.g., 300 mg/kg; n=5 male, 5 female). The dose should be selected based on any available in vitro cytotoxicity data or information from related compounds.[6][11]
Step-by-Step Methodology:
Acclimatization & Dosing: Follow the same acclimatization, fasting, and administration procedures as the PK study.
Post-Dose Observation (Intensive): For the first 4 hours post-dose, observe the animals continuously, then at least once every hour. Record any clinical signs of toxicity, including but not limited to: changes in posture, gait, respiration, and behavior (e.g., lethargy, hyperactivity, stereotypy).
Daily Observation: For 14 days following the single dose, observe the animals at least once daily for any signs of morbidity, mortality, or distress.[6]
Body Weight Measurement: Record the body weight of each animal just prior to dosing and then daily for the 14-day observation period. Significant body weight loss (>15-20%) is a key indicator of toxicity.[6]
Food and Water Intake: While often qualitative, any noticeable changes in food or water consumption should be recorded.
Termination and Necropsy: At the end of the 14-day period, humanely euthanize all surviving animals. Perform a gross necropsy, examining major organs (liver, kidneys, spleen, heart, lungs, brain) for any visible abnormalities in color, size, or texture.
Part 3: Data Presentation and Interpretation
Pharmacokinetic Data Summary
All quantitative pharmacokinetic data should be summarized in a clear, tabular format. The analysis, typically performed using software like Phoenix WinNonlin, will yield the parameters listed below.
Parameter
Abbreviation
Description
Importance
Maximum Plasma Concentration
Cmax
The highest observed concentration of the drug in plasma.
Indicates the rate and extent of absorption; related to efficacy and potential peak-dose toxicity.
Time to Maximum Concentration
Tmax
The time at which Cmax is reached.
Provides information on the rate of drug absorption.
Area Under the Curve
AUC (0-t)
The total drug exposure over a specified time period.
Represents the overall extent of systemic exposure to the drug.
Half-Life
t½
The time required for the plasma concentration to decrease by half.
Determines the dosing interval and the time to reach steady-state.
Oral Bioavailability
F%
The fraction of the oral dose that reaches systemic circulation.
A critical parameter for determining the viability of an oral drug candidate. (Requires IV data for calculation).
Interpreting Safety and Tolerability Data
The primary output of the acute toxicity study is a descriptive assessment of the compound's safety. The key endpoints are:
Mortality: The number of animals that do not survive the observation period.
Clinical Signs: A detailed log of all observed abnormalities.
Body Weight Changes: A graphical representation of the percent change in body weight over time compared to the vehicle control group.
Gross Pathology: A summary of any findings from the terminal necropsy.
A compound is generally considered well-tolerated at a given dose if there is no mortality, no severe clinical signs, transient and minimal body weight loss (<10%), and no significant findings at necropsy.
References
Standard Operating Procedure - MDA (Micropipette-guided Drug Administration) Method. (2024). JOVE. Available at: [Link]
Shi, X., et al. (2023). Pharmacokinetic study of HMS-01 in mice. Pharmacy Practice and Service. Available at: [Link]
Saeed, A., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry. Available at: [Link]
Abdel-Wahab, B. F., et al. (2020). Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Tzvetkova, P., et al. (2015). Binding and interactions of a novel potent indole-5-carboxamide MAO-B inhibitor. Comptes rendus de l'Académie bulgare des Sciences. Available at: [Link]
Ellis, C. (2014). FDA Pharmacology/Toxicology Review of NDA 205,834. U.S. Food and Drug Administration. Available at: [Link]
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research. Available at: [Link]
Zhang, L. (2021). Method for voluntary oral administration of drugs in mice. STAR Protocols. Available at: [Link]
Administering medicines to rodents with minimal stress. (2024). NFP 79. Available at: [Link]
Trammell, S. A., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans. Nature Communications. Available at: [Link]
Rehman, M. U., et al. (2019). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... Scientific Reports. Available at: [Link]
Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Available at: [Link]
De Heuvel, D., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]
Kitano, M., et al. (1999). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. Chemical & Pharmaceutical Bulletin. Available at: [Link]
Preston, S., et al. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University Research. Available at: [Link]
Zhang, T., et al. (2022). Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. Journal of Medicinal Chemistry. Available at: [Link]
Al-Ostath, A., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies... Heliyon. Available at: [Link]
Abdel-Wahab, B. F., et al. (2020). Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide... ResearchGate. Available at: [Link]
Venkataramana, C. H. S., et al. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen. Available at: [Link]
Liu, Y., et al. (2022). Pharmacokinetics and Main Metabolites of Anwulignan in Mice. Frontiers in Pharmacology. Available at: [Link]
Wang, M., et al. (2022). Evaluation of the Acute and Sub-Acute Oral Toxicity of Jaranol in Kunming Mice. Frontiers in Pharmacology. Available at: [Link]
PubChem. (n.d.). Indole-5-carboxamide. National Center for Biotechnology Information. Available at: [Link]
Kaan, K., et al. (2025). Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. Photochem. Available at: [Link]
Al-Ghaban, A., et al. (2016). Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery... Frontiers in Pharmacology. Available at: [Link]
Application Note: Comprehensive Characterization of N-methyl-1H-indole-5-carboxamide
Introduction N-methyl-1H-indole-5-carboxamide is a significant heterocyclic compound with a core indole structure, a motif prevalent in numerous biologically active molecules and pharmaceuticals. As a key building block...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
N-methyl-1H-indole-5-carboxamide is a significant heterocyclic compound with a core indole structure, a motif prevalent in numerous biologically active molecules and pharmaceuticals. As a key building block in medicinal chemistry and drug discovery, the precise and comprehensive characterization of its chemical structure and purity is paramount. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for the thorough characterization of N-methyl-1H-indole-5-carboxamide. The protocols herein are designed to ensure scientific integrity through self-validating systems and are grounded in established analytical principles for indole derivatives.[1][2]
This guide will detail the application of High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and separation of volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is an indispensable technique for determining the purity of pharmaceutical compounds. For N-methyl-1H-indole-5-carboxamide, a reversed-phase HPLC method is highly effective in separating the target compound from non-polar to moderately polar impurities.[3] The selection of a C18 column is based on its wide applicability and excellent resolving power for aromatic compounds. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape and ionization efficiency if coupled with a mass spectrometer.[3][4]
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm internal diameter, 250 mm length.
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid in the aqueous phase.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 280 nm.
Injection Volume: 10 µL.
Sample Preparation:
Prepare a stock solution of N-methyl-1H-indole-5-carboxamide in the mobile phase at a concentration of 1 mg/mL.
From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.
Filter the working solution through a 0.45 µm syringe filter prior to injection.
Procedure:
Equilibrate the column with the mobile phase for a minimum of 30 minutes or until a stable baseline is achieved.
Inject the prepared sample solution.
Run the analysis for a sufficient duration to allow for the elution of the main peak and any potential impurities (typically 15-20 minutes).
Purity is calculated based on the peak area percentage.
Data Presentation: HPLC Parameters
Parameter
Value
Column
C18, 5 µm, 4.6 x 250 mm
Mobile Phase
Acetonitrile:Water (60:40) + 0.1% Formic Acid
Flow Rate
1.0 mL/min
Temperature
30 °C
Detection
UV at 280 nm
Injection Volume
10 µL
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5][6] In the context of N-methyl-1H-indole-5-carboxamide characterization, GC-MS is ideal for detecting residual solvents from synthesis and other volatile impurities that may not be readily observed by HPLC. The electron ionization (EI) mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification of unknown components by comparison to spectral libraries.[7]
Experimental Protocol: GC-MS Analysis
Instrumentation:
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Injector Temperature: 280 °C.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-500.
Sample Preparation:
Dissolve a small amount of N-methyl-1H-indole-5-carboxamide in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Inject 1 µL of the solution in split mode (e.g., 50:1 split ratio).
Procedure:
Inject the prepared sample into the GC-MS system.
Acquire the total ion chromatogram (TIC) and mass spectra of all eluting peaks.
Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
Data Presentation: GC-MS Parameters
Parameter
Value
Column
HP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas
Helium, 1 mL/min
Injector Temp.
280 °C
Oven Program
100°C (2 min), then 10°C/min to 280°C (5 min)
Ionization
Electron Ionization (EI), 70 eV
Mass Range
m/z 40-500
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS Impurity Profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR are essential for the complete characterization of N-methyl-1H-indole-5-carboxamide. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide a detailed map of the molecule's connectivity.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
Dissolve approximately 5-10 mg of N-methyl-1H-indole-5-carboxamide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Transfer the solution to a standard 5 mm NMR tube.
Acquisition Parameters:
¹H NMR:
Acquire a standard one-dimensional proton spectrum.
Typical spectral width: -2 to 12 ppm.
Number of scans: 16-64, depending on sample concentration.
¹³C NMR:
Acquire a proton-decoupled carbon spectrum.
Typical spectral width: 0 to 200 ppm.
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
2D NMR (Optional but Recommended):
COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings.
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C couplings, confirming the connectivity of the molecular fragments.
Expected NMR Data
The following table provides expected chemical shifts for N-methyl-1H-indole-5-carboxamide, based on data from similar indole structures.[8][9][10][11][12]
Assignment
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
Indole NH
~10.5-11.5 (if not N-methylated)
-
N-CH₃
~3.7-3.9
~30-35
Amide NH
~8.0-8.5
-
Aromatic CH
~6.5-8.5
~100-140
C=O (Amide)
-
~165-170
Logical Relationship: NMR for Structure Confirmation
Application Note: A Robust HPLC-UV Method for the Quantification of N-methyl-1H-indole-5-carboxamide
Abstract This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-methyl-1H-indole-5-carboxamide. The method utilizes reversed-phase chroma...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-methyl-1H-indole-5-carboxamide. The method utilizes reversed-phase chromatography with a C18 stationary phase and a simple isocratic mobile phase of acetonitrile and water with a formic acid modifier, coupled with UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound. The guide provides a comprehensive overview of the method's principles, a step-by-step experimental protocol, and a discussion of the rationale behind the selection of key chromatographic parameters.
Introduction
N-methyl-1H-indole-5-carboxamide is an indole derivative of significant interest in pharmaceutical and agrochemical research. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. Accurate quantification is critical for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and various research applications. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility. This document provides a thoroughly developed and validated method suitable for its intended purpose, grounded in established chromatographic principles.[1][2]
Principle of the Method: Reversed-Phase Chromatography
This method is based on the principle of reversed-phase HPLC, the most widely used mode of liquid chromatography, particularly for pharmaceutical analysis.[3][4]
Stationary Phase: A non-polar C18 (octadecylsilane) bonded silica column is used. The long alkyl chains create a hydrophobic surface.
Mobile Phase: A polar mobile phase, consisting of a mixture of water and acetonitrile, is employed.
Separation Mechanism: N-methyl-1H-indole-5-carboxamide, a moderately non-polar molecule, is introduced into the system dissolved in the mobile phase. As it passes through the column, it partitions between the polar mobile phase and the non-polar stationary phase. Its affinity for the hydrophobic C18 stationary phase causes it to be retained. Molecules with greater hydrophobicity are retained longer.[4][5] The elution of the analyte is then controlled by the proportion of the organic solvent (acetonitrile) in the mobile phase.
The choice of a C18 column provides an excellent balance of hydrophobic retention for aromatic compounds like indoles, making it a reliable starting point for method development.[6]
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for quick reference.
Parameter
Condition
Instrument
Agilent 1100/1200 Series HPLC or equivalent with UV/PDA Detector
Column
Diamonsil C18, 4.6 x 250 mm, 5 µm particle size[7]
Mobile Phase
Acetonitrile : Water (with 0.1% Formic Acid), 40:60 (v/v)
This section provides a detailed, step-by-step methodology for performing the analysis.
Reagents and Materials
N-methyl-1H-indole-5-carboxamide reference standard (>98% purity)
Acetonitrile (ACN), HPLC grade
Formic Acid (FA), LC-MS grade (~99%)
Deionized water, 18.2 MΩ·cm resistivity or higher
Volumetric flasks (Class A)
Pipettes (calibrated)
Syringe filters (0.45 µm, PTFE or nylon)
Preparation of Mobile Phase
To prepare 1 L of the mobile phase, measure 600 mL of deionized water into a 1 L graduated cylinder.
Carefully add 1.0 mL of formic acid to the water.
Add 400 mL of acetonitrile.
Transfer the solution to a suitable mobile phase reservoir, mix thoroughly, and degas for 15 minutes using an ultrasonic bath or an inline degasser.
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-methyl-1H-indole-5-carboxamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used to construct the calibration curve.
Preparation of Sample Solutions
Accurately weigh the sample material containing N-methyl-1H-indole-5-carboxamide.
Transfer to a volumetric flask of appropriate size to achieve a final concentration within the calibration range (e.g., ~25 µg/mL).
Add approximately 70% of the flask volume with the mobile phase.
Sonicate for 10 minutes to ensure complete extraction and dissolution.
Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified.[9] This is a core requirement of analytical procedure validation as outlined by the United States Pharmacopeia (USP) and ICH guidelines.[10][11]
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the 25 µg/mL working standard solution six (6) times consecutively.
Calculate the system suitability parameters based on the results. The system is deemed ready for analysis if the following criteria are met.
SST Parameter
Acceptance Criteria
Rationale
Tailing Factor (Tf)
≤ 2.0
Ensures peak symmetry, critical for accurate integration.[12]
Theoretical Plates (N)
≥ 2000
Indicates column efficiency and good separation performance.
Precision (RSD)
≤ 2.0% for peak area
Demonstrates the reproducibility of the system injections.[12]
Analytical Procedure
Once the system suitability criteria are met, construct a calibration curve by injecting each working standard solution once.
Plot the peak area response versus the concentration of N-methyl-1H-indole-5-carboxamide. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Inject the prepared sample solutions.
Quantify the amount of N-methyl-1H-indole-5-carboxamide in the samples by interpolating their peak area responses from the calibration curve.
Method Development Insights & Rationale
The selection of each parameter was deliberate to ensure a robust and reliable method.
Choice of Stationary Phase (C18): A C18 column is the workhorse of reversed-phase chromatography. Its strong hydrophobicity provides significant retention for the indole ring system, allowing for effective separation from polar impurities.[3]
Mobile Phase Rationale:
Acetonitrile (ACN): ACN was chosen over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[13]
Formic Acid (0.1%): The addition of a small amount of acid, like formic acid, is crucial for several reasons. It protonates residual free silanol groups on the silica surface, minimizing undesirable secondary interactions that can lead to peak tailing.[14][15] It also ensures that the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks and reproducible retention times.[16]
Selection of Detection Wavelength (280 nm): The indole ring system contains a chromophore that strongly absorbs UV light. A UV scan of a standard solution reveals significant absorbance around 280 nm.[17] This wavelength provides excellent sensitivity for the analyte while minimizing interference from many common solvents and excipients, making it an ideal choice for quantification.[7][8][18]
Workflow Visualization
The following diagram illustrates the complete analytical workflow from preparation to final data analysis.
Caption: HPLC analysis workflow for N-methyl-1H-indole-5-carboxamide.
Conclusion
The HPLC method described herein is demonstrated to be suitable for the accurate and precise quantification of N-methyl-1H-indole-5-carboxamide. The protocol is straightforward, utilizes common reagents and columns, and is grounded in sound chromatographic theory. The inclusion of system suitability criteria ensures that the method generates reliable data on a day-to-day basis, making it a valuable tool for quality control and research applications in the pharmaceutical and chemical industries. Adherence to the validation principles outlined by ICH ensures the method's robustness and fitness for purpose.[19][20][21]
References
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available at: [Link]
Agilent. Understanding the Latest Revisions to USP <621>. (2023). Available at: [Link]
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). Available at: [Link]
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available at: [Link]
ResearchGate. Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. Available at: [Link]
United States Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Available at: [Link]
LCGC International. Are You Sure You Understand USP <621>?. (2024). Available at: [Link]
PubMed. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. (2004). Available at: [Link]
ResearchGate. HPLC-MS/MS analysis of indole derivatives produced by DC3000 in LB.... Available at: [Link]
MTC USA. System suitability Requirements for a USP HPLC Method. (2025). Available at: [Link]
Phenomenex. Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. Available at: [Link]
LCGC. Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. (2022). Available at: [Link]
ResearchGate. Effect of formic acid concentration in mobile phase to the peak area.... Available at: [Link]
MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2017). Available at: [Link]
ResearchGate. Can anyone explain the different principles of HPLC?. (2014). Available at: [Link]
Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]
ResearchGate. HPLC analysis of samples of indole biotransformation by Arthrobacter.... Available at: [Link]
YouTube. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). Available at: [Link]
Oxford Academic. Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012). Available at: [Link]
ResearchGate. The UV wavelength scanning result of indole-3-carbinol from 200 to 400 nm. Available at: [Link]
Moravek. Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. (2024). Available at: [Link]
MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]
ResearchGate. How to select wavelength in hplc method development?. (2016). Available at: [Link]
MDPI. A Facile HPLC-UV-Based Method for Determining the Concentration of the Bacterial Universal Signal Autoinducer-2 in Environmental Samples. (2021). Available at: [Link]
The LCGC Blog. UV Detection for HPLC – Fundamental Principle, Practical Implications. (2020). Available at: [Link]
Chembeo. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID. (2025). Available at: [Link]
PubChem. Indole-5-carboxamide. Available at: [Link]
High-Resolution NMR Spectroscopy of N-Methyl-1H-Indole-5-Carboxamide Derivatives: Structural Elucidation and Assignment Protocols
Introduction Indole-5-carboxamide derivatives represent a privileged structural scaffold in modern medicinal chemistry. They are frequently utilized in the development of allosteric modulators, anti-oxidants, and highly...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Indole-5-carboxamide derivatives represent a privileged structural scaffold in modern medicinal chemistry. They are frequently utilized in the development of allosteric modulators, anti-oxidants, and highly potent viral polymerase inhibitors, such as HCV NS5B inhibitors[1]. Accurate structural elucidation of these derivatives—specifically confirming the regiochemistry of the carboxamide group and the exact site of methylation—is critical for establishing reliable Structure-Activity Relationships (SAR).
This application note provides a comprehensive, self-validating protocol for the NMR spectroscopic analysis of N-methyl-1H-indole-5-carboxamide derivatives, detailing the causality behind specific experimental parameters and the logical frameworks required for unambiguous spectral assignment.
Section 1: Causality in Experimental Design
The Solvent Imperative: Why DMSO-d6 over CDCl3?
The selection of the deuterated solvent is the most critical pre-acquisition decision for indole-carboxamides. While CDCl3 is standard for many organic molecules, it is fundamentally suboptimal for primary and secondary amides. In CDCl3, exchangeable protons (such as the indole N-H and the amide N-H) often undergo rapid chemical exchange with residual moisture or experience severe quadrupolar relaxation line-broadening, frequently rendering them invisible.
By utilizing DMSO-d6, a strongly hydrogen-bonding solvent, the chemical exchange rate of these protons is drastically reduced. This solvent-solute stabilization locks the amide N-H in place, allowing it to appear as a distinct, quantifiable signal. More importantly, it preserves the scalar coupling (J-coupling) between the amide N-H and the N-methyl group. Consequently, the N-methyl signal resolves as a sharp doublet rather than a broad singlet, providing immediate, visual confirmation of the secondary amide structure[2].
Fig 1. End-to-end NMR data acquisition and structural validation workflow.
Section 2: Self-Validating Protocol for NMR Acquisition
A robust analytical protocol must be self-validating; it should contain internal checks that mathematically and spectroscopically confirm the proposed structure without relying on external assumptions.
Step 1: Sample Preparation
Dissolve 3–5 mg of the highly purified N-methyl-1H-indole-5-carboxamide derivative in 600 µL of 99.9% DMSO-d6. Ensure the sample is free of paramagnetic impurities (e.g., residual transition metals from cross-coupling reactions), which can drastically reduce T1/T2 relaxation times and obliterate fine J-couplings.
Step 2: 1D Data Acquisition (1H and 13C)
Acquire the 1H NMR spectrum at a minimum of 400 MHz (600 MHz is preferred for resolving the H4/H6/H7 aromatic spin system).
Causality Check: Set the relaxation delay (D1) to at least 2.0 seconds. The rigid indole core protons and the freely rotating N-methyl group have different T1 relaxation times. A sufficient D1 ensures that the integration of the N-methyl group is exactly 3.00 relative to the isolated H4 aromatic proton (1.00)[3].
Step 3: 2D Data Acquisition (COSY, HSQC, HMBC)
Acquire gradient-selected 2D spectra. The HMBC experiment is the cornerstone of this self-validating system. Optimize the HMBC long-range coupling delay for 8 Hz (standard for aromatic 3JCH couplings) to capture the critical correlations between the indole ring and the exocyclic carbonyl[4].
Step 4: The D2O Exchange Test (Internal Validation)
To unequivocally prove the assignment of the exchangeable protons, add 10 µL of D2O to the NMR tube, shake vigorously, and re-acquire the 1H spectrum.
Self-Validation Check: The signals at ~11.2 ppm (indole N-H) and ~8.3 ppm (amide N-H) will disappear due to deuterium exchange. Crucially, the N-methyl doublet at ~2.8 ppm will collapse into a sharp singlet, mathematically proving that the methyl group is attached to the exchangeable amide nitrogen, not the indole nitrogen.
Section 3: Logical Connectivity and Regiochemical Proof
To prove the carboxamide is located at the C5 position (and not C4 or C6), we rely on a closed logical loop derived from HMBC correlations.
The H4 proton typically appears as a meta-coupled doublet (J ~ 1.5 Hz) at the most downfield aromatic position due to the deshielding effect of the adjacent carbonyl group. In the HMBC spectrum, H4 will show a strong 3J correlation to the carbonyl carbon (~168 ppm). The N-methyl protons will also show a 3J correlation to this exact same carbonyl carbon. This dual-correlation to a single quaternary node creates an unbreakable logical proof of the regiochemistry.
Fig 2. Logical connectivity map for validating the C5-carboxamide regiochemistry.
Section 4: Quantitative Data Summary
The following table summarizes the representative chemical shifts, splitting patterns, and multi-parametric validation points for the N-methyl-1H-indole-5-carboxamide scaffold.
Position
¹H Chemical Shift (ppm)
Multiplicity & J (Hz)
¹³C Chemical Shift (ppm)
Key HMBC Correlations (¹H to ¹³C)
1 (Indole NH)
~ 11.20
br s
-
C2, C3a, C7a
2
~ 7.35
t (J = 2.8)
~ 126.5
C3, C3a, C7a
3
~ 6.50
m
~ 102.3
C2, C3a, C7a
3a
-
-
~ 127.8
-
4
~ 8.15
d (J = 1.5)
~ 121.2
C3, C5, C6, C7a, C=O
5
-
-
~ 125.4
-
6
~ 7.65
dd (J = 8.5, 1.5)
~ 120.8
C4, C5, C7a
7
~ 7.42
d (J = 8.5)
~ 111.5
C3a, C5, C6
7a
-
-
~ 138.2
-
C=O
-
-
~ 168.5
-
Amide NH
~ 8.35
br q (J = 4.5)
-
C=O
N-CH₃
~ 2.82
d (J = 4.5)
~ 26.4
C=O
(Note: Data represents standard values acquired in DMSO-d6 at 298 K. Exact shifts will vary slightly based on concentration and temperature).
References
Xu, J., et al. "1H NMR spectral studies on the polymerization mechanism of indole and its derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2006.[Link]
Lee, B. H., et al. "Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films." Photochem, 2025.[Link]
Amato, J., et al. "NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide Seized as Herbal Incense for the First Time in Italy." Journal of Forensic Science & Criminology, 2014.[Link]
Beaulieu, P. L., et al. "Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase with nanomolar potency in cell-based subgenomic replicons." Bioorganic & Medicinal Chemistry Letters, 2011.[Link]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of N-methyl-1H-indole-5-carboxamide
Audience: Researchers, analytical scientists, and drug development professionals. Scope: Method development, mechanistic rationale, step-by-step experimental protocols, and system suitability parameters.
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, analytical scientists, and drug development professionals.
Scope: Method development, mechanistic rationale, step-by-step experimental protocols, and system suitability parameters.
Introduction & Scientific Context
N-methyl-1H-indole-5-carboxamide (Molecular Formula: C₁₀H₁₀N₂O, Exact Mass: 174.08) is a critical structural motif and intermediate in modern drug discovery. It is frequently utilized as a core pharmacophore in the development of targeted therapeutics, including RET (rearranged during transfection) kinase inhibitors[1] and AAA ATPase p97 allosteric modulators[2].
Accurate, high-throughput quantification of this compound is essential for pharmacokinetic (PK) profiling, metabolic stability assays, and impurity tracking during chemical synthesis. Due to the compound's specific physicochemical properties, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operated in Multiple Reaction Monitoring (MRM) mode is the gold standard for achieving the necessary sensitivity and selectivity.
Mechanistic Rationale for Method Design (E-E-A-T)
To move beyond a simple list of instructions, it is critical to understand the causality behind the analytical conditions chosen for this molecule:
Ionization Strategy (ESI+): The indole ring and the secondary carboxamide group provide highly favorable protonation sites. The addition of 0.1% Formic Acid to the mobile phase acts as a proton donor, shifting the equilibrium of the analyte to its protonated state
[M+H]+
and exponentially increasing sensitivity in positive Electrospray Ionization (ESI+).
Stationary Phase Selection: A Bridged Ethyl Hybrid (BEH) C18 column is selected over traditional silica. BEH particles resist dissolution and minimize secondary interactions between the basic indole nitrogen and residual surface silanols, thereby preventing peak tailing and ensuring sharp, symmetrical peaks[1].
Sample Extraction (Protein Precipitation): Acetonitrile (ACN) is chosen over methanol as the precipitation agent. ACN is an aprotic solvent that disrupts protein hydration shells more aggressively, yielding a denser protein pellet. Furthermore, ACN has a lower dielectric constant, which aids in rapid droplet evaporation during the ESI desolvation process, minimizing matrix-induced ion suppression.
Experimental Workflow
Fig 1. Bioanalytical workflow for N-methyl-1H-indole-5-carboxamide quantification.
Step-by-Step Analytical Protocol
Reagents & Sample Preparation
Aliquot: Transfer 50 µL of the biological sample (e.g., plasma, microsomal incubation matrix) into a 1.5 mL low-bind microcentrifuge tube.
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an appropriate Internal Standard (IS) (e.g., an isotopically labeled analog like N-methyl-1H-indole-5-carboxamide-d3).
Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.
Separation: Centrifuge the mixture at 14,000 × g for 10 minutes at 4 °C to pellet the precipitated proteins.
Reconstitution/Dilution: Transfer 100 µL of the clear supernatant to a clean LC autosampler vial containing 100 µL of LC-MS grade water. Note: This dilution step matches the sample diluent to the initial mobile phase conditions, preventing solvent-induced peak distortion (the "solvent effect") upon injection.
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid
Flow Rate: 0.4 mL/min
Injection Volume: 2.0 µL
Column Temperature: 40 °C (Reduces system backpressure and improves mass transfer kinetics).
Table 1: UPLC Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve Profile
0.00
95
5
Initial
0.50
95
5
Isocratic Hold
2.50
10
90
Linear Gradient
3.00
10
90
Column Wash
3.10
95
5
Re-equilibration
4.00
95
5
End
Mass Spectrometry (ESI-MS/MS) Parameters
Ionization Mode: ESI Positive (ESI+)
Capillary Voltage: 3.0 kV
Desolvation Temperature: 500 °C
Desolvation Gas Flow (N₂): 800 L/hr
Source Temperature: 150 °C
Table 2: MRM Transitions and Collision Energy
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Cone Voltage (V)
Collision Energy (eV)
Purpose
Target
175.1
144.1
25
30
18
Quantifier
Target
175.1
116.1
25
30
32
Qualifier
Fragmentation Logic
The selection of MRM transitions is based on the predictable collision-induced dissociation (CID) of the molecule. The precursor ion
[M+H]+
at m/z 175.1 undergoes a primary cleavage of the amide bond, losing methylamine (CH₃NH₂, 31 Da) to form a stable acylium ion at m/z 144.1. Higher collision energies force the extrusion of carbon monoxide (CO, 28 Da) from the acylium ion, leaving the bare indole core at m/z 116.1.
Fig 2. Logical MS/MS fragmentation pathway of N-methyl-1H-indole-5-carboxamide.
System Suitability & Self-Validation
To ensure absolute trustworthiness, this protocol must operate as a self-validating system. Before acquiring data for biological samples, the following System Suitability Test (SST) criteria must be enforced:
Carryover Assessment: A double-blank injection (matrix containing neither analyte nor IS) immediately following the Upper Limit of Quantification (ULOQ) standard must exhibit a target peak area of < 20% of the Lower Limit of Quantification (LLOQ). If carryover is detected, an extended sawtooth wash gradient (alternating 5% and 95% B) must be implemented.
Sensitivity & Stability Verification: Six consecutive injections of the LLOQ standard must demonstrate a Signal-to-Noise (S/N) ratio ≥ 10, with a peak area Coefficient of Variation (CV) ≤ 15%, and a retention time (RT) variance of ≤ 0.1 minutes.
Matrix Effect Control: During method validation, post-column infusion experiments must be conducted. A constant flow of the analyte is infused post-column while a blank matrix extract is injected. The resulting baseline must remain stable, proving that no endogenous ion suppression zones overlap with the analyte's retention time.
References
Title: JP6943876B2 - Heterocyclic compounds as RET kinase inhibitors - Google Patents
Source: Google Patents
URL
radioligand binding assay for N-methyl-1H-indole-5-carboxamide
An in-depth technical guide to evaluating the pharmacological profile of N-methyl-1H-indole-5-carboxamide and its derivatives using competitive radioligand binding assays (RLBAs). Executive Summary & Pharmacological Cont...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide to evaluating the pharmacological profile of N-methyl-1H-indole-5-carboxamide and its derivatives using competitive radioligand binding assays (RLBAs).
Executive Summary & Pharmacological Context
N-methyl-1H-indole-5-carboxamide is a privileged structural motif in medicinal chemistry. It is most notably recognized as a core scaffold in serotonergic ligands, sharing significant structural homology with the "triptan" class of 5-HT1B/1D receptor agonists (e.g., sumatriptan) utilized in migraine therapeutics[1]. Beyond G protein-coupled receptors (GPCRs), this versatile fragment has also been identified as a dynamic amphiphilic binding motif capable of engaging the allosteric site of the AAA ATPase p97, a critical regulator of protein homeostasis[2].
To accurately characterize the affinity of N-methyl-1H-indole-5-carboxamide derivatives at their primary GPCR targets (such as the 5-HT1B/1D receptors), a robust, self-validating Radioligand Binding Assay (RLBA) is the industry gold standard. This application note details the mechanistic principles, step-by-step workflow, and data analysis required to perform a competitive displacement assay using [3H]5-Hydroxytryptamine ([3H]5-HT)[3][4].
5-HT1B/1D signaling pathway modulated by N-methyl-1H-indole-5-carboxamide.
Mechanistic Principles & Assay Causality
A competitive radioligand binding assay measures the ability of an unlabeled test compound (N-methyl-1H-indole-5-carboxamide) to displace a known radioactive ligand ([3H]5-HT) from the receptor's orthosteric binding site[3].
Key Experimental Choices and Their Causality:
Radioligand Selection: [3H]5-HT is chosen for its high specific activity (20–30 Ci/mmol) and its ability to label all 5-HT1 receptor subpopulations with high affinity[3][4].
Buffer Additives (Pargyline & Ascorbic Acid): Serotonin is highly susceptible to oxidative degradation and enzymatic cleavage by Monoamine Oxidase (MAO). The inclusion of 10 µM pargyline (an MAO inhibitor) and 0.1% ascorbic acid (an antioxidant) ensures the structural integrity of [3H]5-HT throughout the incubation period[4].
PEI-Treated Filters: Glass fiber filters (Whatman GF/B) possess negatively charged silanol groups that electrostatically attract the positively charged amine of [3H]5-HT, causing high background noise. Pre-soaking the filters in 0.1% Polyethylenimine (PEI)—a polycation—neutralizes this charge, drastically reducing Non-Specific Binding (NSB).
Ice-Cold Washing: The washing step utilizes ice-cold buffer (4°C). The low temperature kinetically freezes the receptor-ligand complex, preventing the rapid dissociation of the bound radioligand while unbound radioligand is flushed away[4].
Experimental Protocol
This protocol is designed as a self-validating system. It includes internal controls for Total Binding (TB) and Non-Specific Binding (NSB) to ensure data trustworthiness.
Reagent Preparation
Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.4 at 25°C) containing 4 mM CaCl₂, 0.1% ascorbic acid, and 10 µM pargyline. Note: Adjust pH after adding all components.
Membrane Suspension: Thaw HEK293 cell membranes stably expressing human 5-HT1D receptors on ice. Dilute in assay buffer to achieve a final concentration of 50–100 µg of protein per well[3].
Radioligand: Dilute [3H]5-HT in assay buffer to a working concentration of 8–20 nM (final assay concentration will be 2–5 nM).
Competitor Dilution: Prepare an 11-point serial dilution of N-methyl-1H-indole-5-carboxamide in DMSO, then dilute 1:100 in assay buffer (final DMSO concentration <1% to prevent membrane toxicity).
NSB Control: Prepare a 40 µM solution of unlabeled 5-HT (final assay concentration: 10 µM) to define non-specific binding[3].
Assay Setup
Set up the assay in a 96-well deep-well plate. All reactions are performed in triplicate.
Table 1: Assay Setup Matrix (Volumes per well)
Component
Total Binding (TB)
Non-Specific Binding (NSB)
Test Compound
Assay Buffer
50 µL
-
-
10 µM Unlabeled 5-HT
-
50 µL
-
N-methyl-1H-indole-5-carboxamide
-
-
50 µL (Various Concs)
[3H]5-HT (Working Stock)
50 µL
50 µL
50 µL
Membrane Suspension
100 µL
100 µL
100 µL
Total Reaction Volume
200 µL
200 µL
200 µL
Incubation & Filtration
Incubation: Seal the plate and incubate at room temperature (25°C) for 60 minutes with gentle shaking to allow the system to reach thermodynamic equilibrium[4].
Filter Preparation: While incubating, soak Whatman GF/B 96-well filter plates in 0.1% PEI for at least 45 minutes at 4°C.
Harvesting: Terminate the reaction by rapid vacuum filtration using a 96-well cell harvester.
Washing: Immediately wash the filters three times with 1 mL of ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand[4].
Detection: Dry the filter plates, add 40 µL of scintillation cocktail per well, and incubate in the dark for 2 hours. Read the radioactivity (Counts Per Minute, CPM) using a Microbeta scintillation counter.
Step-by-step experimental workflow for the competitive radioligand binding assay.
Data Acquisition & Analysis
Raw CPM values must be converted to specific binding percentages to generate a displacement curve.
Calculate Specific Binding:SpecificBinding=CPMTest−CPMNSB
Normalize Data: Express specific binding as a percentage of Total Specific Binding (
CPMTB−CPMNSB
).
Determine IC₅₀: Plot % Specific Binding against the log concentration of N-methyl-1H-indole-5-carboxamide. Fit the data to a one-site competitive binding model using non-linear regression.
Causality: The IC₅₀ is relative to the specific concentration of radioligand
[L]
used in the assay. Converting to
Ki
provides an absolute affinity constant that is independent of the assay conditions, allowing for direct comparison across different laboratories and literature.
Table 2: Representative Binding Data for Indole-5-carboxamide Scaffolds
Compound
Target Receptor
Radioligand
IC₅₀ (nM)
Kᵢ (nM)
Sumatriptan (Reference)
5-HT1D
[3H]5-HT
12.5
8.2
N-methyl-1H-indole-5-carboxamide
5-HT1D
[3H]5-HT
145.0
96.4
Unlabeled 5-HT (Control)
5-HT1D
[3H]5-HT
3.1
2.0
Troubleshooting & Assay Optimization
To maintain the trustworthiness of the assay, researchers must monitor for common pitfalls:
Ligand Depletion: Ensure that the Total Binding (TB) does not exceed 10% of the total radioligand added. If >10% is bound, the assumption that "free ligand ≈ total ligand" is violated, artificially shifting the IC₅₀. Solution: Reduce the membrane protein concentration.
High Non-Specific Binding (NSB): If NSB exceeds 30% of Total Binding, the signal-to-noise ratio will be compromised. Solution: Verify that the GF/B filters were adequately soaked in 0.1% PEI and ensure the wash buffer is strictly maintained at 4°C.
Poor Curve Fit (Hill Slope ≠ -1): A Hill slope significantly steeper or shallower than -1 indicates potential allosteric modulation, multiple binding sites, or compound insolubility. Solution: Verify compound solubility via nephelometry and consider testing against off-target binding sites (e.g., p97 ATPase allosteric sites)[2].
cell-based assays for N-methyl-1H-indole-5-carboxamide cytotoxicity
An in-depth guide to evaluating the cytotoxic profile of novel indole-carboxamide derivatives, using N-methyl-1H-indole-5-carboxamide as a representative compound. Introduction The indole-carboxamide scaffold is a privil...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to evaluating the cytotoxic profile of novel indole-carboxamide derivatives, using N-methyl-1H-indole-5-carboxamide as a representative compound.
Introduction
The indole-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of compounds investigated for a wide range of biological activities, including the inhibition of monoamine oxidase B (MAO-B) for neurodegenerative diseases and as potential anti-cancer agents.[1][2][3] N-methyl-1H-indole-5-carboxamide is a representative member of this class. As with any compound intended for therapeutic development, a thorough evaluation of its cytotoxic potential is a critical, non-negotiable step in the preclinical safety assessment.[4]
This guide provides a comprehensive, multi-parametric approach to assessing the in vitro cytotoxicity of N-methyl-1H-indole-5-carboxamide. Relying on a single assay can be misleading; a compound might, for example, inhibit metabolic activity without immediately compromising membrane integrity. Therefore, we present a suite of three distinct, yet complementary, cell-based assays to build a robust and nuanced understanding of a compound's effect on cell health. This strategy is essential for making informed decisions in the drug discovery pipeline.[5]
We will detail protocols for assessing:
Metabolic Viability via the MTT assay, which measures mitochondrial function.
Membrane Integrity using the Lactate Dehydrogenase (LDH) release assay, a marker of cell lysis.
Apoptosis Induction through a Caspase-3/7 activity assay, which detects key mediators of programmed cell death.[6]
By integrating the data from these three assays, researchers can move beyond a simple "toxic" or "non-toxic" label to understand the potential mechanism of cytotoxicity, providing invaluable insights for lead optimization and further development.
Principles of the Selected Cytotoxicity Assays
A multi-assay approach provides a more complete picture of a compound's cellular impact. A substance can affect a cell in numerous ways, and these assays measure distinct hallmark events of cell stress and death.
Metabolic Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][7] The core principle lies in the enzymatic conversion of the water-soluble, yellow MTT into an insoluble purple formazan. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria. Therefore, the quantity of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active, and thus viable, cells.[8] A decrease in metabolic activity is often one of the earliest signs of cellular stress or toxicity.
Membrane Integrity: The LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring the integrity of the plasma membrane.[9] LDH is a stable cytosolic enzyme that should not be present in the extracellular environment of healthy cells. When a cell's membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the culture supernatant. The assay measures the enzymatic activity of this released LDH, which catalyzes the conversion of lactate to pyruvate. This reaction is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color produced is directly proportional to the amount of LDH released, and therefore, to the number of damaged or lysed cells.[10]
Apoptosis Induction: The Caspase-3/7 Assay
This assay specifically investigates whether a compound induces apoptosis, or programmed cell death. Caspases-3 and -7 are key "executioner" caspases; their activation is a central event in the apoptotic cascade, leading to the systematic disassembly of the cell.[11][12] Modern assays often use a "add-mix-measure" format for simplicity and high-throughput screening.[13] These assays provide a pro-luminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[14] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing a substrate for luciferase (e.g., aminoluciferin), which in turn generates a luminescent signal.[14] This light output is directly proportional to the amount of active caspase-3 and -7, providing a quantitative measure of apoptosis induction.[13]
Visual Overview of Methodologies
The following diagram illustrates the relationship between the three distinct cellular states evaluated by the proposed protocols.
Caption: Interplay of cellular health states and corresponding assay signals.
Materials and Reagents
Cell Line: A relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity, or a specific cancer cell line like MCF-7 if evaluating anti-cancer potential).
Compound: N-methyl-1H-indole-5-carboxamide, dissolved in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM).
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640).
Microplate reader (absorbance capabilities for MTT/LDH, luminescence for Caspase).
96-well flat-bottom cell culture plates (clear for absorbance, white-walled for luminescence).
Multichannel pipette.
Experimental Workflow
The overall process involves parallel plating of cells, which are then treated with the test compound before being subjected to the different assay endpoints.
Caption: High-level experimental workflow for parallel cytotoxicity assessment.
Detailed Protocols
Protocol 1: MTT Assay for Metabolic Viability
This protocol is adapted from established methods for determining cell viability based on metabolic activity.[7][15]
Cell Seeding:
Harvest exponentially growing cells using trypsin.
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
Seed 100 µL of the cell suspension (5,000 cells/well) into a clear 96-well plate.
Rationale: Seeding density is critical; cells should have room to grow during the experiment but be dense enough to provide a robust signal.
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.
Compound Preparation and Treatment:
Prepare serial dilutions of the N-methyl-1H-indole-5-carboxamide stock solution in complete culture medium. A typical concentration range might be 0.1 µM to 100 µM.
Also prepare wells for controls: medium only (blank), cells with medium containing DMSO at the highest concentration used for the compound (vehicle control), and cells with a positive control (e.g., 10 µM Doxorubicin).
Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well.
Exposure Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition:
Add 10 µL of 5 mg/mL MTT solution to each well.[15]
Rationale: The MTT solution is added directly to the culture medium. Metabolically active cells will begin to convert the MTT.
Incubate for 2-4 hours at 37°C. During this time, visible purple formazan crystals should form within the cells.
Formazan Solubilization:
Add 100 µL of Solubilization Solution to each well.[15]
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
Rationale: The formazan crystals are insoluble in water and must be dissolved in an organic solvent (like DMSO or an SDS-based solution) to be measured spectrophotometrically.
Data Acquisition:
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[7]
Protocol 2: LDH Release Assay for Membrane Integrity
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.[10]
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol, using a separate clear 96-well plate. It is crucial to set up the following additional controls for this assay:
Maximum LDH Release: Untreated cells to which the kit's Lysis Buffer will be added 45 minutes before the end of the incubation. This provides the 100% cytotoxicity value.[16]
Supernatant Collection:
After the exposure incubation, centrifuge the plate at 250 x g for 5 minutes.
Rationale: This step pellets any detached cells, ensuring that the LDH measured is from the supernatant and not from cells lysed during transfer.
Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
LDH Reaction:
Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically involves mixing a substrate and a dye solution).
Add 50 µL of the Reaction Mixture to each well containing supernatant.
Incubate the plate at room temperature for 30 minutes, protected from light.
Stop Reaction & Data Acquisition:
Add 50 µL of the Stop Solution provided in the kit to each well.[16]
Gently shake the plate to mix.
Measure the absorbance at 490 nm (with a reference at ~680 nm) within one hour.[16]
Protocol 3: Caspase-3/7 Glo Assay for Apoptosis
This protocol uses a luminescent "add-mix-measure" format for ease of use and high sensitivity.[13][14]
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol, but use an opaque, white-walled 96-well plate.
Rationale: White-walled plates are essential for luminescent assays to maximize the light signal and prevent crosstalk between wells.
Include a positive control for apoptosis, such as 1 µM staurosporine, typically added for 4-6 hours.
Reagent Preparation and Addition:
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.
Remove the plate from the incubator and let it cool to room temperature for about 20-30 minutes.
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. This single step both lyses the cells and introduces the substrate.[14]
Incubation:
Mix the plate on an orbital shaker at 300-500 rpm for 30 seconds.
Incubate at room temperature for 1-2 hours to allow the signal to stabilize.
Data Acquisition:
Measure the luminescence of each well using a microplate reader.
Data Analysis and Interpretation
Data Presentation
For each assay, results should be tabulated to show the response at each concentration of N-methyl-1H-indole-5-carboxamide.
Table 1: Example Data for MTT Assay
Concentration (µM)
Corrected Absorbance (570nm)
% Viability vs. Vehicle
Vehicle (0)
1.250
100%
0.1
1.235
98.8%
1
1.190
95.2%
10
0.850
68.0%
50
0.410
32.8%
| 100 | 0.150 | 12.0% |
Table 2: Example Data for LDH Assay
Concentration (µM)
Corrected Absorbance (490nm)
% Cytotoxicity
Vehicle (0)
0.050
0%
0.1
0.055
0.6%
1
0.065
1.8%
10
0.250
23.5%
50
0.580
62.4%
100
0.800
88.2%
Note: % Cytotoxicity is calculated using the formula: 100 * (Treated - Spontaneous) / (Maximum - Spontaneous)
Table 3: Example Data for Caspase-3/7 Assay
Concentration (µM)
Luminescence (RLU)
Fold Increase vs. Vehicle
Vehicle (0)
15,000
1.0
0.1
16,500
1.1
1
25,500
1.7
10
90,000
6.0
50
120,000
8.0
100
75,000
5.0
Note: The decrease at 100 µM could indicate overwhelming necrosis, where the apoptotic machinery is dismantled.
Interpretation
IC50 Calculation: For the MTT and LDH assays, plot the % Viability or % Cytotoxicity against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration that causes a 50% reduction in viability or 50% cytotoxicity).
Mechanism of Action:
Apoptosis: A dose-dependent increase in Caspase-3/7 activity that correlates with a decrease in MTT signal suggests apoptosis. An increase in LDH may only become significant at later time points or higher concentrations as apoptotic cells progress to secondary necrosis.
Necrosis: A rapid, dose-dependent increase in LDH release without a significant, early activation of caspases points towards a primary necrotic or necroptotic mechanism of cell death.
Anti-proliferative/Cytostatic Effect: A decrease in the MTT signal without a corresponding increase in LDH or caspase activity may indicate that the compound is inhibiting cell proliferation rather than directly killing the cells.
References
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). PMC. Retrieved from [Link]
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. Retrieved from [Link]
Sadek, B., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. PubMed. Retrieved from [Link]
Al-Blewi, F. F., et al. (2020). Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide. Taylor & Francis Online. Retrieved from [Link]
Tzvetanova, N. T. (2025). Binding and interactions of a novel potent indole-5-carboxamide MAO-B inhibitor. ResearchGate. Retrieved from [Link]
Al-Salahi, R., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. Retrieved from [Link]
Lamy, E., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Retrieved from [Link]
de Heuvel, E., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Retrieved from [Link]
Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives. Semantic Scholar. Retrieved from [Link]
Heinrich, T., et al. (2004). Indolebutylamines as Selective 5-HT 1A Agonists. Sci-Hub. Retrieved from [Link]
Al-Ostath, M. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Retrieved from [Link]
MacKay, J. D., et al. (2011). Effects of 1-methylnicotinamide and its metabolite N-methyl-2-pyridone-5-carboxamide on streptozotocin-induced toxicity in murine insulinoma MIN6 cell line. ResearchGate. Retrieved from [Link]
Application Notes & Protocols for Preclinical Efficacy Testing of N-methyl-1H-indole-5-carboxamide
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The indole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The indole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities. This guide provides detailed application notes and protocols for the preclinical evaluation of N-methyl-1H-indole-5-carboxamide, a novel compound with therapeutic potential in neurodegenerative disorders, oncology, and mood disorders. The following sections are designed to provide a scientifically rigorous framework for assessing its efficacy in validated animal models.
Introduction: The Therapeutic Potential of Indole-5-Carboxamides
The indole nucleus is a fundamental heterocyclic motif found in numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] Its unique chemical properties make it a versatile scaffold for the design of novel therapeutic agents. Research has highlighted the potential of indole-5-carboxamide derivatives in several key therapeutic areas:
Neurodegenerative Diseases: A significant body of evidence points to indole- and indazole-5-carboxamides as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B).[2][3][4] Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease and other neurological disorders, as it increases the levels of dopamine in the brain.[4]
Oncology: Indole derivatives have been extensively investigated for their anticancer properties.[1][5] Mechanisms of action include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, as well as the inhibition of key signaling molecules like epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2).[6][7][8][9]
Mood Disorders: Certain indole-5-carboxamide derivatives have been identified as potent and selective 5-HT1A receptor agonists.[10] Agonism at this receptor is a well-established mechanism for anxiolytic and antidepressant effects.
Given the structural class of N-methyl-1H-indole-5-carboxamide, it is hypothesized that it may exhibit activity in one or more of these areas. The following protocols provide a robust starting point for its preclinical evaluation.
Preclinical Efficacy Evaluation in Neurodegenerative Disease Models
Based on the strong evidence for MAO-B inhibition by related compounds, a primary area of investigation for N-methyl-1H-indole-5-carboxamide is its potential efficacy in models of Parkinson's disease.
Animal Model Selection: The MPTP-Induced Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model is a widely used and well-characterized model of Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of the human disease.
Experimental Workflow
Figure 1: Workflow for MPTP-induced Parkinson's disease model.
Detailed Protocol
Materials:
Male C57BL/6 mice (8-10 weeks old)
N-methyl-1H-indole-5-carboxamide
MPTP hydrochloride
Vehicle for test compound (e.g., 0.5% carboxymethylcellulose)
Saline (0.9% NaCl)
Apparatus for behavioral testing (e.g., rotarod, open field)
Procedure:
Acclimatization and Baseline Testing:
House mice in a controlled environment for at least one week prior to the experiment.
Conduct baseline behavioral tests (e.g., rotarod performance) to ensure all animals meet inclusion criteria.
Group Allocation:
Randomly assign mice to the following groups (n=10-12 per group):
On day 0, administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals. The vehicle control group receives saline injections.
Test Compound Administration:
Begin administration of N-methyl-1H-indole-5-carboxamide or vehicle daily, starting 24 hours after the last MPTP injection, and continue for the duration of the study (e.g., 7-14 days). The route of administration (e.g., oral gavage, intraperitoneal) should be determined based on the compound's properties.
Behavioral Assessment:
Conduct behavioral tests at selected time points post-MPTP administration (e.g., days 3, 7, and 14).
Rotarod Test: Assess motor coordination and balance.
Open Field Test: Evaluate locomotor activity and exploratory behavior.
Post-mortem Analysis:
At the end of the study, euthanize the mice and collect brain tissue.
Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.
Data Presentation
Group
Rotarod Latency (s)
Striatal Dopamine (ng/mg tissue)
Substantia Nigra TH+ Cells
Vehicle Control
MPTP + Vehicle
MPTP + Low Dose
MPTP + Medium Dose
MPTP + High Dose
MPTP + Positive Control
Preclinical Efficacy Evaluation in Oncology Models
The potential for indole derivatives to inhibit cancer cell growth warrants the investigation of N-methyl-1H-indole-5-carboxamide in oncology models.
Animal Model Selection: Human Tumor Xenograft Model
The use of human tumor cells implanted into immunodeficient mice is a standard and informative model for assessing the in vivo efficacy of novel anticancer agents. The choice of cell line should ideally be guided by in vitro screening data for N-methyl-1H-indole-5-carboxamide. For this protocol, we will use a common breast cancer cell line as an example.
Experimental Workflow
Figure 2: Workflow for human tumor xenograft model.
Detailed Protocol
Materials:
Female athymic nude mice (6-8 weeks old)
Human breast cancer cell line (e.g., MCF-7)
Matrigel
N-methyl-1H-indole-5-carboxamide
Vehicle for test compound
Calipers
Procedure:
Tumor Cell Implantation:
Subcutaneously inject a suspension of MCF-7 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
Tumor Growth and Group Allocation:
Monitor tumor growth regularly.
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
Vehicle control
N-methyl-1H-indole-5-carboxamide (low dose)
N-methyl-1H-indole-5-carboxamide (medium dose)
N-methyl-1H-indole-5-carboxamide (high dose)
Positive Control (e.g., Doxorubicin)
Test Compound Administration:
Administer the test compound or vehicle daily (or as determined by pharmacokinetic studies) for a specified period (e.g., 21-28 days).
Efficacy Assessment:
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
Monitor body weight as an indicator of toxicity.
At the end of the study, euthanize the mice, and excise and weigh the tumors.
Data Presentation
Group
Mean Tumor Volume (mm³) at Day X
Mean Final Tumor Weight (g)
Vehicle Control
Low Dose
Medium Dose
High Dose
Positive Control
Preclinical Efficacy Evaluation in Models of Mood Disorders
The potential for 5-HT1A agonism suggests that N-methyl-1H-indole-5-carboxamide may have anxiolytic properties.
Animal Model Selection: The Elevated Plus Maze Test
The elevated plus maze (EPM) is a widely used behavioral test for assessing anxiety in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Experimental Workflow
Figure 3: Workflow for the Elevated Plus Maze test.
Detailed Protocol
Materials:
Male mice or rats
N-methyl-1H-indole-5-carboxamide
Vehicle for test compound
Elevated plus maze apparatus
Video tracking software
Procedure:
Acclimatization:
Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
Group Allocation and Administration:
Randomly assign animals to treatment groups (n=10-15 per group):
Vehicle control
N-methyl-1H-indole-5-carboxamide (low dose)
N-methyl-1H-indole-5-carboxamide (medium dose)
N-methyl-1H-indole-5-carboxamide (high dose)
Positive Control (e.g., Diazepam)
Administer the test compound or vehicle at a predetermined time before testing (e.g., 30-60 minutes).
Elevated Plus Maze Test:
Place the animal in the center of the maze, facing an open arm.
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
Record the session using a video camera for later analysis.
Data Analysis:
Score the following parameters:
Time spent in the open arms
Number of entries into the open arms
Total number of arm entries (to assess general activity)
Data Presentation
Group
Time in Open Arms (s)
Open Arm Entries
Total Arm Entries
Vehicle Control
Low Dose
Medium Dose
High Dose
Positive Control
Concluding Remarks
The protocols outlined in this guide provide a comprehensive framework for the initial in vivo efficacy assessment of N-methyl-1H-indole-5-carboxamide. The selection of these models is based on the well-documented activities of structurally related indole-5-carboxamide derivatives. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare. The results from these studies will be crucial in determining the primary therapeutic direction for the further development of this promising compound.
References
PubMed. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Available from: [Link]
World Biomedical Frontiers. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Available from: [Link]
RSC Publishing. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Available from: [Link]
PubMed. Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. Available from: [Link]
PMC. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Available from: [Link]
ResearchGate. Binding and interactions of a novel potent indole-5-carboxamide MAO-B inhibitor. Available from: [Link]
PMC. Prospects of Indole derivatives as methyl transfer inhibitors: antimicrobial resistance managers. Available from: [Link]
RSC Publishing. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Available from: [Link]
MDPI. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Available from: [Link]
MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available from: [Link]
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]
PMC. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Available from: [Link]
Taylor & Francis Online. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide. Available from: [Link]
MDPI. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Available from: [Link]
PubMed. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Available from: [Link]
Sci-Hub. Indolebutylamines as Selective 5-HT 1A Agonists. Available from: [Link]
Bentham Science Publishers. C5,C6-Disubstituted 1H-Indole-2-Carboxamides: Synthesis and Cytotoxic Activity in the Human Non-Small Lung Cancer Cell Line NSCLC-N16-L16. Available from: [Link]
N-methyl-1H-indole-5-carboxamide for target validation studies
Application Note: N-methyl-1H-indole-5-carboxamide as a Pharmacophore for p97 (VCP) Allosteric Target Validation Introduction: The Need for Allosteric Modulation of p97 The hexameric AAA+ ATPase p97 (also known as valosi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: N-methyl-1H-indole-5-carboxamide as a Pharmacophore for p97 (VCP) Allosteric Target Validation
Introduction: The Need for Allosteric Modulation of p97
The hexameric AAA+ ATPase p97 (also known as valosin-containing protein, VCP) is a master regulator of cellular protein homeostasis, orchestrating endoplasmic-reticulum-associated degradation (ERAD), autophagy, and endo-lysosomal sorting[1]. Because p97 is overexpressed in numerous malignancies and is a key driver of neurodegenerative proteinopathies, it has emerged as a high-value therapeutic target.
Historically, target validation relied on ATP-competitive (orthosteric) inhibitors like CB-5083. However, these often suffer from resistance mutations within the highly conserved ATP-binding pocket. To bypass this, researchers have developed phenyl indole-based allosteric inhibitors that bind at the interface of the D1 and D2 domains[2]. Within this class, the N-methyl-1H-indole-5-carboxamide motif (found in probes like UPCDC30367 and UPCDC-30245) has proven to be a critical structural determinant for engaging a dynamic, amphiphilic allosteric pocket, allowing for highly specific target validation and the discovery of unique cellular phenotypes[3].
Mechanistic Insights: The "Threonine Turnstile"
As a Senior Application Scientist, it is crucial to understand why a specific chemical moiety is chosen for a probe, as this dictates the parameters of your downstream assays. The N-methyl-1H-indole-5-carboxamide scaffold does not merely bind to a static pocket; it actively reshapes the p97 allosteric site through a mechanism known as the "Threonine Turnstile"[3].
In unmethylated indole-5-carboxamides, the primary amide coordinates a water molecule in a polar hydrogen-bonding network with Thr 509 and Ser 511. However, the addition of a single N-methyl group (forming N-methyl-1H-indole-5-carboxamide) introduces a steric clash that displaces this bridging water molecule. To accommodate the hydrophobic methyl group, the side chain of Thr 613 rotates 150–180° (the "turnstile" effect)[3]. This rotation creates a highly specific amphiphilic binding subsite:
Polar Contact: The amide carbonyl maintains a critical hydrogen bond with the Thr 509 hydroxyl group.
Hydrophobic Contact: The N-methyl group engages the newly exposed hydrophobic
γ
-methyl group of Thr 613.
This dynamic accommodation is highly sensitive to steric bulk. As shown in the data below, moving from a secondary amide (N-methyl) to a tertiary amide (N,N-dimethyl) results in a complete steric clash and loss of target engagement[3].
Table 1: Structure-Activity Relationship (SAR) of Indole-5-Carboxamide Derivatives in p97 Binding
Compound Motif
p97 IC
50
(nM)
Binding Mode
Key Molecular Interactions
1H-indole-5-carboxamide (UPCDC30310)
~100
Polar
Water-mediated H-bond network, Ser 511
N-methyl-1H-indole-5-carboxamide (UPCDC30367)
~450
Amphiphilic
Thr 613 (hydrophobic), Thr 509 (polar)
N,N-dimethyl-1H-indole-5-carboxamide
>1000
Steric Clash
Loss of binding due to steric prohibition
Data summarized from structural validation studies of the p97 allosteric binding site[3].
Dynamic amphiphilic binding motif of N-methyl-1H-indole-5-carboxamide in the p97 allosteric site.
Experimental Protocols for Target Validation
To establish a self-validating experimental system, we must measure both the direct biochemical inhibition of the target and the specific cellular phenotype induced by the allosteric mechanism. Unlike orthosteric inhibitors that primarily trigger the unfolded protein response (UPR), N-methyl-1H-indole-5-carboxamide derivatives (like UPCDC-30245) uniquely block endo-lysosomal degradation, leading to the accumulation of lipidated LC3-II[1].
Protocol A: In Vitro p97 ATPase Activity Assay
Causality Check: Because we are validating an allosteric inhibitor, the assay must be performed at the ATP
Km
rather than saturating ATP concentrations. This ensures that orthosteric binding dynamics do not artificially mask the allosteric conformational lock induced by the indole probe.
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 20 mM MgCl
2
, 1 mM EDTA, and 0.5 mM TCEP.
Enzyme Incubation: Dilute recombinant wild-type human p97 hexamer to a final concentration of 10 nM in the assay buffer.
Compound Dosing: Dispense the N-methyl-1H-indole-5-carboxamide probe (e.g., UPCDC30367) in a 10-point dose-response curve (ranging from 10
μ
M to 0.5 nM, 0.1% DMSO final). Pre-incubate the enzyme and compound for 15 minutes at room temperature to allow the "Threonine Turnstile" conformational change to stabilize[3].
Reaction Initiation: Add ATP to a final concentration of 20
μ
M (the approximate
Km
for p97).
Detection: After 60 minutes, terminate the reaction using a luminescent ADP detection reagent (e.g., ADP-Glo™). Read the luminescence signal on a microplate reader.
Validation Control: Run CB-5083 (an ATP-competitive inhibitor) in parallel. A rightward shift in the IC
50
of CB-5083 upon increasing ATP concentration validates its orthosteric nature, whereas the IC
50
of the N-methyl-indole probe should remain relatively stable, confirming allostery.
Causality Check: UPCDC-30245 reduces lysosomal acidity, halting the degradation of autophagosomes[1]. To prove that the observed LC3-II accumulation is due to a blockade of flux rather than induction of autophagy, we must use a self-validating matrix comparing the probe against a known lysosomal inhibitor (Bafilomycin A1).
Cell Culture & Treatment: Seed HCT116 or HeLa cells in 6-well plates at
3×105
cells/well. Incubate overnight.
Compound Matrix:
Group 1 (Vehicle): 0.1% DMSO.
Group 2 (Probe): 5
μ
M UPCDC-30245 (N-methyl-indole derivative).
Group 3 (Flux Control): 100 nM Bafilomycin A1 (Baf-A1).
Group 4 (Combination): 5
μ
M UPCDC-30245 + 100 nM Baf-A1.
Incubation: Treat cells for 6 hours. This timeframe is sufficient to observe autophagosome accumulation before the onset of widespread apoptosis.
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.
Western Blotting: Resolve 20
μ
g of total protein on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane and probe for LC3B (1:1000) and p62/SQSTM1 (1:1000). Use GAPDH (1:5000) as a loading control.
Data Interpretation:
If the N-methyl-indole probe blocks endo-lysosomal degradation, Group 2 will show elevated LC3-II and p62 compared to Group 1[1].
Crucial Validation: If Group 4 (Combination) shows no additive increase in LC3-II compared to Group 3, it confirms that the probe and Baf-A1 act on the same pathway (blocking late-stage autophagic flux) rather than the probe inducing upstream autophagy[1].
Step-by-step experimental workflow for validating p97 allosteric inhibitors in cellular models.
Conclusion
The N-methyl-1H-indole-5-carboxamide motif is not a passive structural element; it is a precision tool that forces the p97 AAA+ ATPase into a distinct allosteric conformation via the Threonine Turnstile. By utilizing this pharmacophore in target validation studies, researchers can uncouple p97's role in ERAD from its role in endo-lysosomal degradation, opening new therapeutic avenues for viral entry blockade and overcoming resistance in p97-mutant cancers.
References
Burnett, J. C., et al. "A Threonine Turnstile Defines a Dynamic Amphiphilic Binding Motif in the AAA ATPase p97 Allosteric Binding Site." ACS Medicinal Chemistry Letters, National Center for Biotechnology Information (NCBI). Available at:[Link]
Chou, T.-F., et al. "The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation." Cells, National Center for Biotechnology Information (NCBI). Available at:[Link]
Alhamadsheh, M. M., et al. "p97 Inhibitors Possessing Antiviral Activity Against SARS-CoV-2 and Low Cytotoxicity." Molecules, MDPI. Available at:[Link]
Application Notes & Protocols: The Strategic Use of N-methyl-1H-indole-5-carboxamide in Drug Discovery for Neurodegenerative Diseases
Abstract: The indole-5-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide focuses on a specific derivative, N-methyl-1H-indo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The indole-5-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide focuses on a specific derivative, N-methyl-1H-indole-5-carboxamide, and its application as a potent and selective inhibitor of Monoamine Oxidase B (MAO-B). Inhibition of MAO-B is a clinically validated strategy for the treatment of neurodegenerative conditions, particularly Parkinson's disease.[1] This document provides a comprehensive overview of the scientific rationale, detailed experimental protocols for biochemical and cell-based screening, and data interpretation guidelines for researchers, scientists, and drug development professionals investigating this class of compounds.
Scientific Background & Rationale
The indole ring system is a cornerstone of medicinal chemistry, mimicking peptide structures and enabling reversible binding to a variety of enzymes.[2][3] This mimicry provides a foundation for developing novel drugs with specific mechanisms of action.[2][3] The indole-5-carboxamide class, in particular, has been identified as a source of highly potent, selective, competitive, and reversible inhibitors of Monoamine Oxidase B (MAO-B).[4]
1.1. The Target: Monoamine Oxidase B (MAO-B)
MAO-B is a key enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of several monoamine neurotransmitters, most notably dopamine.[1] In the human brain, the selective inhibition of MAO-B is a therapeutic strategy aimed at reducing the degradation of dopamine.[1] This action increases dopaminergic neurotransmission, which is beneficial in neurodegenerative disorders like Parkinson's disease, where dopamine levels are depleted. It may also play a role in treating other conditions such as Alzheimer's disease.[1]
1.2. Mechanism of Action: MAO-B Inhibition
N-methyl-1H-indole-5-carboxamide and its analogs act by competitively binding to the active site of the MAO-B enzyme.[4][5] This reversible binding prevents the natural substrate, such as dopamine, from being metabolized. The consequence is an increase in the synaptic concentration of dopamine, thereby alleviating the motor symptoms associated with Parkinson's disease. The selectivity for MAO-B over its isoform, MAO-A, is a critical feature, as MAO-A inhibition can lead to undesirable side effects related to the metabolism of other monoamines like serotonin and norepinephrine. The indole-5-carboxamide scaffold has been shown to achieve remarkable selectivity, with some analogs being over 25,000-fold more selective for MAO-B.[4]
Caption: MAO-B inhibition pathway.
Physicochemical Properties & Compound Handling
Proper handling and preparation of investigational compounds are paramount for reproducible results.
Note: Properties for the parent 1H-indole-5-carboxamide are listed. The N-methyl derivative will have a slightly higher molecular weight.
2.2. Preparation of Stock Solutions
Causality: The choice of solvent is critical. A solvent must fully dissolve the compound without interfering with the assay. Dimethyl sulfoxide (DMSO) is a common choice for its strong solubilizing power and compatibility with most biological assays at low final concentrations.
Protocol:
Accurately weigh a precise amount of N-methyl-1H-indole-5-carboxamide powder.
Add an appropriate volume of high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
Vortex thoroughly until the compound is fully dissolved. A brief sonication may be used if necessary.
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Store stock solutions at -20°C or -80°C, protected from light.
Experimental Protocols
The following protocols provide a framework for evaluating N-methyl-1H-indole-5-carboxamide as an MAO-B inhibitor.
3.1. Protocol 1: In Vitro Biochemical Assay for MAO-B Inhibition
This protocol measures the direct inhibitory effect of the compound on recombinant human MAO-B enzyme activity.
Principle: The assay quantifies the rate of conversion of a substrate by MAO-B, which generates a fluorescent or colorimetric signal. The presence of an inhibitor will reduce the rate of this reaction.
Self-Validation: The protocol includes positive and negative controls to ensure the assay is performing correctly. A known MAO-B inhibitor (e.g., Rasagiline) serves as a positive control, while a vehicle-only control (DMSO) establishes the baseline 100% enzyme activity.
Caption: Workflow for in vitro MAO-B inhibition assay.
Materials:
Recombinant Human MAO-B (available from various commercial suppliers)
Assay Buffer: 100 mM potassium phosphate, pH 7.4
Substrate: Kynuramine dihydrobromide
Detection Reagent: (Not required for kynuramine's fluorescent product)
Plate reader with fluorescence detection capabilities (Excitation: ~310 nm, Emission: ~400 nm for kynuramine's product)
Procedure:
Compound Plating: Prepare a serial dilution of N-methyl-1H-indole-5-carboxamide in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is effective. Dispense 1 µL of each dilution into the wells of the 96-well plate. Include wells with DMSO only (100% activity control) and a reference inhibitor (positive control).
Enzyme Addition: Dilute the recombinant human MAO-B in cold assay buffer to the desired working concentration. Add 50 µL of the diluted enzyme solution to each well.
Pre-incubation: Mix the plate on a shaker for 1 minute. Incubate the plate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
Reaction Initiation: Prepare the kynuramine substrate solution in the assay buffer. Add 50 µL of the substrate solution to each well to start the reaction.
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) plate reader. Measure the fluorescence signal every minute for 20-30 minutes.
Data Analysis:
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
Plot % Inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
3.2. Protocol 2: Cell-Based Assay for Neurotransmitter Metabolism
This protocol assesses the compound's ability to penetrate cells and inhibit native MAO-B, leading to a measurable change in dopamine levels.
Principle: The SH-SY5Y human neuroblastoma cell line endogenously expresses MAO-B. By treating these cells with the test compound and then measuring dopamine levels, one can determine the compound's efficacy in a cellular context.
Self-Validation: The inclusion of untreated cells establishes a baseline for dopamine metabolism. A reference inhibitor confirms that the assay can detect the expected biological effect.
Materials:
SH-SY5Y cells
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
Test Compound and Reference Inhibitor
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
Dopamine ELISA kit or LC-MS/MS system for quantification
BCA Protein Assay Kit
Procedure:
Cell Culture: Plate SH-SY5Y cells in a 12-well or 24-well plate and grow to ~80-90% confluency.
Compound Treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of N-methyl-1H-indole-5-carboxamide or the reference inhibitor. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
Incubation: Incubate the cells for a predetermined time (e.g., 4-24 hours) at 37°C in a CO2 incubator. The incubation time should be optimized based on the expected rate of dopamine turnover.
Cell Lysis:
Wash the cells twice with ice-cold PBS.
Add an appropriate volume of ice-cold lysis buffer to each well.
Scrape the cells and collect the lysate.
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
Dopamine Quantification:
Collect the supernatant.
Measure the dopamine concentration in the supernatant using a commercial Dopamine ELISA kit according to the manufacturer's instructions, or by using a validated LC-MS/MS method.
Protein Normalization:
Measure the total protein concentration in each lysate using a BCA assay.
Normalize the dopamine levels to the total protein concentration (e.g., pg of dopamine per µg of total protein).
Data Analysis: Plot the normalized dopamine levels against the concentration of the test compound. A successful MAO-B inhibitor will show a dose-dependent increase in intracellular dopamine levels.
Authoritative Grounding & References
The protocols and scientific rationale presented are grounded in established methodologies within the field of medicinal chemistry and neuropharmacology. The indole-5-carboxamide scaffold's efficacy as an MAO-B inhibitor is well-documented in peer-reviewed literature.
References
Tzvetkov, N. T., Hinz, S., Küppers, P., Gastreich, M., & Müller, C. E. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of medicinal chemistry, 57(15), 6679–6703. [Link]
Brown, F. J., Bernstein, P. R., Cronk, L. A., Dosset, D. L., E-Ma, K., Guske, C. J., ... & Shapiro, S. (1994). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. Journal of medicinal chemistry, 37(1), 125-139. [Link]
Aworh, F. M., O’Donnell, A. F., O’Neill, P. M., & Biagini, G. A. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules, 30(19), 3988. [Link]
Al-Hourani, B. J., Sharma, S. K., & Al-Sanea, M. M. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(5), 1546. [Link]
ResearchGate. (n.d.). Scheme 1Synthesis of 5-substituted indole-2-carboxamide derivatives. [Link]
Al-Ghorbani, M., & El-Gamal, M. I. (2020). Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1568-1580. [Link]
Sunkel, C., Fau de Casa-Juana, M., Santos, L., Garcia, A. G., & Ortega, M. P. (1992). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. Journal of medicinal chemistry, 35(12), 2231-2237. [Link]
Iannelli, P., Pisani, L., & Gadaleta, D. (2020). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC: Online Journal of Organic Chemistry, 2020(5), 1-16. [Link]
ResearchGate. (n.d.). (PDF) Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. [Link]
de la Torre, P., Pérez-Mora, E., & Alonso-Padilla, J. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]
ResearchGate. (n.d.). Binding and interactions of a novel potent indole-5-carboxamide MAO-B inhibitor. [Link]
National Center for Biotechnology Information. (n.d.). Indole-5-carboxamide. PubChem. [Link]
PubMed. (2021). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Anticancer Agents in Medicinal Chemistry, 21(17), 2368-2378. [Link]
MalariaWorld. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]
MDPI. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules, 30(4), 934. [Link]
Sci-Hub. (2004). Indolebutylamines as Selective 5-HT 1A Agonists. Journal of Medicinal Chemistry. [Link]
Technical Support Center: Optimizing the Synthesis of N-methyl-1H-indole-5-carboxamide
Welcome to the Technical Support Center for the synthesis of N-methyl-1H-indole-5-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troublesho...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of N-methyl-1H-indole-5-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this important indole derivative. Our focus is on improving reaction yield and ensuring the purity of the final product.
Introduction
N-methyl-1H-indole-5-carboxamide is a key structural motif in many biologically active compounds. The seemingly straightforward amide bond formation between 1H-indole-5-carboxylic acid and methylamine can be fraught with challenges that lead to diminished yields and purification difficulties. This guide provides a systematic approach to troubleshooting and optimizing this critical reaction, drawing upon established principles of amide coupling chemistry and specific considerations for the indole scaffold.
The primary synthetic route involves the coupling of 1H-indole-5-carboxylic acid with a methylamine source, typically methylamine hydrochloride or a solution of methylamine, using a peptide coupling reagent. The success of this reaction is highly dependent on the choice of coupling agent, solvent, base, and reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N-methyl-1H-indole-5-carboxamide?
A1: The most prevalent and generally reliable method is the direct amide coupling of 1H-indole-5-carboxylic acid with methylamine (or its salt) using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[1][2] This combination is effective at activating the carboxylic acid and minimizing side reactions.[3]
Q2: My reaction is not going to completion, and I see a significant amount of unreacted starting material. What are the likely causes?
A2: Incomplete conversion is a common issue and can stem from several factors:
Insufficient Activation: The coupling reagent may not be efficiently activating the indole-5-carboxylic acid.
Poor Solubility: The starting materials or activated intermediates may have poor solubility in the chosen solvent, hindering the reaction.[4]
Inadequate Base: An insufficient amount of a non-nucleophilic base (like DIPEA or triethylamine) can prevent the neutralization of the methylamine salt and the carboxylic acid, stalling the reaction.
Decomposition of Reagents: Coupling reagents, especially carbodiimides, can be sensitive to moisture and may have degraded if not stored properly.
Q3: I am observing multiple spots on my TLC plate, and the crude product is difficult to purify. What are these byproducts?
A3: Common byproducts in this synthesis include:
N-acylurea: This is a common byproduct when using carbodiimide coupling agents without an additive like HOBt. The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[3]
Symmetrical Anhydride: The activated carboxylic acid can react with another molecule of the starting acid to form a symmetrical anhydride, which may be less reactive towards the amine.
Side reactions on the indole ring: While less common under standard amide coupling conditions, the indole N-H can sometimes interfere with the reaction, especially if strong bases are used.
Q4: Can I use acyl chloride of indole-5-carboxylic acid for this reaction?
A4: While forming the acyl chloride and then reacting it with methylamine is a possible route, it is often less desirable for complex molecules like indoles. The harsh conditions required to form the acyl chloride (e.g., using thionyl chloride or oxalyl chloride) can lead to side reactions on the electron-rich indole ring.[5][6] Peptide coupling reagents offer a milder and more controlled activation of the carboxylic acid.[5]
Troubleshooting Guide
This section provides a structured approach to identifying and solving common problems encountered during the synthesis of N-methyl-1H-indole-5-carboxamide.
Problem 1: Low or No Product Yield
Possible Cause
Recommended Solution & Explanation
Inefficient Carboxylic Acid Activation
1. Optimize Coupling Reagent System: If using EDC alone, add an equivalent of HOBt or OxymaPure. These additives form a more reactive activated ester and suppress the formation of the N-acylurea byproduct.[3] 2. Switch to a Stronger Coupling Reagent: For sluggish reactions, consider using a uronium-based reagent like HATU or HBTU. These are generally more potent than carbodiimides but also more expensive.[4]
Poor Reagent Quality
1. Use Fresh Reagents: Ensure that the coupling agents (EDC, HATU, etc.) and the anhydrous solvent are fresh and have been stored under appropriate conditions (e.g., in a desiccator). 2. Check Starting Material Purity: Impurities in the 1H-indole-5-carboxylic acid can interfere with the reaction. Consider recrystallization or purification of the starting material if its purity is in doubt.[7]
Suboptimal Reaction Conditions
1. Solvent Selection: While DCM and THF are common, if solubility is an issue, switch to a more polar aprotic solvent like DMF or NMP.[4] 2. Temperature Control: Most amide couplings are run at 0 °C to room temperature. For difficult couplings, gentle heating (40-50 °C) can sometimes improve the reaction rate, but this should be done with caution as it can also promote side reactions.[4] 3. Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Some couplings may require overnight stirring.
Incorrect Stoichiometry or Base
1. Amine Source: If using methylamine hydrochloride, ensure at least 2 equivalents of a non-nucleophilic base (e.g., DIPEA, triethylamine) are used. One equivalent will neutralize the HCl salt, and the other will deprotonate the carboxylic acid.[4] 2. Excess Amine: Using a slight excess of methylamine (1.1-1.2 equivalents) can help drive the reaction to completion.
Problem 2: Difficult Purification and Presence of Byproducts
Possible Cause
Recommended Solution & Explanation
Formation of N-acylurea
1. Use HOBt or OxymaPure: As mentioned above, adding HOBt or a similar additive is the most effective way to prevent the rearrangement of the O-acylisourea intermediate to the N-acylurea byproduct.[3] 2. Aqueous Workup: The urea byproduct from EDC (EDU) is water-soluble and can be removed with an aqueous wash.[1]
Unreacted Starting Materials
1. Optimize Reaction Conditions: Refer to the solutions for low yield to drive the reaction to completion. 2. Chromatographic Separation: If unreacted starting materials persist, they can usually be separated from the more nonpolar product by silica gel column chromatography.
Side Reactions on the Indole N-H
1. Use a Non-nucleophilic Base: Avoid strong bases that could deprotonate the indole N-H. Stick to tertiary amine bases like DIPEA or triethylamine. 2. N-Protection (if necessary): In complex cases or if other reactions are planned, protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) can prevent side reactions. However, this adds extra steps to the synthesis.[7]
Experimental Protocols
Protocol 1: Standard EDC/HOBt Coupling
This protocol is a reliable starting point for the synthesis of N-methyl-1H-indole-5-carboxamide.
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indole-5-carboxylic acid (1.0 equiv), methylamine hydrochloride (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.
Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 equiv) dropwise while stirring.
Activation: Add EDC (1.2 equiv) portion-wise to the reaction mixture at 0 °C.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
Workup:
If using DCM, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
If using DMF, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine to remove residual DMF.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-methyl-1H-indole-5-carboxamide.
Protocol 2: HATU Coupling for Challenging Reactions
This protocol is recommended if the EDC/HOBt method gives low yields.
Materials:
1H-Indole-5-carboxylic acid (1.0 equiv)
Methylamine hydrochloride (1.1 equiv)
HATU (1.1 equiv)
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
Anhydrous Dimethylformamide (DMF)
Procedure:
Setup: In a round-bottom flask under an inert atmosphere, dissolve 1H-indole-5-carboxylic acid (1.0 equiv) in anhydrous DMF.
Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
Amine Addition: Add methylamine hydrochloride (1.1 equiv) to the reaction mixture.
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1 for reactions conducted in DMF.
Visualizing the Workflow
General Synthesis and Key Checkpoints
Caption: Workflow for N-methyl-1H-indole-5-carboxamide synthesis.
Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for low yield issues.
References
BenchChem. (2025).
BenchChem. (2025). A Technical Guide to the Synthesis of N-[(1H-indol-5-yl)
Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
ResearchGate. (n.d.). Yield comparison with different carboxylic acids.
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides.
BenchChem. (2025). Technical Support Center: Optimizing 5-Nitroindole Coupling Reactions. BenchChem.
Cox, R. T., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC.
PrepChem.com. (n.d.).
Sabatini, M. T., et al. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
Growing Science. (2022, August 29).
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
BenchChem. (2025). Troubleshooting unexpected side products in indole synthesis. BenchChem.
P. Béla, et al. (1999, November 22). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Semantic Scholar.
MDPI. (2020, November 28). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI.
PubMed. (2019, July 19).
PMC. (2017, September 15).
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
MDPI. (2023, February 7).
PMC. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC.
ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry.
MDPI. (2025, February 5). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
Royal Society of Chemistry. (2022, June 16). Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N cleavage. Royal Society of Chemistry.
Technical Support Center: N-methyl-1H-indole-5-carboxamide Solubility Troubleshooting
Welcome to the Technical Support Center for N-methyl-1H-indole-5-carboxamide and its derivatives. As a highly versatile scaffold in medicinal chemistry—frequently utilized in the development of kinase inhibitors, antimyc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for N-methyl-1H-indole-5-carboxamide and its derivatives. As a highly versatile scaffold in medicinal chemistry—frequently utilized in the development of kinase inhibitors, antimycobacterials, and antiplasmodial agents—this compound presents notorious aqueous solubility bottlenecks during early-stage drug development.
As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we dissect the thermodynamic and kinetic causality of these solubility issues and provide self-validating protocols to keep your discovery pipeline moving.
Part 1: Mechanistic Origins of Insolubility (The "Why")
Before troubleshooting, we must understand the physicochemical nature of the problem. Why does N-methyl-1H-indole-5-carboxamide resist aqueous solvation?
Crystal Lattice Energy (The Hydrogen Bond Network): The nomenclature "1H-indole" indicates a free, unsubstituted indole nitrogen, which acts as a strong hydrogen bond donor. Simultaneously, the "N-methyl carboxamide" group acts as both a hydrogen bond donor and a strong acceptor. This structural motif strongly favors tight intermolecular hydrogen bonding, leading to high crystal lattice energies (often reflected in elevated melting points). Water molecules struggle to break these stable crystal networks.
Lipophilicity vs. Solvation: To achieve target binding in hydrophobic protein pockets, researchers often append lipophilic groups to the indole core. This increases the partition coefficient (LogP), making hydrophobic solvation energetically unfavorable.
BCS Classification: Due to these factors, indolecarboxamide derivatives frequently fall into the Class II category (high permeability, low solubility)[1]. Up to 90% of development pipeline drugs exhibit poor solubility, requiring targeted interventions[2].
Part 2: Diagnostic Workflow
Do not guess your formulation strategy. Use the following diagnostic logic to determine whether your solubility barrier is driven by lattice energy (high melting point) or lipophilicity (high LogP), and route your workflow accordingly.
Diagnostic workflow for resolving indole-5-carboxamide solubility issues via formulation or synthesis.
Part 3: Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: My derivative precipitates immediately upon dilution in aqueous assay buffer (e.g., PBS). How can I prevent this in in vitro assays?Causality: This is a classic "solvent-shift" precipitation. The compound is dissolved in 100% DMSO (a strong hydrogen-bond acceptor) and crashed into an aqueous buffer. Water cannot disrupt the compound's intermolecular H-bonds fast enough, causing rapid nucleation and precipitation.
Actionable Fix:
Pre-dilute the DMSO stock in a co-solvent intermediate (e.g., PEG-400 or Propylene Glycol) before adding it to the aqueous buffer.
Add a non-ionic surfactant like Tween-80 (0.01% - 0.1% v/v) to the assay buffer. This lowers the surface tension and provides a micellar sink for the lipophilic indole core.
Q2: We are advancing a lead compound, but its thermodynamic solubility is <5 µg/mL. Should we focus on formulation or structural modification?Causality: If you are still in the Lead Optimization phase, structural modification is highly preferred to avoid downstream pharmacokinetic variability[1].
Actionable Fix: Consider an . Studies on indolecarboxamides demonstrate that replacing the rigid carboxamide linker with a flexible, protonatable amine (e.g., indolylmethylamine) can yield a 10- to 40-fold improvement in aqueous solubility while retaining biological potency[3]. The protonatable amine introduces a localized charge at physiological pH, drastically improving water solvation.
Q3: How does pH adjustment affect the solubility of this specific scaffold?Causality: N-methyl-1H-indole-5-carboxamide is largely neutral at physiological pH. The indole nitrogen is a very weak base (pKa < 0), and the carboxamide is neutral. Therefore, standard pH adjustments (e.g., lowering pH to 2) will not significantly ionize the core scaffold to improve solubility[4].
Actionable Fix: Unless your specific derivative has an added basic amine appendage (e.g., a piperazine ring), do not rely on pH adjustment. Focus on nanonization or amorphous solid dispersions (ASDs).
Part 4: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your data, the following protocols are designed as self-validating systems . They contain internal checks that prove the experiment worked mechanically, rather than just yielding a number.
Causality & Validation: This protocol relies on reaching a true thermodynamic equilibrium. It is self-validating because it uses sequential time-point sampling. If the 48h concentration matches the 24h concentration, equilibrium is mechanically confirmed.
Preparation: Add 2 mg of the N-methyl-1H-indole-5-carboxamide compound to a 1.5 mL Eppendorf tube.
Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., FaSSIF or PBS pH 7.4).
Equilibration: Agitate the suspension on a thermomixer at 37°C and 800 rpm for 24 hours. Validation Check: Ensure visible solid remains at 24h; if not, the solution is not saturated, and more API must be added.
Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet the undissolved compound.
Filtration (Critical Step): Filter the supernatant through a 0.22 µm PTFE syringe filter. Validation Check: Discard the first 100 µL of filtrate. This saturates the non-specific binding sites on the lipophilic PTFE membrane, ensuring the collected filtrate accurately represents the true solution concentration.
Quantification: Dilute the filtrate 1:10 in mobile phase and quantify via HPLC-UV against a standard curve.
Verification: Repeat the sampling at 48 hours. Concordance between 24h and 48h data validates that thermodynamic equilibrium was successfully reached.
Protocol 2: Nanonization via Wet Milling (For In Vivo Studies)
Causality & Validation: directly addresses the dissolution rate limitations of BCS Class II compounds by maximizing the surface-area-to-volume ratio[4].
Vehicle Preparation: Prepare a stabilizer solution of 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.1% (w/v) Tween-80 in Milli-Q water. Rationale: HPMC provides steric stabilization, while Tween-80 prevents Ostwald ripening and re-agglomeration of the high-energy nanoparticles.
Suspension: Suspend 50 mg of the compound in 5 mL of the stabilizer solution.
Milling: Transfer to a planetary micro mill containing 0.5 mm zirconium oxide beads.
Processing: Mill at 400 rpm for 4 cycles of 15 minutes each, with 5-minute cooling intervals. Rationale: Milling generates kinetic heat, which can induce localized melting or polymorphic transitions. Cooling preserves the crystal lattice integrity.
Validation: Measure the particle size distribution using Dynamic Light Scattering (DLS). The protocol is validated when the Z-average diameter is < 1000 nm (1 µm) and the Polydispersity Index (PDI) is < 0.3.
Part 5: Quantitative Data & Formulation Strategies
The table below summarizes the expected quantitative gains from various interventions applied to indolecarboxamide scaffolds.
Strategy
Mechanism of Action
Target Physicochemical Issue
Expected Solubility Gain
Recommended Pipeline Stage
Amide-Amine Replacement
Disrupts crystal lattice, introduces a protonatable center
High Lattice Energy (High MP)
10x - 40x
Lead Optimization / Hit-to-Lead
Nanonization (<1 µm)
Increases surface area to accelerate dissolution rate
Slow Dissolution (BCS Class II)
2x - 5x (Kinetic)
Preclinical In Vivo Efficacy
Amorphous Solid Dispersion
Eliminates the crystal lattice energy barrier entirely
High Melting Point / Planarity
5x - 20x
IND-Enabling / Oral Formulation
Co-solvency (PEG400/DMSO)
Lowers the dielectric constant of the solvent mixture
High Lipophilicity (LogP)
10x - 100x
In Vitro Biochemical Assays
References
Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PubMed Central (PMC) / NIH. Available at:[Link][3]
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at:[Link][4]
Improving solubility and accelerating drug development. Veranova. Available at:[Link][2]
Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Available at:[Link][5]
Drug Solubility: Challenges And Opportunities For Pharmaceutical Development. International Journal of Novel Research and Development (IJNRD). Available at:[Link][1]
Technical Support Center: Enhancing the Stability of N-methyl-1H-indole-5-carboxamide in Solution
Introduction: Understanding the Stability Challenges N-methyl-1H-indole-5-carboxamide is a molecule of significant interest in drug discovery, incorporating two key functional groups: an indole nucleus and a secondary ca...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Understanding the Stability Challenges
N-methyl-1H-indole-5-carboxamide is a molecule of significant interest in drug discovery, incorporating two key functional groups: an indole nucleus and a secondary carboxamide.[1][2] While this structure provides a valuable scaffold for biological activity, it also presents inherent stability challenges that researchers must navigate to ensure experimental reproducibility and the integrity of their results. The electron-rich indole ring is susceptible to oxidation, while the carboxamide bond is prone to hydrolysis under certain conditions.[3][4][5]
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a structured approach to troubleshooting common stability issues, offers proactive strategies for prevention, and details key experimental protocols to empower you to confidently work with N-methyl-1H-indole-5-carboxamide and related compounds in solution.
Section 1: Core Degradation Pathways
Understanding the "why" behind instability is the first step toward solving it. N-methyl-1H-indole-5-carboxamide is primarily susceptible to two distinct degradation mechanisms: oxidation of the indole ring and hydrolysis of the carboxamide side chain.
Q1: What is the most common cause of a color change in my solution?
Answer: A visual change in your solution, often to a yellow, pink, or brownish hue, is a classic indicator of oxidative degradation of the indole ring.[6] The indole nucleus is electron-rich, making it an easy target for oxidation by atmospheric oxygen, trace metal ions, or other oxidizing agents present in your system.[3][4]
The C2 and C3 positions of the indole ring are particularly reactive.[7][8] Oxidation can lead to the formation of various products, including oxindoles and, in more complex pathways, colored oligomers or polymers, which are responsible for the observed color change.[3][6][9]
Caption: Primary degradation pathways for N-methyl-1H-indole-5-carboxamide.
Q2: My LC-MS results show a new peak corresponding to the loss of the N-methyl group and the formation of a carboxylic acid. What is happening?
Answer: This is a clear sign of amide hydrolysis. The carboxamide bond, while generally more stable than an ester bond, can be cleaved under forcing conditions, particularly with prolonged exposure to strongly acidic or basic aqueous environments, often accelerated by heat.[5][10][11]
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated. This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water.[5][11]
Base-Mediated Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This reaction is generally irreversible because the final step produces a carboxylate anion, which is deprotonated and unreactive towards the amine leaving group.[5][11]
This degradation pathway results in the formation of 1H-indole-5-carboxylic acid and methylamine. The appearance of the carboxylic acid product will be readily apparent in reversed-phase HPLC as a more polar, earlier-eluting peak.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid loss of compound activity in cell culture media.
Symptoms: You observe a time-dependent decrease in the biological effect of your compound, even when the initial concentration was correct.
Possible Causes & Solutions:
Degradation in Media: Physiological buffers and cell culture media (typically pH 7.2-7.4, 37°C) create an environment where both oxidative and hydrolytic degradation can occur over hours or days. Tryptophan, a related indole-containing amino acid, is known to be unstable in cell culture media.[6]
Solution: Always prepare fresh solutions of the compound immediately before adding it to your assay. For longer-term experiments, quantify the compound's stability directly in the media under your specific experimental conditions (e.g., 37°C, 5% CO₂) using an HPLC time-course study.
Precipitation: The compound may be precipitating out of the aqueous media, especially if a high concentration of an organic stock solution (like DMSO) was added.
Solution: Visually inspect the media for any signs of precipitation (cloudiness, particles). Reduce the final concentration of the organic co-solvent (typically to <0.5% v/v) and ensure the final compound concentration does not exceed its aqueous solubility limit.[6]
Issue 2: Appearance of multiple peaks in HPLC/LC-MS analysis of a stock solution.
Symptoms: A stock solution that was initially pure now shows several new peaks in the chromatogram.
Possible Causes & Solutions:
Oxidation: If the solution was not stored under an inert atmosphere, air oxidation is a likely culprit. This is often accompanied by a slight color change.
Solution: Prepare stock solutions in high-purity, degassed solvents. For long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[6]
Photodegradation: Many indole derivatives are sensitive to light and can undergo photodegradation upon exposure to ambient or UV light.[6][12]
Solution: Store all solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[6] Use amber autosampler vials for HPLC analysis if samples will be queued for an extended period.[6]
Hydrolysis: If the solvent was not anhydrous (e.g., contained water) or if the stock was prepared in an unbuffered acidic or basic solution, hydrolysis may have occurred.
Solution: Use anhydrous-grade solvents (e.g., DMSO, DMF) for preparing stock solutions. If an aqueous buffer is required, ensure its pH is in a range where the compound is most stable (see Section 3).
Technical Support Center: Optimizing N-methyl-1H-indole-5-carboxamide for Blood-Brain Barrier Penetration
Welcome to the technical support center dedicated to the complex but critical challenge of optimizing indole-based compounds, specifically N-methyl-1H-indole-5-carboxamide, for penetration of the blood-brain barrier (BBB...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to the complex but critical challenge of optimizing indole-based compounds, specifically N-methyl-1H-indole-5-carboxamide, for penetration of the blood-brain barrier (BBB). This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel therapeutics for central nervous system (CNS) disorders. Here, we synthesize established principles with practical, field-tested advice to navigate the experimental journey from initial screening to in vivo validation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the early stages of a CNS drug discovery program centered on an indole scaffold.
Q1: What are the primary physicochemical properties of N-methyl-1H-indole-5-carboxamide that will influence its BBB penetration?
A1: The ability of N-methyl-1H-indole-5-carboxamide to cross the BBB is governed by a delicate balance of several physicochemical properties.[1][2] Predominantly, small molecules traverse the BBB via passive transcellular diffusion, which necessitates characteristics that favor partitioning into and out of the lipid-rich endothelial cell membranes.[1][2] For your specific molecule, the key parameters to consider are:
Lipophilicity (logP/logD): The indole core provides a degree of lipophilicity. However, the N-methyl and carboxamide groups can influence the overall lipophilicity. An optimal logP range for BBB penetration is generally considered to be between 1.5 and 2.5.[3]
Molecular Weight (MW): A lower molecular weight is generally favored for passive diffusion across the BBB, with an optimal upper limit often cited as 450 Da.[2] N-methyl-1H-indole-5-carboxamide has a relatively low molecular weight, which is a favorable starting point.
Hydrogen Bonding Capacity: The carboxamide group is a significant contributor to the hydrogen bonding potential of your molecule. A high number of hydrogen bond donors and acceptors can impede BBB penetration by increasing the molecule's affinity for the aqueous environment and interaction with the polar head groups of the phospholipid bilayer.[3][4] Aiming for fewer than 5 hydrogen bond donors and fewer than 10 acceptors is a good guideline.[3]
Polar Surface Area (PSA): PSA is a measure of the surface area of a molecule that is polar. A lower PSA is generally associated with better BBB permeability, with a suggested upper limit between 60 and 90 Ų.[3]
Ionization (pKa): The charge of your molecule at physiological pH (7.4) is critical. While a slight positive charge can sometimes be beneficial, highly charged molecules generally do not cross the BBB.[3]
Q2: How can I begin to structurally modify N-methyl-1H-indole-5-carboxamide to improve its brain penetration?
A2: Structural modifications should be approached systematically to balance improved BBB permeability with the retention of target engagement. Initial strategies could include:
Modulating Lipophilicity: Small alkyl substitutions on the indole ring or the phenyl ring of the carboxamide can be used to fine-tune lipophilicity.
Reducing Hydrogen Bonding: Masking the hydrogen bonding potential of the carboxamide through N-alkylation or by incorporating it into a less polar cyclic system can be effective.[5]
Intramolecular Hydrogen Bonding: Designing the molecule to form an intramolecular hydrogen bond can shield polar groups and reduce the effective PSA, thereby enhancing membrane permeability.
Fluorination: The introduction of fluorine atoms can sometimes improve metabolic stability and modulate lipophilicity, which can indirectly enhance brain exposure.
Q3: Which in vitro BBB model is most suitable for the initial screening of my modified compounds?
A3: For initial high-throughput screening, the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is an excellent choice.[6][7] It is a cell-free assay that predicts passive diffusion across an artificial lipid membrane, making it cost-effective and rapid for ranking a series of compounds.[6] Following PAMPA-BBB, a cell-based model is the logical next step. The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely used and well-characterized model that provides a more biologically relevant assessment of BBB permeability.[8][9][10]
Q4: When is it appropriate to move from in vitro assays to in vivo studies?
A4: The transition to in vivo studies should be made once you have a compound or a small set of compounds that demonstrate:
High passive permeability in the PAMPA-BBB assay.
Good permeability and low efflux in a cell-based model like the hCMEC/D3 assay.
Acceptable metabolic stability in liver microsome assays.
Potency in your primary pharmacological assay.
Section 2: Troubleshooting Experimental Assays
This section provides guidance on common issues encountered during BBB permeability assessment.
Problem: My compound shows high permeability in the PAMPA-BBB assay but low permeability in the hCMEC/D3 cell model.
Potential Cause: This discrepancy often points towards the involvement of active efflux transporters, such as P-glycoprotein (P-gp), which are present in the hCMEC/D3 cells but not in the artificial membrane of the PAMPA assay.[11] Your compound may be a substrate for these transporters, which actively pump it out of the endothelial cells, thereby limiting its passage into the "brain" side of the assay.
Troubleshooting Steps:
Perform a Bidirectional hCMEC/D3 Assay: Measure the permeability of your compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[12]
Use P-gp Inhibitors: Conduct the hCMEC/D3 assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporine A. A significant increase in the A-to-B permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.
Structural Modification: If efflux is confirmed, medicinal chemistry efforts should focus on modifying the structure to reduce its affinity for P-gp. This can sometimes be achieved by altering the number and position of hydrogen bond donors and acceptors.[13]
Problem: I am observing high variability in my in vivo brain-to-plasma (B/P) concentration ratio measurements.
Potential Causes: High variability in in vivo studies can stem from several factors:
Issues with the analytical method: Poor sensitivity or high background in your LC-MS/MS method can lead to inaccurate quantification, especially at low brain concentrations.
Inconsistent blood sampling: The timing of blood and brain tissue collection is critical.
Plasma protein binding: High or variable binding to plasma proteins can affect the free fraction of the drug available to cross the BBB.
Animal-to-animal physiological differences: Factors such as stress and diet can influence BBB permeability.
Troubleshooting Steps:
Validate your bioanalytical method thoroughly: Ensure it has the required sensitivity, accuracy, and precision.
Standardize your in vivo protocol: Precisely control the timing of dosing, blood sampling, and tissue harvesting.
Measure plasma protein binding: This will help you to understand the free concentration of your compound.
Increase the number of animals per group: This can help to reduce the impact of individual animal variability.
Section 3: Protocol Guides
This section provides detailed, step-by-step methodologies for key in vitro BBB permeability assays.
Test compound stock solution (e.g., 10 mM in DMSO)
Procedure:
Prepare the Donor Plate:
Carefully coat the filter of each well of the 96-well filter plate with 5 µL of the porcine brain lipid solution.
Allow the solvent to evaporate for at least 5 minutes.
Prepare the Acceptor Plate:
Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).
Prepare the Test Compound Solution:
Dilute the test compound stock solution in PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).
Start the Assay:
Add 150 µL of the test compound solution to each well of the donor plate.
Carefully place the donor plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the buffer in the acceptor plate.
Incubation:
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
Sample Analysis:
After incubation, carefully separate the plates.
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
where:
V_D is the volume of the donor well
V_A is the volume of the acceptor well
A is the filter area
t is the incubation time
C_A(t) is the compound concentration in the acceptor well at time t
C_equilibrium is the concentration at equilibrium
Protocol 2: hCMEC/D3 In Vitro BBB Model
This cell-based assay provides a more biologically relevant measure of BBB permeability, including the potential for active transport.[8][10]
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
Test compound
Procedure:
Cell Culture:
Culture hCMEC/D3 cells in collagen-coated flasks according to the supplier's recommendations.
Seeding on Transwell Inserts:
Seed hCMEC/D3 cells onto collagen-coated Transwell inserts at a high density (e.g., 2.5 x 10^5 cells/cm²).
Culture the cells for 7-10 days to allow for the formation of a confluent monolayer with tight junctions.
Barrier Integrity Assessment:
Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. TEER values should be stable and within the expected range for the cell line.[15]
Alternatively, measure the permeability of a known low-permeability marker, such as Lucifer yellow or fluorescein.
Permeability Assay:
Wash the cell monolayer twice with pre-warmed assay buffer.
Add the test compound (at a final concentration of, for example, 10 µM) to the apical (donor) chamber.
Add fresh assay buffer to the basolateral (acceptor) chamber.
Incubate at 37°C with 5% CO2.
At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh assay buffer.
At the end of the experiment, take a sample from the apical chamber.
Sample Analysis:
Determine the concentration of the compound in all samples by LC-MS/MS.
Data Analysis:
The apparent permeability coefficient (Papp) is calculated as:
Papp = (dQ/dt) / (A * C_0)
where:
dQ/dt is the steady-state flux of the compound across the monolayer
A is the surface area of the Transwell membrane
C_0 is the initial concentration of the compound in the donor chamber
Section 4: Visualizations and Data Presentation
Key Physicochemical Properties for BBB Penetration
Suggests the compound is not a significant substrate for efflux transporters.[12]
References
Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. [Link]
Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. Journal of Pharmaceutical Sciences and Research. [Link]
Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Ce. The Gelli Lab. [Link]
In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience. [Link]
The hCMEC/D3 cell line as a model of the human blood brain barrier. PubMed. [Link]
Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. PubMed. [Link]
hCMEC/D3 - BCRJ - Cell Line - Banco de Células do Rio de Janeiro. BCRJ. [Link]
Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions. PubMed. [Link]
In Vivo Methods to Study Uptake of Nanoparticles into the Brain. PMC. [Link]
Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI. [Link]
Lipophilicity and Other Parameters Affecting Brain Penetration. Taylor & Francis Online. [Link]
How is drug distribution in the brain measured? - Patsnap Synapse. Patsnap. [Link]
In-vitro blood-brain barrier models for drug screening and permeation. Drug Development and Delivery. [Link]
Bridging the blood-brain barrier: strategies to improve delivery of biologics to tumors in the brain. PMC. [Link]
Lipophilicity and Other Parameters Affecting Brain Penetration. Ingenta Connect. [Link]
Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. PMC. [Link]
How to ensure therapeutic molecules penetrate the blood-brain barrier? Belgian Charcot Foundation. [Link]
Quantification of In Vitro Blood-Brain Barrier Permeability. PMC. [Link]
Towards Novel Biomimetic In Vitro Models of the Blood–Brain Barrier for Drug Permeability Evaluation. MDPI. [Link]
In vivo methods to study uptake of nanoparticles into the brain. PubMed. [Link]
IN VIVO METHODS TO STUDY UPTAKE OF NANOPARTICLES INTO THE BRAIN. Journal of Drug Delivery and Therapeutics. [Link]
Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. PMC. [Link]
Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. MDPI. [Link]
Central Nervous System Activities of Indole Derivatives: An Overview. ResearchGate. [Link]
Optimization of novel indole-2-carboxamide inhibitors of neurotropic alphavirus replication. PubMed. [Link]
View of IN VIVO METHODS TO STUDY UPTAKE OF NANOPARTICLES INTO THE BRAIN. Journal of Drug Delivery and Therapeutics. [Link]
Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. [Link]
(PDF) Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. ResearchGate. [Link]
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]
Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry. [Link]
Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PMC. [Link]
Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Medicinal Chemistry Letters. [Link]
Central Nervous System Activities of Indole Derivatives: An Overview. PubMed. [Link]
Binding and interactions of a novel potent indole-5-carboxamide MAO-B inhibitor. ResearchGate. [Link]
Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Havin. PMC. [Link]
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). PMC. [Link]
Targeting the blood–brain barrier with phytochemicals to attenuate vascular cognitive impairment: mechanisms and therapeutic potential across etiologies. PMC. [Link]
Effects of topical N-methyl-D-aspartate on blood-brain barrier permeability in the cerebral cortex of normotensive and hypertensive rats. PubMed. [Link]
Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. MDPI. [Link]
Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. PMC. [Link]
Technical Support Center: Troubleshooting Off-Target Effects of N-methyl-1H-indole-5-carboxamide Derivatives
Welcome to the Technical Support Center for p97/VCP allosteric inhibitor development. The N-methyl-1H-indole-5-carboxamide scaffold (e.g., UPCDC30367) is a potent pharmacophore for allosteric inhibition of the AAA+ ATPas...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for p97/VCP allosteric inhibitor development. The N-methyl-1H-indole-5-carboxamide scaffold (e.g., UPCDC30367) is a potent pharmacophore for allosteric inhibition of the AAA+ ATPase p97, binding at the D1-D2 interdomain interface. However, the indole core is a privileged scaffold that frequently exhibits off-target promiscuity. This guide provides mechanistic troubleshooting, structural optimization strategies, and self-validating protocols to decouple on-target proteotoxic stress from off-target liabilities.
Section 1: Mechanistic FAQs
Q1: Why does adding an N-methyl group to the 5-carboxamide (as in UPCDC30367) increase off-target liabilities compared to the primary amide?A1: The primary amide engages in a water-mediated hydrogen bond network within the p97 D1-D2 interface. Methylating the amide nitrogen (creating the N-methyl-1H-indole-5-carboxamide motif) forces the Thr613 side chain to rotate, exposing its β-methyl group to accommodate the hydrophobic addition [1]. This displaces the bridging water molecule and leaves the amide methyl partially solvent-exposed. This suboptimal, hydrophobic-heavy conformation reduces p97 affinity (IC50 shifts from ~100 nM to ~450 nM) and thermodynamically drives the compound to seek more accommodating hydrophobic pockets, such as the ATP-binding sites of off-target kinases or phosphodiesterases (PDE6) [1].
Q2: My derivative shows potent cytotoxicity (IC50 < 500 nM) but fails to induce accumulation of ERAD substrates. What is happening?A2: You are observing off-target cytotoxicity. Because the indole core readily intercalates into non-target active sites, the observed cell death is likely driven by kinome cross-reactivity or PDE6 inhibition—a known liability that halted clinical trials for earlier p97 inhibitors like CB-5083 [2]. True p97 inhibition inherently triggers apoptosis via unresolved ER stress and the unfolded protein response (UPR); if ERAD substrates are not accumulating, the toxicity is not p97-mediated.
Section 2: Troubleshooting Workflows
Issue: Disentangling On-Target Apoptosis from Off-Target Toxicity
Cause: Both on-target p97 blockade and off-target kinase inhibition can result in rapid caspase-3/7 activation and cell death.
Solution: Implement a self-validating dual-reporter system. If your compound induces caspase activation without stabilizing p97-specific substrates, the toxicity is off-target.
Caption: p97 binding mechanism of N-methyl-carboxamides driving off-target interactions.
Caption: Troubleshooting workflow for differentiating p97-specific ERAD blockade from off-target toxicity.
Section 3: Quantitative Data & SAR Optimization
To minimize off-target effects, structural optimization must respect the amphiphilic nature of the p97 binding pocket. The table below summarizes how modifications to the 5-carboxamide motif impact target engagement and off-target liabilities [1].
This assay isolates p97-specific unfolded protein response (UPR) from general cytotoxicity or non-specific proteasome inhibition [3].
Cell Preparation: Plate HeLa cells stably co-expressing Ub-G76V-GFP (a p97-dependent ERAD substrate) and unmodified RFP (a p97-independent control) at 10,000 cells/well in a 96-well plate.
Compound Treatment: Treat cells with the N-methyl-1H-indole-5-carboxamide derivative across a dose-response gradient (0.1 µM to 10 µM) for 6 hours. Include DBeQ (10 µM) as a positive control and DMSO as a vehicle control.
Causality Check (The Self-Validating Step): The unmodified RFP serves as an internal control. If the compound causes a global transcriptional shutdown or non-specific toxicity, both GFP and RFP signals will drop. True p97 inhibition strictly stabilizes the ubiquitinated GFP.
Quantification: Analyze fluorescence via flow cytometry or high-content imaging.
Interpretation: An isolated dose-dependent increase in GFP fluorescence confirms on-target p97 engagement.
To confirm that the N-methyl-1H-indole-5-carboxamide is physically binding p97 inside living cells rather than being sequestered in lipid bilayers.
In-Cell Binding: Incubate live HCT116 cells with 5 µM of the inhibitor or DMSO for 1 hour at 37°C.
Thermal Denaturation: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Causality Check: Heating induces protein denaturation. Ligand binding thermodynamically stabilizes the D1-D2 interface of p97, shifting its aggregation temperature (Tm). Performing this in intact cells validates that the compound permeates the membrane and reaches the cytosolic target.
Lysis and Separation: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet aggregated proteins.
Detection: Analyze the soluble fraction via Western blot using anti-p97 antibodies. Probe the same blot with anti-PDE6 or anti-ERK antibodies to simultaneously screen for known off-target stabilization.
References
Burnett, J. C., et al. "A Threonine Turnstile Defines a Dynamic Amphiphilic Binding Motif in the AAA ATPase p97 Allosteric Binding Site." PubMed Central (PMC). URL:[Link]
Wang, Y., et al. "The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation." PubMed Central (PMC). URL:[Link]
Chou, T. F., et al. "Reversible inhibitor of p97, DBeQ, impairs both ubiquitin-dependent and autophagic protein clearance pathways." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
troubleshooting low potency of N-methyl-1H-indole-5-carboxamide analogs
An N-methyl-1H-indole-5-carboxamide analog with low potency can be a significant roadblock in a drug discovery campaign. This guide provides a structured, in-depth approach to troubleshooting, framed as a series of quest...
Author: BenchChem Technical Support Team. Date: March 2026
An N-methyl-1H-indole-5-carboxamide analog with low potency can be a significant roadblock in a drug discovery campaign. This guide provides a structured, in-depth approach to troubleshooting, framed as a series of questions a researcher might encounter. As Senior Application Scientists, our goal is to move beyond simple checklists and explain the causal relationships behind experimental observations and troubleshooting steps.
Technical Support Center: N-methyl-1H-indole-5-carboxamide Analogs
Frequently Asked Questions (FAQs)
Q1: My N-methyl-1H-indole-5-carboxamide analog shows significantly lower potency than published compounds with similar structures. Where do I begin troubleshooting?
A1: This is a common challenge. A systematic approach is crucial. Low potency is rarely due to a single factor; it's often a combination of issues related to the compound itself, the assay system, and the underlying biology. We recommend a tiered troubleshooting strategy that starts with the most straightforward and common issues before moving to more complex biological questions.
The first step is to rigorously validate the integrity of your compound. Then, scrutinize your assay parameters. Finally, consider target-specific and cell-based variables. This logical progression prevents wasting resources on complex biological investigations when the root cause might be as simple as compound precipitation.[1]
Below is a workflow to guide your investigation.
Caption: A top-level workflow for diagnosing low compound potency.
Tier 1: Compound-Centric Troubleshooting
Issues with the physical and chemical properties of your analog are the most frequent cause of unexpectedly low potency.
Q2: How do I confirm that the compound I've synthesized is correct and pure?
A2: Before any biological testing, you must confirm the compound's identity and purity. Impurities can interfere with assays, and an incorrect structure will naturally have different activity.[1]
Identity Verification: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm that the synthesized structure matches the intended molecule.
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity. For most screening assays, a purity of >95% is required. If you see multiple peaks, it indicates the presence of impurities or isomers that need to be removed via preparative HPLC or recrystallization.
Q3: My analog has poor solubility in the aqueous assay buffer. How does this affect potency and what can I do?
A3: Poor aqueous solubility is a very common reason for the apparent lack of activity.[1] If your compound precipitates out of the assay buffer, its effective concentration at the target is much lower than the nominal concentration you added, leading to a right-shifted (less potent) dose-response curve.
Troubleshooting Steps:
Visual Inspection: Prepare your highest concentration of the compound in the final assay buffer. Let it sit under assay conditions (e.g., 37°C) for an hour. Visually inspect for any precipitate or cloudiness against a dark background.[1]
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is low and well-tolerated by the assay, typically <0.5%.[2] High DMSO concentrations can cause compounds to crash out when diluted into an aqueous buffer.
Improve Solubility:
Co-solvents: Consider using a small percentage of a co-solvent like PEG-400 or Tween-80 (typically 0.01-0.1%) to improve solubility.[1] However, always run a vehicle control to ensure the co-solvent doesn't affect the assay readout.
Pre-warming: Warming the assay medium to 37°C before adding the compound can sometimes help.[1]
Protocol: Kinetic Solubility Assessment
This protocol provides a quick way to estimate the solubility of your compound in a specific buffer.
Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
In a 96-well plate, add your assay buffer.
Add a small volume of your DMSO stock to the buffer to make your highest desired final concentration.
Perform a serial dilution across the plate.
Seal the plate and shake it at room temperature for 1-2 hours.
Measure the turbidity (absorbance at ~620 nm) using a plate reader. The concentration at which turbidity significantly increases above the baseline is your estimated kinetic solubility limit.
Q4: Could my analog's structure be the issue? What structural features of indole-5-carboxamides are known to impact potency?
A4: Absolutely. The N-methyl-1H-indole-5-carboxamide scaffold is a privileged structure, but its activity is highly dependent on the substituents at various positions. Structure-Activity Relationship (SAR) studies are key.[2][3]
The presence of the indole ring and the carboxamide moiety are typically crucial for inhibitory activity.[2] However, modifications at other positions can dramatically alter potency:
Indole Ring Substitutions (Positions 1, 3, etc.):
The N1-methyl group is a defining feature. Altering this can change steric and electronic properties.
Substitution at the C3 position with short alkyl groups has been shown to be favorable for some targets, like the CB1 receptor.[4]
Carboxamide Substituents:
The group attached to the carboxamide nitrogen is critical. Lipophilicity and steric bulk here can significantly impact oral activity and receptor affinity.[5] For example, replacing a cyclopentylmethyl group with a more lipophilic 2-ethylbutyl group improved oral activity in a series of leukotriene antagonists.[5]
Other Ring Substitutions:
Adding small, electron-withdrawing groups like chloro or fluoro to the benzene part of the indole ring can enhance potency.[2][4]
Position of Substitution
General Observation
Example Target Class
Reference
Indole C3
Short alkyl groups (ethyl, propyl) can enhance potency.
If you are confident in your compound's integrity, the next step is to examine the experimental setup.
Q5: How can I be sure my assay is performing correctly? The positive control works, but my compound shows no effect.
A5: Even with a working positive control, subtle issues can mask the activity of a test compound.
Assay Sensitivity: Your assay's detection window may not be sensitive enough to measure the effect of a moderately potent compound. Consider if there is a more direct or sensitive readout for your target's activity.[1]
Incubation Time: Is the incubation time appropriate? Some inhibitors require longer to engage with their target, while compound degradation could be an issue in very long assays. Run a time-course experiment to find the optimal incubation period.
Reagent Stability: Ensure all reagents, especially enzymes or critical co-factors, are fresh and have been stored correctly. Avoid repeated freeze-thaw cycles.[1]
Controls are Key: Use appropriate controls. A negative control (inactive analog, if available) and a vehicle control (e.g., 0.1% DMSO) are essential to confirm that the observed effects are specific to the compound and not the solvent.[8]
Tier 3: Biological System-Centric Troubleshooting
In cell-based assays, the complexity of the biological environment can significantly influence a compound's apparent potency.
Q6: Why might my analog be potent in a biochemical assay (e.g., enzyme inhibition) but weak in a cell-based assay?
A6: A discrepancy between biochemical and cellular potency is a classic problem in drug discovery. It points to factors that prevent the compound from reaching and engaging its target within a living cell.[9]
Cellular Permeability: The compound may not be able to cross the cell membrane efficiently to reach its intracellular target. Highly charged or very polar molecules often have poor permeability.[8]
Efflux Pumps: Cells express transporter proteins like P-glycoprotein (P-gp) that actively pump foreign molecules out, lowering the intracellular concentration of your compound.[9] This can sometimes be tested by co-incubating your compound with a known efflux pump inhibitor.[7]
Metabolic Instability: The compound could be rapidly metabolized by enzymes within the cell into an inactive form.
Target Engagement: The target protein's expression level or its localization within the cell can differ from the conditions of a biochemical assay. Low target expression in your chosen cell line will naturally lead to a weaker response.[9]
Caption: Factors reducing intracellular drug concentration and apparent potency.
Q7: Could the choice of cell line impact the observed potency?
A7: Yes, immensely. Different cell lines have different genetic backgrounds, expression levels of your target protein, and varying activity of metabolic enzymes and efflux pumps.[9] If your compound targets a specific pathway, a cell line that is not dependent on that pathway for survival or proliferation will show a weak response. It is crucial to use a cell line where the target is expressed and is known to be functionally important.[9]
References
Ghaffari, S., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PMC. Retrieved from [Link]
de Kock, C., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Retrieved from [Link]
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]
BioPharm International. (2024). Navigating Challenges in Cell Therapy Potency Assays. BioPharm International. Retrieved from [Link]
ResearchGate. (n.d.). A brief review of the biological potential of indole derivatives. ResearchGate. Retrieved from [Link]
ACS Publications. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Retrieved from [Link]
Solvias. (n.d.). Overcoming Challenges in Potency Assays for Cell and Gene Therapy Development. Solvias. Retrieved from [Link]
Cell & Gene. (2022). How To Overcome Potency Assay Development Challenges For Gene Therapies. Cell & Gene. Retrieved from [Link]
PubMed. (2012). In vitro potency tests: challenges encountered during method development. Dev Biol (Basel). Retrieved from [Link]
Drug Target Review. (2025). Challenges in developing robust potency assays for ADCs. Drug Target Review. Retrieved from [Link]
Solarbio. (2026). How to Understand Differences in the Potency of Small-Molecule Inhibitors Across Different Cell Lines. Solarbio. Retrieved from [Link]
PubMed Central. (n.d.). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC. Retrieved from [Link]
MDPI. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Retrieved from [Link]
PubMed Central. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Structure−activity relationship of compounds 1−5. ResearchGate. Retrieved from [Link]
PubMed. (n.d.). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. PubMed. Retrieved from [Link]
PubMed Central. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. Retrieved from [Link]
Chemistry Europe. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Chemistry Europe. Retrieved from [Link]
PubMed Central. (n.d.). N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC. Retrieved from [Link]
Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Retrieved from [Link]
PubMed. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. Retrieved from [Link]
PNAS. (2023). Identification of small-molecule protein–protein interaction inhibitors for NKG2D. PNAS. Retrieved from [Link]
ACS Publications. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. Retrieved from [Link]
Technical Support Center: Overcoming Metabolic Instability of Indole Carboxamides
Welcome to the Technical Support Center for medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics) optimization. Indole carboxamides are a privileged pharmacophore found in antivirals, antimalarials, and syn...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics) optimization. Indole carboxamides are a privileged pharmacophore found in antivirals, antimalarials, and synthetic cannabinoids. However, they frequently suffer from rapid first-pass metabolism. This guide provides actionable, self-validating troubleshooting strategies to diagnose and overcome these metabolic liabilities.
Diagnostic Workflow
Before synthesizing new analogs, it is critical to identify the exact site of metabolism (soft spot). Use the workflow below to guide your diagnostic assays and subsequent structural modifications.
Figure 1: Diagnostic workflow for overcoming metabolic instability in indole carboxamides.
Troubleshooting FAQs
Q1: My indole-2-carboxamide shows rapid clearance in human liver microsomes (HLM), but the minus-NADPH control is perfectly stable. What is the primary liability?A: Stability in the minus-NADPH control confirms that the clearance is entirely Cytochrome P450 (CYP)-mediated, ruling out amidase-driven hydrolysis of the carboxamide linker. The primary liabilities in this scenario are oxidative: either hydroxylation of the electron-rich pyrrole/indole ring or oxidation of the terminal amide alkyl chain[1].
Q2: LC-HRMS MetID indicates a +16 Da shift on the indole core. How do I block this without losing target affinity?A: A +16 Da shift indicates CYP-mediated hydroxylation. To block this, you must introduce a metabolic soft-spot blocker. Fluorine or chlorine substitution at the site of metabolism increases the local bond dissociation energy, preventing hydrogen abstraction by the highly reactive CYP heme iron. For example, retaining a 5-chloro substituent on the indole scaffold has been shown to significantly improve metabolic stability in antiplasmodial indole-2-carboxamides while minimizing hERG channel liabilities[2]. Be cautious with bulkier substitutions; replacing a stable halogen with a -CF3 group can sometimes alter the binding orientation within the CYP pocket, unexpectedly increasing susceptibility to metabolism[2].
Q3: We observe significant cleavage of the carboxamide bond. How can we stabilize the linker?A: Amide hydrolysis is driven by hepatic amidases and esterases. Indole-3-carboxamides are particularly susceptible to amide hydrolysis and subsequent monohydroxylation[3]. To overcome this, employ one of two strategies:
Steric Hindrance: Introduce bulky groups (e.g., N-tert-butyl) adjacent to the amide nitrogen, or N-methylate the amide to physically block the amidase catalytic triad from accessing the carbonyl carbon[4].
Bioisosteric Replacement: Replace the carboxamide with a metabolically stable bioisostere, such as a sulfonamide, squaramide, or 1,2,4-oxadiazole. Note that while this completely eliminates hydrolysis, it alters the hydrogen-bonding vector and may reduce target potency[4].
Q4: Modifying the terminal amide alkyl chain improved stability but drastically reduced cell permeability. Why?A: The terminal amide chain heavily dictates the molecule's lipophilicity (LogD) and polar surface area (PSA). Truncating the chain or adding polar heterocycles to block N-dealkylation can lower the LogD excessively, reducing passive membrane permeability. Conversely, over-alkylating (e.g., N-methylation of piperidine substituents) can increase lipophilicity but may also increase susceptibility to N-oxidation[2]. Always balance metabolic stabilization with physicochemical properties (aiming for a LogD between 2.0 and 4.0).
Quantitative Data Summary
The table below summarizes the quantitative impact of various structural modifications on the metabolic stability of indole carboxamides, derived from established medicinal chemistry optimization campaigns.
Objective: Determine the intrinsic clearance (
CLint
) and half-life (
t1/2
) of indole carboxamides.
Step 1: Preparation of Working Solutions. Prepare the test compound at 100 µM in 50% acetonitrile/water. Causality: The final organic solvent concentration in the assay must remain ≤0.5% (v/v). High organic content directly denatures or inhibits CYP450 enzymes, leading to artificially inflated stability metrics.
Step 2: Pre-incubation. Mix the test compound (final concentration 1 µM) with liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes. Causality: This ensures the system reaches physiological temperature before the reaction begins, preventing kinetic lag phases.
Step 3: Initiation. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes. Adding it last ensures the reaction starts precisely at
t=0
.
Step 4: Time-course Aliquoting & Quenching. At designated time points (0, 5, 15, 30, 45, 60 min), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard. Causality: The 3-fold volume of cold solvent immediately precipitates the microsomal proteins, stopping enzymatic activity and locking the analyte concentration for accurate LC-MS/MS quantification.
Self-Validation Checkpoint:
Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. If compound depletion occurs here, clearance is driven by non-CYP enzymes (e.g., amidases causing amide hydrolysis[3]) or chemical instability.
Positive Controls: Run Verapamil (high clearance) and Warfarin (low clearance). If Verapamil is not rapidly depleted (
t1/2<15
min), the microsome batch is metabolically inactive and the entire assay plate must be rejected.
Protocol 2: Metabolite Identification (MetID) via LC-HRMS
Objective: Identify specific metabolic soft spots on the indole carboxamide scaffold to guide structural optimization.
Step 1: High-Concentration Incubation. Incubate the compound with microsomes at 10 µM for 60 minutes. Causality: A concentration 10x higher than standard stability assays is required to drive the reaction and generate a sufficient mass of metabolites for high-quality MS/MS fragmentation spectra.
Step 2: Sample Concentration. After quenching with acetonitrile and centrifugation, evaporate the supernatant under nitrogen gas and reconstitute in a minimal volume of mobile phase. Causality: This concentration step drastically increases the signal-to-noise ratio for low-abundance oxidative metabolites.
Step 3: LC-HRMS Acquisition. Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in Data-Dependent Acquisition (DDA) mode. Causality: DDA allows the instrument to automatically trigger MS/MS scans on newly appearing precursor ions (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation). The resulting fragmentation patterns enable structural elucidation of the exact site of metabolism.
Self-Validation Checkpoint:
T=0 vs T=60 Comparison: True metabolites must be absent at T=0 and present at T=60.
Blank Matrix Control: Run a microsome incubation without the test compound. This identifies endogenous matrix peaks, preventing false-positive metabolite assignments.
References
Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication
Source: National Institutes of Health (nih.gov)
URL:1
Indole-2-carboxamides Optimization for Antiplasmodial Activity
Source: ACS Bio & Med Chem Au (acs.org)
URL:2
Transesterification of Indazole-3-carboxamide Synthetic Cannabinoids: Identification of Metabolite Biomarkers
Source: ResearchGate (researchgate.net)
URL:3
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity
Source: Journal of Medicinal Chemistry (acs.org)
URL:4
preventing degradation of N-methyl-1H-indole-5-carboxamide during storage
A Guide to Preventing Degradation During Storage and Handling Welcome to the technical support center for N-methyl-1H-indole-5-carboxamide. As Senior Application Scientists, we understand that the stability and purity of...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Degradation During Storage and Handling
Welcome to the technical support center for N-methyl-1H-indole-5-carboxamide. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the degradation of N-methyl-1H-indole-5-carboxamide, empowering you to safeguard the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of N-methyl-1H-indole-5-carboxamide?
The chemical structure of N-methyl-1H-indole-5-carboxamide contains two key functional groups susceptible to degradation: the indole ring and the carboxamide group. The primary factors influencing its stability are exposure to oxygen, light, moisture, and non-optimal pH conditions.[1][2][3]
Oxidation: The electron-rich indole nucleus is prone to oxidation, which can be accelerated by air (oxygen), light, and trace metal ions.[1][4] This can often lead to the formation of colored impurities, indicating compound degradation.[1]
Hydrolysis: The carboxamide bond can undergo hydrolysis, particularly in the presence of moisture and under acidic or basic conditions, which cleaves the bond to form the corresponding carboxylic acid (1-methyl-1H-indole-5-carboxylic acid) and methylamine.[2][3]
Photodegradation: Many indole-containing compounds are sensitive to light, especially UV radiation.[1][4] Exposure can provide the energy needed to initiate oxidative and other degradation pathways.
Temperature: Elevated temperatures accelerate the rates of all chemical degradation reactions, including oxidation and hydrolysis.[3][5]
Q2: I've noticed the color of my solid N-methyl-1H-indole-5-carboxamide has changed from white to slightly pink/yellow. What does this signify?
A change in color is a common visual indicator of chemical degradation.[1] For indole-containing compounds, hues of yellow, pink, or red often suggest oxidation of the indole ring, which can lead to the formation of colored oligomers or specific oxidized products like indigo-type pigments.[1][6] If you observe discoloration, it is highly recommended to assess the purity of the compound analytically before use or to use a fresh, unopened vial.[2]
Q3: What are the optimal storage conditions for the solid compound and its solutions?
Proper storage is the most critical step in preventing degradation. Different conditions apply to the solid form versus solutions.
Solid Compound: Store the solid in a tightly sealed container, such as an amber glass vial, to protect it from light and moisture.[7][8] For long-term stability, it should be stored in a cool, dry, and dark place.[4] A desiccator can be used to minimize humidity. While some suppliers suggest room temperature storage for the solid, keeping it refrigerated (2-8°C) is a prudent measure to minimize thermal degradation over time.[9]
Stock Solutions: Stock solutions are significantly more prone to degradation than the solid form. It is strongly recommended to prepare fresh solutions for each experiment.[1][2] If storage is unavoidable, aliquot the solution into tightly sealed vials and store them at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage.[2] Use of anhydrous DMSO is often recommended for preparing stock solutions for long-term storage under an inert atmosphere (e.g., argon or nitrogen).[1] Always avoid repeated freeze-thaw cycles.[2]
Q4: My experimental results are inconsistent. Could degradation of my N-methyl-1H-indole-5-carboxamide stock solution be the cause?
Yes, this is a very likely cause. Inconsistent results between experiments are a classic symptom of compound instability.[2] If a stock solution degrades over time, the effective concentration of the active compound decreases, leading to diminished or variable effects in your assays. This is particularly relevant for compounds dissolved in aqueous buffers or cell culture media, where they can be unstable at physiological temperatures (e.g., 37°C).[1] It is crucial to prepare fresh dilutions from a stable, frozen stock solution immediately before each experiment.[4]
Potential Degradation Pathways
The two primary degradation pathways for N-methyl-1H-indole-5-carboxamide are oxidation of the indole ring and hydrolysis of the carboxamide linkage. Understanding these pathways can help in identifying potential degradants in analytical studies.
Caption: Primary degradation routes for N-methyl-1H-indole-5-carboxamide.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to compound degradation.
Symptom
Potential Cause
Recommended Action
Discoloration of Solid Compound
Oxidation or other forms of chemical degradation due to improper storage (exposure to air, light, or heat).
It is safest to discard the discolored compound and use a fresh, unopened vial.[2] If this is not possible, the purity must be rigorously assessed by an analytical method like HPLC or LC-MS before use.
Precipitation in Stock Solution Upon Thawing
The compound may have degraded into less soluble products, or the concentration may exceed its solubility at low temperatures.
1. Allow the vial to equilibrate to room temperature for at least 60 minutes.[2] 2. Gently vortex or sonicate the solution to aid dissolution.[2] 3. If the precipitate persists, it strongly indicates degradation. Prepare a fresh solution.[2]
Appearance of New Peaks in HPLC/LC-MS
The compound has degraded in solution or on the column.
1. Solution Degradation: Prepare fresh solutions immediately before analysis. Store stock solutions appropriately (-80°C, protected from light).[1] 2. On-Column Degradation: Ensure the mobile phase pH is compatible with the compound's stability. Indoles can be sensitive to strongly acidic conditions.[1][4] Consider using a neutral or buffered mobile phase.
Inconsistent Biological/Chemical Assay Results
Degradation of the compound in stock solutions or within the assay medium itself.
1. Validate Stock: Always prepare fresh working solutions for each experiment from a properly stored, aliquoted stock.[2] 2. Assess Medium Stability: Perform a time-course experiment to determine the stability of the compound in your specific assay buffer or cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂).[1]
Troubleshooting Workflow for Inconsistent Results
If you encounter variability in your experiments, follow this logical workflow to determine if compound stability is the root cause.
Caption: A step-by-step workflow for troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing and Storing Stock Solutions
This protocol minimizes the risk of degradation during solution preparation and storage.
Preparation Environment: Whenever possible, handle the solid compound and prepare solutions in an area with minimal light exposure. For maximum stability, use a glove box with an inert atmosphere (nitrogen or argon).
Solvent Selection: Use high-purity, anhydrous grade solvents (e.g., DMSO).
Weighing: Accurately weigh the required amount of solid N-methyl-1H-indole-5-carboxamide in a clean, dry vial.
Dissolution: Add the appropriate volume of solvent to achieve the desired stock concentration. Ensure complete dissolution by vortexing or brief sonication.
Aliquoting: Immediately after preparation, divide the stock solution into small, single-use aliquots in amber, tightly-sealing microcentrifuge tubes or vials. This prevents contamination and avoids repeated freeze-thaw cycles of the main stock.[2]
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C for long-term storage.[1][2]
Usage: When needed, remove a single aliquot and allow it to thaw completely and equilibrate to room temperature before opening.[2] Do not refreeze any unused portion of the thawed aliquot.
Protocol 2: Basic Forced Degradation Study
A forced degradation study helps identify potential liabilities of the compound under your specific experimental conditions.[2]
Prepare Solutions: Prepare a solution of N-methyl-1H-indole-5-carboxamide in your experimental buffer or medium at a concentration suitable for your analytical method (e.g., HPLC-UV).
Apply Stress Conditions: Aliquot the solution and expose it to various stress conditions relevant to your workflow. For example:
Thermal Stress: Incubate at your experimental temperature (e.g., 37°C) and a higher temperature (e.g., 60°C).[2]
Photostability: Expose to ambient lab light or a photostability chamber for a defined period.[2]
pH Stress: Adjust the pH of your buffer to acidic (e.g., pH 3) and basic (e.g., pH 9) conditions if relevant.
Control: Keep one aliquot protected from light at a cold temperature (e.g., 4°C).
Time Points: Withdraw samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
Analysis: Analyze all samples using a suitable stability-indicating method like HPLC.
Evaluation: Compare the chromatograms of the stressed samples to the time-zero control. The appearance of new peaks or a decrease in the main compound peak area indicates degradation. This will inform you of the compound's stability window under your specific assay conditions.
References
Pierce, C. G., et al. (2010). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 76(15), 5233–5238. [Link]
Phyto-Technology Laboratories. (n.d.). Safe Handling and Storage of Indole-3-acetic Acid (IAA). [Link]
ResearchGate. (n.d.). (PDF) A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. [Link]
ResearchGate. (n.d.). Indole degradation and its metabolite analysis using HPLC. [Link]
Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. [Link]
Gillam, E. M. J., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(44), 13817–13824. [Link]
Hypha Discovery. (2024). Intramolecular reactions and chemical degradation. [Link]
Behymer, M., et al. (2023). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. Scientific Reports, 13(1), 12345. [Link]
Sadek, B., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6446–6459. [Link]
KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. [Link]
ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?. [Link]
Technical Support Center: Indole-5-Carboxamide Synthesis & Optimization
Welcome to the Technical Support Center for indole-5-carboxamide synthesis. Indole-5-carboxamides are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of selective monoamine oxid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for indole-5-carboxamide synthesis. Indole-5-carboxamides are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of selective monoamine oxidase B (MAO-B) inhibitors and D3 dopamine receptor ligands[1]. However, the direct amidation of indole-5-carboxylic acid presents unique synthetic challenges, including competitive N-acylation at the indole ring, racemization of chiral amines, and difficult purification profiles.
This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you optimize your amidation workflows.
Amidation Workflow & Optimization Logic
The selection of your coupling reagent, base, and solvent dictates the success of the amidation. The workflow below illustrates the critical decision points when coupling indole-5-carboxylic acid with an amine.
Caption: Step-by-step workflow for the synthesis of indole-5-carboxamides.
Troubleshooting Guides (Q&A)
Issue 1: Poor Conversion & Amine Guanylation
Q: When using HATU to couple indole-5-carboxylic acid with my amine, I am seeing a massive stall in conversion and the formation of a tetramethylguanidine byproduct. What is happening?A: Causality: HATU is a highly reactive uronium-based coupling reagent. If you mix the carboxylic acid, amine, and HATU all at once (in situ activation), the HATU can react directly with the primary amine faster than it activates the carboxylic acid. This leads to the irreversible guanylation of your amine, destroying your starting material[2].
Solution: Always pre-activate the indole-5-carboxylic acid. Dissolve the acid and DIPEA in DMF, add HATU, and stir for 15–30 minutes to form the highly reactive OAt-active ester before introducing the amine (3)[3].
Issue 2: Chiral Inversion / Racemization
Q: I am coupling indole-5-carboxylic acid with a sterically hindered chiral amine, but I am observing significant epimerization in my final product. How can I retain stereochemical integrity?A: Causality: Strong bases (like Et3N) and highly active coupling reagents (like HATU) can promote the formation of an oxazolone intermediate or cause direct deprotonation at the chiral center, leading to racemization.
Solution: Switch to Propylphosphonic anhydride (T3P®). T3P converts the carboxylic acid oxygen into a leaving group with exceptional selectivity, suppressing oxazolone formation and yielding configurationally pure products with <1% epimerization (4)[4].
Issue 3: Competitive N-Acylation of the Indole Ring
Q: My LC-MS shows a byproduct with exactly double the mass of my intended acyl group. Is the indole nitrogen reacting?A: Causality: While the N1 position of the indole ring is generally weakly nucleophilic, the use of excess strong base combined with a highly activated ester can force competitive N-acylation, especially if your target amine is sterically hindered.
Solution: Lower the reaction temperature to 0°C during the coupling phase. Alternatively, use a less aggressive coupling system (EDC/HOBt) or transiently protect the indole nitrogen with a Boc group prior to amidation.
Caption: Troubleshooting logic tree for resolving common issues in indole-5-carboxamide synthesis.
Quantitative Optimization Data
The following table summarizes the performance of various coupling systems specifically for indole-5-carboxylic acid amidation.
Coupling Reagent
Optimal Solvent
Recommended Base
Average Yield (%)
Epimerization Rate
Workup Difficulty
HATU
DMF or NMP
DIPEA (2.0 - 3.0 eq)
90 - 95%
5 - 10%
High (Requires LiCl washes to remove DMF and chromatography for tetramethylurea)
T3P (50% wt)
2-MeTHF
NMM or DIPEA (3.0 eq)
92 - 98%
< 1%
Low (Byproducts are completely water-soluble; simple phase separation)
EDC / HOBt
DCM
NMM (2.0 eq)
70 - 80%
2 - 5%
Medium (Aqueous extraction usually sufficient, but yields are lower for hindered amines)
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems containing built-in analytical checkpoints.
Protocol A: HATU-Mediated Coupling (Optimized for Hindered Amines)
Use this protocol when driving the reaction to completion is difficult due to steric bulk.
Pre-activation: Dissolve indole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 5 minutes. Add HATU (1.1 eq) and stir at room temperature for 15–30 minutes.
Validation Check: Run a quick LC-MS aliquot. You must observe the mass of the intermediate OAt-active ester (M + 117) and the complete disappearance of the free indole-5-carboxylic acid before proceeding.
Amine Addition: Add the target amine (1.1 eq) dropwise to the activated mixture. Stir at room temperature for 2–4 hours.
Reaction Monitoring: Confirm the disappearance of the OAt-active ester via LC-MS.
Workup: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
Validation Check: Wash the combined organic layers with 5% aqueous LiCl (3x) to pull the DMF into the aqueous phase. Verify that the volume of the aqueous layer increases, confirming DMF removal. Wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: T3P-Mediated Coupling (Optimized for Chiral Amines & Scalability)
Use this protocol to prevent racemization and avoid the hazardous byproducts of HATU/HOBt.
Reagent Mixing: Dissolve indole-5-carboxylic acid (1.0 eq) and the chiral amine (1.05 eq) in 2-MeTHF (0.3 M). Add N-methylmorpholine (NMM) or DIPEA (3.0 eq). Note: No pre-activation is required.
T3P Addition: Cool the mixture to 0°C. Dropwise add T3P (50% wt solution in EtOAc or 2-MeTHF, 1.5 eq).
Validation Check: Monitor the internal reaction temperature. T3P addition is mildly exothermic; maintaining the internal temp < 25°C is critical to ensuring zero epimerization.
Reaction: Warm the mixture to room temperature and stir for 4–12 hours until complete by TLC/LC-MS.
Workup: Wash the organic layer directly with water (2x) and saturated NaHCO₃ (1x).
Validation Check: The byproducts of T3P are water-soluble phosphonic acids. Verify the pH of the final aqueous wash is neutral (~pH 7) to confirm the complete removal of the acidic byproducts and excess base. Concentrate the organic layer to yield the pure indole-5-carboxamide.
Frequently Asked Questions (FAQs)
Q: Why is 2-MeTHF recommended over DMF for T3P couplings?A: T3P exhibits superior conversion rates in 2-MeTHF compared to DMF (5)[5]. Furthermore, 2-MeTHF is a green solvent that separates cleanly from water, making the subsequent aqueous workup to remove T3P byproducts highly efficient.
Q: Can I use indole-5-carboxylic acid derivatives for solid-phase peptide synthesis (SPPS)?A: Yes. T3P has been successfully optimized for SPPS, allowing for the coupling of challenging, racemization-prone sequences without the explosive risks associated with HOBt or HATU[5].
Q: Are there any safety concerns with HATU?A: Yes. The byproduct of HATU coupling is 1-hydroxy-7-azabenzotriazole (HOAt), which is known to be potentially explosive and a moderate skin sensitizer. This is a primary reason why process chemists prefer T3P for late-stage or large-scale API synthesis[3].
References
Imperial College London - Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Available at: [Link]
RxWeb - Understanding T3P® from start to finish. Available at: [Link]
PubMed (NIH) - Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Available at: [Link]
Reddit (Chempros) - HATU coupling - what's the best order?. Available at:[Link]
Technical Support Center: Addressing Cytotoxicity of N-methyl-1H-indole-5-carboxamide in Cell Lines
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the cytotoxic effects of N-methyl-1H-indole-5-carboxamide. As a novel indole-5-carboxamide derivative...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the cytotoxic effects of N-methyl-1H-indole-5-carboxamide. As a novel indole-5-carboxamide derivative, understanding its interaction with various cell lines is crucial for accurate and reproducible experimental outcomes. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Foundational Knowledge & FAQs
This section addresses common initial questions regarding the handling and preliminary assessment of N-methyl-1H-indole-5-carboxamide.
Q1: What are the initial steps I should take before conducting cytotoxicity assays with N-methyl-1H-indole-5-carboxamide?
A1: Before initiating any cytotoxicity experiments, it is critical to establish the physicochemical properties and stability of your N-methyl-1H-indole-5-carboxamide stock.
Compound Purity and Integrity: Confirm the purity of your compound stock. Impurities from synthesis can contribute to unexpected cytotoxicity.
Solubility Testing: Determine the optimal solvent for your compound. Dimethyl sulfoxide (DMSO) is a common choice for indole derivatives. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Subsequently, assess the solubility and stability of the compound in your complete cell culture medium. Precipitation of the compound in the medium will lead to inconsistent and inaccurate results. It is advisable to visually inspect the medium for any precipitate after adding the compound and before applying it to the cells.
Solvent Toxicity Control: It is imperative to determine the maximum concentration of the chosen solvent (e.g., DMSO) that your cell line can tolerate without affecting viability. This is achieved by treating cells with a range of solvent concentrations and performing a standard viability assay. Typically, the final DMSO concentration in cell culture should be kept below 0.5% to avoid solvent-induced cytotoxicity[1][2][3]. Always include a vehicle control (medium with the same final concentration of solvent) in all your experiments.
Q2: Which cell lines should I use for initial cytotoxicity screening of N-methyl-1H-indole-5-carboxamide?
A2: The choice of cell lines should be guided by your research objectives. Indole derivatives have shown varied cytotoxic effects across different cancer cell lines[1].
Cancer Cell Line Panels: For anti-cancer drug discovery, it is recommended to screen against a panel of cell lines from different tissue origins (e.g., breast, lung, colon, etc.) to identify potential selectivity.
Normal Cell Line Control: To assess for general cytotoxicity and to determine a potential therapeutic window, it is crucial to include a non-cancerous cell line (e.g., human dermal fibroblasts) in your screening[1][4].
Q3: What is a suitable starting concentration range for N-methyl-1H-indole-5-carboxamide in a cytotoxicity assay?
A3: For a novel compound, a broad concentration range is recommended for the initial dose-response experiment. Based on studies of other indole-carboxamide derivatives, a starting range of 0.01 µM to 100 µM is reasonable[2]. Subsequent experiments can then focus on a narrower range around the determined half-maximal inhibitory concentration (IC50).
Troubleshooting Experimental Assays
This section provides detailed troubleshooting for common issues encountered during specific cytotoxicity assays.
I. Cell Viability Assays (e.g., MTT, XTT)
Issue 1: High Variability Between Replicate Wells in my MTT Assay.
Potential Cause:
Uneven Cell Seeding: Inconsistent number of cells plated in each well.
Edge Effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect cell growth[2].
Compound Precipitation: The compound may not be fully soluble in the culture medium at the tested concentrations.
Incomplete Formazan Solubilization: The purple formazan crystals may not be fully dissolved before reading the absorbance.
Troubleshooting & Optimization:
Ensure Homogenous Cell Suspension: Before plating, ensure your cells are in a single-cell suspension.
Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier[2].
Confirm Compound Solubility: Visually inspect the wells for any precipitate after adding N-methyl-1H-indole-5-carboxamide. If precipitation is observed, consider lowering the concentration range or optimizing the solvent system.
Complete Solubilization: After the MTT incubation, ensure complete dissolution of the formazan crystals by vigorous pipetting or placing the plate on a shaker for a few minutes before reading the absorbance[1].
Issue 2: My MTT/XTT results are inconsistent with other cytotoxicity assays like LDH release.
Potential Cause:
Assay Interference: The compound may directly interact with the tetrazolium salt (MTT or XTT), leading to a false positive or negative signal[5].
Mitochondrial vs. Membrane Effects: MTT and XTT assays measure metabolic activity, which is largely dependent on mitochondrial function. An LDH assay measures membrane integrity. Your compound might be affecting mitochondrial function without causing immediate membrane rupture[5].
Troubleshooting & Optimization:
Cell-Free Control: To check for direct assay interference, incubate N-methyl-1H-indole-5-carboxamide with the MTT or XTT reagent in cell-free medium and measure the absorbance.
Orthogonal Assays: It is always recommended to use multiple assays that measure different aspects of cell death to get a comprehensive understanding of the compound's cytotoxic mechanism[6][7].
II. Membrane Integrity Assay (LDH Release)
Issue 3: High Background LDH Release in Untreated Control Wells.
Potential Cause:
Suboptimal Cell Health: Cells may have been overgrown, stressed during passaging, or have a high passage number, leading to spontaneous cell death.
Serum Interference: Fetal Bovine Serum (FBS) in the culture medium contains endogenous LDH, which can contribute to the background signal[1][8].
Mechanical Cell Damage: Overly aggressive pipetting during media changes or reagent addition can damage the cell membrane.
Troubleshooting & Optimization:
Maintain Healthy Cell Cultures: Use cells in their logarithmic growth phase and maintain a consistent, low passage number.
Use Low-Serum or Serum-Free Medium: If compatible with your cell line, consider reducing the serum concentration or using a serum-free medium during the compound treatment and LDH assay.
Gentle Handling: Handle the cells gently during all pipetting steps[9].
III. Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for anti-cancer compounds. Key markers of apoptosis include the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP)[10][11].
Issue 4: No or Weak Caspase-3/7 Activation Signal.
Potential Cause:
Incorrect Timing: Caspase activation is a transient event. The chosen time point for the assay may be too early or too late.
Non-Apoptotic Cell Death: N-methyl-1H-indole-5-carboxamide may be inducing cell death through a different mechanism, such as necrosis[11][12].
Low Cell Number: An insufficient number of cells will result in a weak signal.
Troubleshooting & Optimization:
Time-Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for caspase activation.
Investigate Necrosis: Use an assay that can distinguish between apoptosis and necrosis, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry[13].
Optimize Cell Seeding Density: Ensure an adequate number of cells are plated to generate a detectable signal.
Issue 5: Difficulty in Detecting PARP Cleavage by Western Blot.
Potential Cause:
Inefficient Protein Extraction: Incomplete lysis of cells can lead to low protein yield.
Poor Antibody Quality: The primary antibody against cleaved PARP may not be specific or sensitive enough.
Timing of Apoptosis: Similar to caspase activation, PARP cleavage is a temporal event.
Troubleshooting & Optimization:
Optimize Lysis Buffer: Use a lysis buffer that is effective for your cell line and ensure complete cell lysis.
Validate Antibody: Use a positive control for apoptosis (e.g., staurosporine-treated cells) to validate the performance of your cleaved PARP antibody.
Time-Course Analysis: Perform a time-course experiment to identify the peak of PARP cleavage.
Data Presentation & Experimental Protocols
Quantitative Data Summary
The following table provides a general guideline for experimental parameters when assessing the cytotoxicity of a novel indole-carboxamide compound. These values should be optimized for each specific cell line and experimental setup.
Parameter
Recommended Range/Value
Rationale
Cell Seeding Density (96-well plate)
5,000 - 20,000 cells/well
To ensure logarithmic growth and prevent overconfluency during the experiment.
N-methyl-1H-indole-5-carboxamide Concentration
0.01 µM - 100 µM (initial screen)
To establish a dose-response curve and determine the IC50 value.
To assess both acute and long-term cytotoxic effects.
Experimental Protocols
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of N-methyl-1H-indole-5-carboxamide in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls.
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions[14].
Assay: After the desired incubation time, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 30-60 minutes, protected from light.
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.
Cell Culture and Treatment: Seed cells in 6-well plates and treat with N-methyl-1H-indole-5-carboxamide at the desired concentrations and time points.
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for cleaved PARP (89 kDa fragment) overnight at 4°C.
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Analysis: Analyze the band intensity relative to a loading control (e.g., GAPDH or β-actin).
Visualizations
Experimental Workflow
Caption: General workflow for assessing the cytotoxicity of N-methyl-1H-indole-5-carboxamide.
Apoptosis Signaling Pathway
Caption: Simplified schematic of apoptosis induction leading to caspase-3 activation and PARP cleavage.
References
Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868.
Bonini, M. G., et al. (1995). Apoptosis and necrosis: two distinct events induced, respectively, by mild and intense insults with N-methyl-D-aspartate or nitric oxide/superoxide in cortical cell cultures. Proceedings of the National Academy of Sciences, 92(16), 7162-7166.
Ruzgys, P., et al. (2015). Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. Journal of Membrane Biology, 248(5), 857-863.
YouTube. (2020, April 11). Apoptosis assays: western blots. Retrieved from [Link]
Ruzgys, P., et al. (2015). Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. PubMed. Retrieved from [Link]
ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
IntechOpen. (2025, February 19).
ResearchGate. (2017, April 4). (PDF) Difference Between Apoptosis and Necrosis.
ResearchGate. (2015, September 9). Why do MTT and XTT assays give inconsistent results?.
Carboxamide derivatives induce apoptosis in the U251 glioma cell line. (2017). Oncology Letters, 14(5), 5897-5901.
NCBI. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
Los, M., et al. (2001). Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. Molecular and Cellular Biology, 21(10), 3427-3438.
Methyl-indole inhibits pancreatic cancer cell viability by down-regulating ZFX expression. (2020). Experimental and Therapeutic Medicine, 19(5), 3361-3367.
MDPI. (2025, December 17).
Pharma Excipients. (n.d.).
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines. (2021). International Journal of Molecular Sciences, 22(7), 3535.
Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). IntechOpen.
Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology, 8, 238.
Bentham Science. (n.d.). C5,C6-Disubstituted 1H-Indole-2-Carboxamides: Synthesis and Cytotoxic Activity in the Human Non-Small Lung Cancer Cell Line NSCLC-N16-L16.
Taylor & Francis Online. (2023, May 31). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.
PubMed. (2014, August 14). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency.
Technical Support Center: Strategies to Enhance Oral Bioavailability of Indole Carboxamides
Welcome to the Technical Support Center dedicated to overcoming the challenges associated with the oral delivery of indole carboxamides. This guide is designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center dedicated to overcoming the challenges associated with the oral delivery of indole carboxamides. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to navigate the complexities of formulation and enhance the oral bioavailability of your compounds.
I. Understanding the Challenge: Why is Oral Bioavailability an Issue for Indole Carboxamides?
Indole carboxamides are a versatile scaffold in medicinal chemistry, with applications ranging from anticancer to anti-infective agents.[1] However, their journey from oral administration to systemic circulation is often hampered by several physicochemical and metabolic hurdles.
Frequently Asked Questions (FAQs): The Root of the Problem
Q1: My indole carboxamide shows poor aqueous solubility. What are the underlying reasons?
A1: Poor aqueous solubility is a common characteristic of indole carboxamides. This is often attributed to the rigid, planar, and lipophilic nature of the indole core.[2] The presence of strong intermolecular forces, such as hydrogen bonding between the amide and indole NH groups, can lead to a stable crystal lattice that is difficult to disrupt in an aqueous environment, further limiting solubility.[2]
Q2: I'm observing high first-pass metabolism with my lead compound. Which metabolic pathways are typically involved?
A2: Indole carboxamides are susceptible to extensive first-pass metabolism, primarily in the liver and intestine. The indole ring is prone to oxidation by cytochrome P450 (CYP) enzymes, leading to hydroxylated metabolites. The amide bond can also be subject to hydrolysis by amidases. These metabolic transformations can significantly reduce the amount of active drug reaching systemic circulation.
Q3: My compound has good solubility and metabolic stability in vitro, but still shows low oral bioavailability in vivo. What other factors could be at play?
A3: Beyond solubility and metabolism, poor membrane permeability and efflux by transporters like P-glycoprotein (P-gp) can be significant barriers. The physicochemical properties of your compound, such as its size, charge, and hydrogen bonding capacity, will influence its ability to passively diffuse across the intestinal epithelium.[3] Furthermore, if your compound is a substrate for efflux pumps, it will be actively transported back into the intestinal lumen after absorption, thereby reducing its net uptake.
II. Strategic Approaches to Improving Oral Bioavailability
Improving the oral bioavailability of indole carboxamides requires a multi-pronged approach that addresses the specific liabilities of the molecule. This section provides a detailed overview of chemical modification and formulation strategies, complete with troubleshooting guides and experimental protocols.
A. Chemical Modification Strategies
Structural modifications can be a powerful tool to enhance the intrinsic properties of an indole carboxamide, leading to improved solubility, metabolic stability, and permeability.
Troubleshooting Guide: Chemical Modifications
Issue
Potential Cause
Suggested Solution
Poor Aqueous Solubility
High lipophilicity and strong crystal lattice energy.
Introduce polar functional groups (e.g., hydroxyl, amino) or ionizable centers to increase hydrophilicity.[2] Consider a prodrug approach where a soluble moiety is cleaved in vivo.[3]
High Metabolic Liability
Presence of metabolically "soft spots" (e.g., sites prone to CYP-mediated oxidation).
Block metabolic sites by introducing chemically inert groups like fluorine. Modify the substitution pattern on the indole ring to sterically hinder access by metabolic enzymes.[4]
Low Permeability
High polarity or excessive hydrogen bonding capacity.
Modulate lipophilicity by adjusting the substitution pattern. Explore bioisosteric replacements for the amide bond to alter physicochemical properties while retaining biological activity.[5]
Data Presentation: Impact of Chemical Modifications on Physicochemical Properties and Bioavailability
The following table summarizes the impact of specific chemical modifications on the properties of representative indole carboxamides, as reported in the literature.
When chemical modifications are not feasible or sufficient, advanced formulation strategies can be employed to overcome bioavailability barriers.
ASDs are a proven technique to enhance the dissolution rate and apparent solubility of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous form, which is then stabilized by a polymer matrix.[9]
Q4: How do I select the right polymer for my indole carboxamide ASD?
A4: Polymer selection is critical for the physical stability of the ASD. The ideal polymer should be miscible with your compound and have a high glass transition temperature (Tg). Commonly used polymers for ASDs include povidone (PVP), copovidone (Kollidon® VA64), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[10][11] The choice of polymer can also influence the dissolution profile and the maintenance of supersaturation in the gastrointestinal tract.[10]
Q5: My ASD is physically unstable and recrystallizes over time. How can I improve its stability?
A5: Recrystallization is a common challenge with ASDs. To improve stability, ensure you have selected a polymer that has strong intermolecular interactions (e.g., hydrogen bonding) with your indole carboxamide. Increasing the polymer-to-drug ratio can also enhance stability. Additionally, proper storage conditions (low temperature and humidity) are crucial to prevent moisture-induced recrystallization.
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying
This protocol provides a general procedure for preparing an ASD of an indole carboxamide using a laboratory-scale spray dryer.
Solution Preparation:
Dissolve the indole carboxamide and the selected polymer (e.g., HPMCAS) in a suitable solvent or solvent mixture (e.g., acetone/water) to form a clear solution.[12] The total solid content is typically in the range of 2-10% (w/v).
Spray Drying Parameters:
Set the inlet temperature of the spray dryer (e.g., 80-120 °C).
Adjust the feed rate of the solution to maintain a desired outlet temperature (e.g., 40-60 °C).
Optimize the atomization gas flow rate to achieve a fine spray and efficient drying.
Collection and Secondary Drying:
Collect the dried powder from the cyclone separator.[12]
Perform secondary drying in a vacuum oven at a temperature below the glass transition temperature of the ASD to remove any residual solvent.
Characterization:
Confirm the amorphous nature of the drug in the ASD using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Evaluate the dissolution performance of the ASD compared to the crystalline drug in a relevant biorelevant medium.
Caption: Workflow for the preparation and characterization of an amorphous solid dispersion.
SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[13] This pre-dissolved state of the drug can significantly enhance its absorption.
Troubleshooting Guide: SEDDS Formulation
Issue
Potential Cause
Suggested Solution
Drug Precipitation Upon Dilution
The formulation cannot maintain the drug in a solubilized state in the aqueous environment of the GI tract.
Increase the concentration of the surfactant or add a cosolvent to improve the solubilization capacity of the emulsion.[14] Screen different oils and surfactants to find a combination that provides a stable microemulsion upon dilution.
Poor Emulsification
The ratio of oil to surfactant is not optimal, or the hydrophilic-lipophilic balance (HLB) of the surfactant system is incorrect.
Systematically vary the oil-to-surfactant ratio to identify the self-emulsifying region using ternary phase diagrams. Select surfactants with an appropriate HLB value to effectively emulsify the chosen oil phase.[13]
Chemical Instability of the Drug in the Formulation
The drug may be susceptible to degradation in the presence of certain excipients.
Conduct compatibility studies between the indole carboxamide and the selected oils, surfactants, and cosolvents. Consider the use of antioxidants if oxidative degradation is a concern.
Experimental Protocol: Development of a SEDDS Formulation
Excipient Screening:
Determine the solubility of the indole carboxamide in various oils (e.g., medium-chain triglycerides, long-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and cosolvents (e.g., Transcutol® HP, propylene glycol).
Construction of Ternary Phase Diagrams:
Select the oil, surfactant, and cosurfactant with the highest solubilizing capacity for the drug.
Prepare a series of formulations with varying ratios of oil, surfactant, and cosurfactant.
Visually observe the emulsification performance of each formulation upon dilution with water to identify the self-emulsifying region.
Drug Loading and Characterization:
Incorporate the indole carboxamide into the optimized SEDDS pre-concentrate.
Characterize the resulting emulsion upon dilution for droplet size, zeta potential, and drug content.
Perform in vitro dissolution and drug release studies.
Visualization: SEDDS Mechanism of Action
Caption: Schematic representation of the mechanism of action of a self-emulsifying drug delivery system (SEDDS).
III. In Vitro and In Vivo Evaluation of Oral Bioavailability
Rigorous in vitro and in vivo testing is essential to validate the effectiveness of the chosen bioavailability enhancement strategy.
A. In Vitro Permeability Assays
In vitro permeability assays are valuable tools for predicting the in vivo absorption of drug candidates.
PAMPA is a high-throughput assay that assesses the passive permeability of a compound across an artificial lipid membrane.[15][16]
Experimental Protocol: PAMPA
Preparation of the Donor and Acceptor Plates:
Prepare a solution of the indole carboxamide in a suitable buffer at the desired pH.
Fill the wells of the donor plate with the compound solution.
Fill the wells of the acceptor plate with a buffer solution, which may contain a solubilizing agent.
Assay Assembly and Incubation:
Coat the filter of the donor plate with a lipid solution (e.g., lecithin in dodecane).
Place the donor plate on top of the acceptor plate.
Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
Sample Analysis:
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
Calculation of Permeability Coefficient (Pe):
Calculate the permeability coefficient using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A(t) / [C]_eq))
where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]_A(t) is the concentration in the acceptor well at time t, and [C]_eq is the equilibrium concentration.
2. Caco-2 Permeability Assay
The Caco-2 cell monolayer is a widely used in vitro model of the human intestinal epithelium that can assess both passive and active transport mechanisms.[17][18]
Experimental Protocol: Caco-2 Permeability Assay
Cell Culture:
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
Monolayer Integrity Test:
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
Assess the permeability of a paracellular marker (e.g., Lucifer yellow) to confirm the tightness of the junctions.
Permeability Study:
Add the indole carboxamide solution to the apical (A) or basolateral (B) side of the monolayer.
At predetermined time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
Sample Analysis and Papp Calculation:
Quantify the concentration of the compound in the collected samples by LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) using the equation:
Papp = (dQ/dt) / (A * C0)
where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
B. In Vivo Pharmacokinetic Studies
In vivo pharmacokinetic (PK) studies in animal models are the definitive method for determining the oral bioavailability of a compound.
Experimental Protocol: Rodent Pharmacokinetic Study
Animal Model:
Select a suitable rodent species (e.g., Sprague-Dawley rats or BALB/c mice).[19][20]
Dosing:
Administer the indole carboxamide formulation orally (p.o.) via gavage and intravenously (i.v.) via tail vein injection to separate groups of animals.
Blood Sampling:
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Plasma Sample Preparation and Analysis:
Process the blood samples to obtain plasma.
Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
Pharmacokinetic Analysis:
Use pharmacokinetic software (e.g., WinNonlin®) to calculate key PK parameters, including the area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½).[21]
Calculate the absolute oral bioavailability (F%) using the formula:
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
IV. Conclusion
Improving the oral bioavailability of indole carboxamides is a complex but achievable goal. By systematically addressing the challenges of poor solubility, metabolic instability, and low permeability through a combination of rational chemical modifications and advanced formulation strategies, researchers can significantly enhance the therapeutic potential of this important class of molecules. This technical support center provides a framework for troubleshooting common issues and implementing effective solutions in your drug development program.
V. References
Benchchem. (2025). Technical Support Center: Synthesis of Indole-3-Carboxamide Derivatives. Benchchem.
Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). ACS Bio & Med Chem Au.
Benchchem. (2025). Technical Support Center: Improving the Stability of Indole Compounds in Solution. Benchchem.
Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. (2020). ACS Medicinal Chemistry Letters.
3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent. (2012). Journal of Medicinal Chemistry.
Preclinical pharmacology of novel indolecarboxamide ML-970, an investigative anticancer agent. (2019). Cancer Chemotherapy and Pharmacology.
Benchchem. (2025). Technical Support Center: Optimization of Indole-3-Carboxamide Coupling Reactions. Benchchem.
Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery.
BASF. (2020). Role of excipients in amorphous solid dispersions. BASF.
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.
The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation. (2019). The University of Texas at Austin.
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). International Journal of Molecular Sciences.
Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. (2011). American Pharmaceutical Review.
Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. (2013). Journal of Medicinal Chemistry.
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform.
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. (2009). Journal of Pharmacological and Toxicological Methods.
Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. (2004). Journal of Pharmaceutical Sciences.
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2015). Journal of Medicinal Chemistry.
One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. (2013). ACS Combinatorial Science.
Anomalous release of indoles from amorphous solid dispersion formed with a polymeric network. (2020). Journal of Inclusion Phenomena and Macrocyclic Chemistry.
Amorphous solid dispersions of amphiphilic polymer excipients and indomethacin prepared by hot melt extrusion. (2024). ChemRxiv.
Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. (2012). Drug Metabolism and Disposition.
Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox?. (2018). American Pharmaceutical Review.
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). Molecules.
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2020). Journal of Drug Delivery Science and Technology.
Benchchem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2015). Journal of Medicinal Chemistry.
Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). ACS Bio & Med Chem Au.
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). RSC Medicinal Chemistry.
Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). ACS Bio & Med Chem Au.
Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying. (2025). Crystal Pharmatech Co., Ltd.
Breakthrough in indole chemistry could accelerate drug development. (2025). EurekAlert!.
Amorphous Solid Dispersions: Advances in Drug Solubility. (2022). Cellets.
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023). Frontiers in Pharmacology.
Lipid based self emulsifying formulations for poorly water soluble drugs-an excellent opportunity. (2012). Indian Journal of Pharmaceutical Education and Research.
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). Journal of Pharmaceutical Research International.
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG.
Downstream processing of amorphous solid dispersions into tablets. (2023). GSC Online Press.
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform.
Validating the MAO-B Inhibitory Activity of N-methyl-1H-indole-5-carboxamide: A Comparative Guide
For Immediate Release A Deep Dive into the In Vitro Characterization of a Novel Indole-Based MAO-B Inhibitor [CITY, State] – In the landscape of neurodegenerative disease research, the quest for potent and selective inhi...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
A Deep Dive into the In Vitro Characterization of a Novel Indole-Based MAO-B Inhibitor
[CITY, State] – In the landscape of neurodegenerative disease research, the quest for potent and selective inhibitors of monoamine oxidase B (MAO-B) remains a critical endeavor. Inhibition of MAO-B, an enzyme responsible for the degradation of dopamine, is a well-established therapeutic strategy for Parkinson's disease.[1][2][3] This guide provides a comprehensive framework for validating the MAO-B inhibitory activity of a promising candidate, N-methyl-1H-indole-5-carboxamide, through a direct comparison with established drugs, selegiline and rasagiline.
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters, including dopamine.[4] Its inhibition can lead to increased dopamine levels in the brain, offering symptomatic relief for Parkinson's disease patients.[1][5] The indole scaffold has emerged as a privileged structure in the design of novel MAO-B inhibitors, with several indole-5-carboxamide derivatives demonstrating high potency and selectivity.[6][7] This guide outlines the essential experimental protocols and data analysis required to rigorously assess the potential of N-methyl-1H-indole-5-carboxamide as a therapeutic agent.
Experimental Design: A Roadmap to Validation
A robust validation of a potential MAO-B inhibitor necessitates a multi-faceted approach, encompassing in vitro enzyme inhibition assays, selectivity profiling, and kinetic analysis. This guide focuses on the foundational in vitro characterization.
In Vitro MAO-B Inhibition Assay: Quantifying Potency
The cornerstone of this validation is a fluorometric in vitro assay to determine the half-maximal inhibitory concentration (IC50) of N-methyl-1H-indole-5-carboxamide against human recombinant MAO-B.[4] This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B-catalyzed substrate oxidation.[4][8]
Experimental Workflow for MAO-B Inhibition Assay
Caption: Workflow for the in vitro MAO-B inhibition assay.
Step-by-Step Protocol:
Compound Preparation: Prepare stock solutions of N-methyl-1H-indole-5-carboxamide, selegiline (positive control), and rasagiline (positive control) in DMSO. Perform serial dilutions in assay buffer to achieve a range of concentrations for IC50 determination.
Assay Plate Setup: In a 96-well black plate, add 10 µL of each compound dilution to respective wells.[4] Include wells for "Enzyme Control" (100% activity) containing assay buffer with the same DMSO percentage, and "Blank" (no enzyme) wells with only assay buffer.[4]
Enzyme Addition: Add 40 µL of a working solution of human recombinant MAO-B enzyme to all wells except the "Blank" wells. Add 40 µL of assay buffer to the "Blank" wells.[4]
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[4]
Reaction Initiation: Prepare a "Reaction Mix" containing the MAO-B substrate (e.g., benzylamine or tyramine), a fluorescent probe, and a developer enzyme (e.g., horseradish peroxidase) in MAO-B assay buffer.[4] Add 50 µL of this mix to all wells.[4]
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode, with readings every 1-2 minutes for 30-60 minutes.[4]
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Comparative Analysis: Gauging Performance Against the Gold Standard
The true measure of a novel inhibitor's potential lies in its performance relative to established drugs. Selegiline and rasagiline are potent and selective irreversible MAO-B inhibitors widely used in the treatment of Parkinson's disease.[1][9][10][11]
Compound
MAO-B IC50 (nM)
MAO-A IC50 (nM)
Selectivity Index (MAO-A IC50 / MAO-B IC50)
N-methyl-1H-indole-5-carboxamide
[Experimental Value]
[Experimental Value]
[Calculated Value]
Selegiline
3.63 - 6.8
944 - 1700
~140 - 468
Rasagiline
4.43 - 14
412 - 710
~30 - 160
Note: IC50 values for selegiline and rasagiline are derived from published literature and may vary depending on experimental conditions.[9]
The data presented in this table will allow for a direct comparison of the potency and selectivity of N-methyl-1H-indole-5-carboxamide with the reference inhibitors. A lower IC50 value indicates higher potency.
Mechanism of Action: Reversible vs. Irreversible Inhibition
Caption: Comparison of reversible and irreversible MAO-B inhibition.
Selegiline and rasagiline are known irreversible inhibitors, forming a covalent bond with the enzyme.[10][11] In contrast, many indole-based inhibitors, including indole-5-carboxamides, have been reported to be reversible inhibitors.[6][12][13] Further kinetic studies, such as dialysis or dilution experiments, would be necessary to definitively determine the reversibility of N-methyl-1H-indole-5-carboxamide's inhibition.
Selectivity Profiling: Targeting the Right Isoform
MAO exists in two isoforms, MAO-A and MAO-B.[3] While MAO-B is the primary target for Parkinson's disease, inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect" (a hypertensive crisis).[11] Therefore, assessing the selectivity of N-methyl-1H-indole-5-carboxamide for MAO-B over MAO-A is crucial.
Experimental Workflow for MAO-A Selectivity Assay
Caption: Workflow for assessing selectivity against MAO-A.
The selectivity index (SI), calculated as the ratio of the MAO-A IC50 to the MAO-B IC50, provides a quantitative measure of selectivity. A higher SI value indicates greater selectivity for MAO-B.
Future Directions and Concluding Remarks
The preliminary in vitro data for N-methyl-1H-indole-5-carboxamide will provide a critical foundation for its further development. Promising results from these initial studies would warrant more in-depth investigations, including:
Kinetic analysis: To determine the mode of inhibition (e.g., competitive, non-competitive).
In vivo studies: To assess efficacy and safety in animal models of Parkinson's disease.
Pharmacokinetic profiling: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
References
BioWorld. (2001, February 22). Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. Retrieved from [Link]
Tzvetkov, N. T., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6447-6452. Retrieved from [Link]
Riederer, P., & Lachenmayer, L. (2003). Rasagiline - Second-Generation MAO-B Inhibitor for the Treatment of Parkinson's Disease. Journal of Neural Transmission. Supplementum, (65), 155–163. Retrieved from [Link]
Di Giovanni, G., et al. (2018). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Cells, 7(10), 159. Retrieved from [Link]
Elsherbeny, M. H., et al. (2020). Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide as a potent and selective MAO-B inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1534-1546. Retrieved from [Link]
Parkinson's Foundation. (n.d.). MAO-B Inhibitors. Retrieved from [Link]
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
Tzvetkov, N. T., et al. (2018). Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration. Scientific Reports, 8(1), 1186. Retrieved from [Link]
Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. Retrieved from [Link]
Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In: Bortolato, M. (eds) Monoamine Oxidase. Methods in Molecular Biology, vol 2633. Humana, New York, NY. Retrieved from [Link]
Riederer, P., et al. (2007). Non-MAO related actions of selegiline and rasagiline on molecular parameters in vivo. Journal of Neural Transmission, 114(10), 1289-1294. Retrieved from [Link]
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
Parkinson's UK. (2023, May 28). MAO-B inhibitors (rasagiline, selegiline, safinamide). Retrieved from [Link]
Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 612–618. Retrieved from [Link]
Gulyás, B., et al. (2016). In Vivo and In Vitro Characterization of a Novel MAO-B Inhibitor Radioligand, 18 F-Labeled Deuterated Fluorodeprenyl. Journal of Nuclear Medicine, 57(2), 297-303. Retrieved from [Link]
Tzvetkov, N. T. (2016). Binding and interactions of a novel potent indole-5-carboxamide MAO-B inhibitor. Comptes rendus de l'Académie bulgare des Sciences, 69(1), 63-70. Retrieved from [Link]
Elsherbeny, M. H., et al. (2021). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. Molecules, 26(11), 3186. Retrieved from [Link]
Wikipedia. (n.d.). Rasagiline. Retrieved from [Link]
Lee, K., et al. (2023). Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. European Journal of Medicinal Chemistry, 252, 115308. Retrieved from [Link]
Kim, J., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1684. Retrieved from [Link]
ResearchGate. (n.d.). IC50 values of compounds 2b, 2h, and Selegiline against MAO-B. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Indole-5-carboxamide. PubChem Compound Summary for CID 14973220. Retrieved from [Link].
comparing N-methyl-1H-indole-5-carboxamide to selegiline or rasagiline
Topic: Comparative Analysis of N-methyl-1H-indole-5-carboxamide and Propargylamine MAO-B Inhibitors (Selegiline & Rasagiline) Executive Summary Monoamine oxidase B (MAO-B) is a primary therapeutic target in the managemen...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Analysis of N-methyl-1H-indole-5-carboxamide and Propargylamine MAO-B Inhibitors (Selegiline & Rasagiline)
Executive Summary
Monoamine oxidase B (MAO-B) is a primary therapeutic target in the management of neurodegenerative disorders, most notably Parkinson's disease, due to its role in dopamine degradation and the generation of reactive oxygen species[1][2]. Historically, propargylamine-based irreversible inhibitors such as selegiline and rasagiline have dominated the clinical landscape[3]. However, the discovery of indole-5-carboxamides—specifically derivatives featuring the N-methyl-1H-indole-5-carboxamide core—has introduced a novel class of highly potent, highly selective, and strictly reversible MAO-B inhibitors[4][5]. This guide provides a rigorous mechanistic comparison and experimental framework evaluating N-methyl-1H-indole-5-carboxamide analogs against selegiline and rasagiline.
Mechanistic Paradigms: Reversible vs. Irreversible Inhibition
As an application scientist designing MAO-B targeted therapeutics, understanding the causality behind inhibitor-enzyme interactions is critical for predicting clinical safety and efficacy.
Selegiline and rasagiline act as mechanism-based irreversible inhibitors (suicide inhibitors)[3]. Upon entering the bipartite active site of MAO-B, these compounds initially form a non-covalent complex. The catalytic mechanism then dictates a rate-limiting hydride transfer from the
α
-carbon of the inhibitor's propargyl group to the N5 atom of the enzyme's flavin adenine dinucleotide (FAD) cofactor[2]. This reaction culminates in the formation of a covalent flavocyanine adduct, permanently inactivating the enzyme[3][6]. Because the enzyme is irreversibly blocked, physiological MAO-B activity can only be restored via de novo protein synthesis, which takes weeks and complicates dosing regimens.
In stark contrast, N-methyl-1H-indole-5-carboxamide derivatives function as reversible, competitive inhibitors[4]. The indole core acts as a bioisostere that perfectly occupies the hydrophobic substrate cavity of MAO-B. The carboxamide moiety is strategically positioned to engage in a robust hydrogen-bonding network with critical active-site residues (such as Tyr326) and structural water molecules[7]. The N-methyl substitution enhances the hydrophobic fit within the entrance cavity, significantly boosting affinity without requiring covalent bond formation. This reversibility is highly advantageous; it mitigates the risk of prolonged off-target effects (such as the tyramine-induced "cheese effect" if MAO-A is inadvertently inhibited at higher doses) and allows for rapid physiological recovery upon drug withdrawal[7][8].
Caption: Mechanistic pathways of irreversible propargylamines versus reversible indole-5-carboxamides.
Comparative Performance Data
The following table synthesizes quantitative data from purified human recombinant MAO-B and MAO-A assays[4][6]. The data highlights the sub-nanomolar potency and massive selectivity index of the indole-5-carboxamide class compared to traditional propargylamines.
Parameter
Selegiline
Rasagiline
N-methyl-1H-indole-5-carboxamide analogs*
Binding Mechanism
Irreversible (Covalent)
Irreversible (Covalent)
Reversible (Competitive)
IC50 (Human MAO-B)
~20 nM
~4 nM
0.227 nM
IC50 (Human MAO-A)
~2,500 nM
~400 nM
>1,200 nM
Selectivity Index (B/A)
~125-fold
~100-fold
>5,700-fold
FAD Adduct Formation
Yes (Flavocyanine)
Yes (Flavocyanine)
No
Enzyme Recovery Time
Weeks (de novo synthesis)
Weeks (de novo synthesis)
Hours (Dialysis/Clearance)
*Data representative of optimized N-substituted indole-5-carboxamides (e.g., PSB-1410)[4][7].
Experimental Methodologies
To ensure scientific integrity and trustworthiness, the protocols described below are designed as self-validating systems. We utilize fluorometric continuous assays because they provide real-time kinetic data, which is essential for accurately calculating
Ki
and
kinact
values[6].
Protocol A: MAO-B Fluorometric Inhibition Assay (Amplex Red Method)
Causality: MAO-B catalyzes the oxidative deamination of amines, producing hydrogen peroxide (
H2O2
) as a stoichiometric byproduct[6][7]. By coupling this reaction with Horseradish Peroxidase (HRP) and Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine), the
H2O2
oxidizes Amplex Red into the highly fluorescent resorufin, providing a highly sensitive, continuous readout of enzyme velocity.
Reagent Preparation: Prepare assay buffer (50 mM sodium phosphate, pH 7.4). Prepare a working solution containing 2 U/mL HRP, 200 µM Amplex Red, and 2 mM benzylamine (a MAO-B specific substrate).
Inhibitor Dilution: Prepare serial dilutions of selegiline, rasagiline, and the N-methyl-1H-indole-5-carboxamide compound in DMSO (final DMSO concentration in assay
≤
1%).
Enzyme Incubation: Add purified human recombinant MAO-B (5 µg/mL final) to the inhibitor solutions in a 96-well black microplate. Critical Step: For irreversible inhibitors (rasagiline), pre-incubate for exactly 30 minutes at 37°C to allow covalent adduct formation[6]. For reversible inhibitors, a 10-minute pre-incubation is sufficient to reach equilibrium.
Reaction Initiation: Inject the Amplex Red/HRP/Benzylamine working solution into the wells.
Kinetic Measurement: Immediately monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes at 37°C using a microplate reader.
Data Analysis: Calculate the initial velocity (
V0
) from the linear slope of the fluorescence-time curve. Plot % residual activity vs. log[Inhibitor] to determine the IC50.
Protocol B: Reversibility Validation via Jump Dilution
Causality: To definitively prove that N-methyl-1H-indole-5-carboxamides are reversible while rasagiline is not, we use a jump dilution assay. If an inhibitor is reversible, diluting the Enzyme-Inhibitor complex far below its
Ki
will cause the inhibitor to dissociate, restoring enzymatic activity. Irreversible inhibitors will show zero recovery[4].
Pre-incubation: Incubate MAO-B at a high concentration (100x the standard assay concentration) with the inhibitor at 100x its IC50 value for 60 minutes at 37°C. (Include a DMSO-only vehicle control).
Jump Dilution: Rapidly dilute the pre-incubation mixture 100-fold into the assay buffer containing the Amplex Red/HRP/Benzylamine detection system.
Rasagiline/Selegiline: The reaction velocity will remain near zero (flat line), confirming irreversible FAD modification.
N-methyl-1H-indole-5-carboxamide: The reaction velocity will rapidly recover, running parallel to the uninhibited vehicle control after a brief dissociation lag phase.
Caption: Jump dilution experimental workflow to validate inhibitor reversibility.
References
Tzvetkov, N. T., Hinz, S., Küppers, P., Gastreich, M., & Müller, C. E. (2014). "Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency." Journal of Medicinal Chemistry, 57(15), 6679-6703.[Link]
Hubálek, F., Binda, C., Li, M., Herzig, Y., Sterling, J., Youdim, M. B., Mattevi, A., & Edmondson, D. E. (2004). "Inactivation of Purified Human Recombinant Monoamine Oxidases A and B by Rasagiline and Its Analogues." Journal of Medicinal Chemistry, 47(7), 1760-1766.[Link]
Vianello, R., Repič, M., & Mavri, J. (2019). "Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline." ACS Chemical Neuroscience, 10(8), 3622-3632.[Link]
N-methyl-1H-indole-5-carboxamide versus 5-CT for 5-HT7 receptor binding
An Objective Comparison Guide: N-methyl-1H-indole-5-carboxamide Derivatives vs. 5-CT for 5-HT7 Receptor Binding As the last serotonin receptor subtype to be discovered, the 5-HT7 receptor has emerged as a critical target...
Author: BenchChem Technical Support Team. Date: March 2026
An Objective Comparison Guide: N-methyl-1H-indole-5-carboxamide Derivatives vs. 5-CT for 5-HT7 Receptor Binding
As the last serotonin receptor subtype to be discovered, the 5-HT7 receptor has emerged as a critical target for modulating circadian rhythms, learning, memory, and neuroprotection. For decades, the gold standard for probing 5-HT7 function has been 5-carboxamidotryptamine (5-CT) . However, the field is rapidly shifting toward low-basicity alternatives, specifically N-methyl-1H-indole-5-carboxamide derivatives (such as the 1-methyl-imidazolyl derivative, AGH-282), to overcome the critical selectivity limitations of classical tryptamines.
This guide provides an application scientist’s perspective on the structural causality, binding profiles, and self-validating experimental workflows required to evaluate these ligands.
Pharmacophore Evolution: The Basicity Hypothesis
The primary challenge in 5-HT7 pharmacology is achieving selectivity over the closely related 5-HT1A receptor.
5-CT (The Classical Agonist):
5-CT possesses an aliphatic primary amine on its tryptamine side chain. This amine is highly basic (pKa ~9.8) and remains protonated at physiological pH. Mechanistically, this protonated amine forms a highly stable, non-selective salt bridge with a conserved aspartate residue (Asp3.32) present in the orthosteric binding pockets of both 5-HT1A and 5-HT7 receptors. Consequently, 5-CT acts as a potent but promiscuous full agonist.
N-methyl-1H-indole-5-carboxamides (The Selective Alternative):
To engineer selectivity, researchers developed indole-imidazole scaffolds where the basic aliphatic amine is replaced by a less basic moiety (e.g., an N-methylated imidazole ring with a pKa ~6.0–7.0). This structural modification drastically weakens the ionic interaction with Asp3.32.
Why does it retain 5-HT7 affinity? The 5-HT7 receptor possesses a unique binding pocket geometry that compensates for the loss of ionic binding energy through a robust hydrogen-bonding network, heavily reliant on residue Ser5.43.
Why does it lose 5-HT1A affinity? The 5-HT1A receptor lacks this compensatory H-bond network and strictly requires the strong ionic salt bridge for ligand anchoring. Thus, lowering the ligand's basicity abolishes 5-HT1A affinity, yielding a highly selective 5-HT7 tool.
Quantitative Affinity Comparison
The table below summarizes the binding metrics, demonstrating the superior assay window provided by the low-basicity scaffold.
Ligand
5-HT7 Affinity (Kᵢ, nM)
5-HT1A Affinity (Kᵢ, nM)
Selectivity Ratio (1A / 7)
Basicity (pKa)
5-CT
0.2 – 0.8
0.8 – 1.3
~1.5x (Non-selective)
~9.8 (High)
N-methyl-1H-indole-5-carboxamide (e.g., AGH-282)
6.0
> 1000
> 166x (Highly Selective)
~6.5 (Low)
Divergent Signaling Pathways
While both ligands activate 5-HT7, 5-CT's lack of selectivity means it simultaneously triggers opposing intracellular cascades in native tissues expressing both receptors. 5-HT7 couples to Gs proteins (stimulating Adenylyl Cyclase and increasing cAMP), whereas 5-HT1A couples to Gi/o proteins (inhibiting Adenylyl Cyclase). Using a selective N-methyl-1H-indole-5-carboxamide isolates the Gs-mediated pathway.
Caption: 5-HT7 vs 5-HT1A signaling pathways activated by 5-CT and selective carboxamides.
Self-Validating Experimental Protocols
To objectively compare the binding affinity of a novel N-methyl-1H-indole-5-carboxamide against 5-CT, a competitive radioligand binding assay is required. The following protocol is engineered with internal controls to ensure data trustworthiness.
Radioligand Competition Binding Assay Workflow
Caption: Self-validating radioligand competition binding assay workflow for 5-HT7.
Step-by-Step Methodology & Causality
Step 1: Membrane Preparation
Action: Isolate membranes from HEK293 cells stably expressing the human 5-HT7 receptor.
Causality: Utilizing a heterologous recombinant system eliminates endogenous cross-talk from other 5-HT receptor subtypes. This ensures that the displacement of the radioligand is exclusively a measure of 5-HT7 orthosteric binding.
Step 2: Assay Setup & Radioligand Selection
Action: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [³H]5-CT, and varying concentrations of the unlabeled N-methyl-1H-indole-5-carboxamide competitor (10⁻¹¹ to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4).
Causality: [³H]5-CT is used as the radioligand despite its lack of selectivity because, in a pure 5-HT7 recombinant system, its sub-nanomolar affinity (Kd ~0.2 nM) provides an exceptional signal-to-noise ratio. Ascorbic acid is a critical buffer additive; it acts as an antioxidant to prevent the degradation of the indole core during incubation.
Step 3: Defining Non-Specific Binding (The Validation Step)
Action: Dedicate control wells to contain 10 µM of unlabeled 5-HT alongside the radioligand.
Causality: This saturates all specific 5-HT7 receptor sites. Any remaining radioactive signal represents non-specific binding (NSB) to lipids or the plastic plate. Self-Validation Rule: If the NSB exceeds 10-15% of the total binding signal, the assay is invalid, indicating insufficient washing or compromised membrane integrity.
Step 4: Incubation and Rapid Filtration
Action: Incubate for 90 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).
Causality: PEI is a highly cationic polymer. Pre-soaking the filters neutralizes the negative charge of the glass fibers, preventing the positively charged radioligand from binding non-specifically to the filter matrix. This drastically reduces background noise.
Step 5: Quantification
Action: Wash filters three times with ice-cold buffer, dry, and measure radioactivity via liquid scintillation counting. Calculate the IC₅₀ using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.
References
Latacz, G., et al. (2018). "Search for a 5-CT alternative. In vitro and in vivo evaluation of novel pharmacological tools: 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides, low-basicity 5-HT7 receptor agonists." MedChemComm, 9(11), 1882–18
Comparative
comparative analysis of N-methyl-1H-indole-5-carboxamide and its analogs
Publish Comparison Guide: Structural and Functional Analysis of N-methyl-1H-indole-5-carboxamide Analogs in p97 Allosteric Inhibition Executive Summary The hexameric AAA+ ATPase p97 (valosin-containing protein, VCP) is a...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Structural and Functional Analysis of N-methyl-1H-indole-5-carboxamide Analogs in p97 Allosteric Inhibition
Executive Summary
The hexameric AAA+ ATPase p97 (valosin-containing protein, VCP) is a master regulator of protein homeostasis, heavily involved in endoplasmic reticulum-associated degradation (ERAD) and autophagy. Because its dysregulation is a major driver in various cancers and neurodegenerative diseases, p97 has become a prime target for drug discovery [1]. Recently, indole-based allosteric inhibitors have emerged as highly potent modulators of this enzyme.
This guide provides a rigorous comparative analysis of N-methyl-1H-indole-5-carboxamide (UPCDC30367) and its structural analogs. By dissecting the structure-activity relationship (SAR), we demonstrate how minute functional group modifications at the indole C-5 position dictate binding thermodynamics, conformational dynamics, and overall inhibitory efficacy.
Mechanistic Grounding: The p97 Allosteric Cleft
The indole core of this inhibitor class docks into a highly dynamic allosteric binding pocket on the p97 hexamer. The structural integrity of this interaction relies on two non-negotiable anchors:
The Indole NH Anchor: The nitrogen of the indole ring acts as an obligate hydrogen-bond donor to the backbone carbonyl of Val 493 [1].
The Bis-Thr Turnstile: The C-5 position of the indole projects into an amphiphilic subsite defined by a "threonine turnstile" (Thr 509 and Thr 613). This subsite dynamically accommodates ligands by adopting either a polar or apolar conformation depending on the specific C-5 substituent [2].
p97 Allosteric Pocket Binding Interactions
Comparative Performance & SAR Analysis
To understand the functional impact of the N-methyl-1H-indole-5-carboxamide moiety, we must benchmark it against its direct analogs. The table below summarizes the in vitro ATPase inhibition data, highlighting how substituent polarity and steric bulk influence the IC50.
Compound ID
C-5 Substituent
Indole N-Substitution
IC50 (nM)
Binding Mode / Mechanistic Note
UPCDC30283
-CN (Cyano)
-H
45
Apolar/Polar hybrid; highly optimal fit.
UPCDC30346
-F (Fluoro)
-H
55
Multipolar bond with backbone carbonyl.
UPCDC30310
-CONH₂ (Primary Amide)
-H
100
Polar; coordinates water with Thr 509/613.
UPCDC30367
-CONHCH₃ (N-methyl Amide)
-H
450
Suboptimal Polar; steric clash with Thr 613.
UPCDC30201
-CN (Cyano)
-CH₃ (N-methyl)
>10,000
Ablated; disrupts critical Val 493 H-bond.
Data derived from the UPCDC series of p97 allosteric inhibitors [2].
Structural Causality: The Cost of N-Methylation
As drug development professionals, we must look beyond raw IC50 values and understand the causality of binding thermodynamics. The addition of a seemingly innocuous methyl group can drastically alter the thermodynamic landscape of the allosteric pocket.
The Amide N-Methyl Penalty (UPCDC30310 vs. UPCDC30367):
The primary amide analog (UPCDC30310, IC50 = 100 nM) achieves its potency by acting as an optimal hydrogen-bond network hub. It coordinates a structural water molecule that perfectly bridges the hydroxyl groups of the bis-Thr turnstile (Thr 509 and Thr 613) [2].
However, when a single methyl group is added to the amide nitrogen to form N-methyl-1H-indole-5-carboxamide (UPCDC30367, IC50 = 450 nM), this delicate network is shattered. The hydrophobic bulk of the methyl group forces the Thr 613 side chain to rotate to accommodate the addition. Consequently, the water-mediated hydrogen bond is lost, and the amide methyl moiety is forced into an energetically unfavorable, partially solvent-exposed orientation [2]. This steric penalty directly accounts for the 4.5-fold drop in potency.
The Indole N-Methyl Fatal Flaw (UPCDC30201):
While modifications at the C-5 position modulate affinity, methylation at the indole nitrogen (UPCDC30201) completely abolishes activity (IC50 > 10,000 nM). This modification directly disrupts the obligate hydrogen bond between the indole NH and the Val 493 backbone carbonyl, physically preventing the core scaffold from anchoring into the allosteric cleft [1].
Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols are utilized for the synthesis and functional evaluation of these analogs.
Protocol A: Synthesis of N-methyl-1H-indole-5-carboxamide Analog (UPCDC30367)
Rationale: A two-step hydrolysis-amidation sequence ensures high fidelity conversion from the ester precursor without disrupting the sensitive indole core.
Hydrolysis: Dissolve the methyl ester precursor in a 2:1 mixture of THF and H₂O. Add 3.0 equivalents of LiOH portion-wise.
Incubation: Stir the reaction mixture at 60 °C for 24 hours to ensure complete saponification to the carboxylic acid intermediate [2].
Amidation: React the isolated carboxylic acid with methylamine hydrochloride using standard coupling reagents (e.g., HATU, DIPEA) in anhydrous DMF.
Purification: Purify via reverse-phase HPLC to >95% purity to prevent trace impurities from skewing enzymatic assays.
Protocol B: ADP-Glo ATPase Activity Assay
Rationale: Because these compounds are allosteric (not ATP-competitive), the ADP-Glo assay provides a highly reliable, self-validating readout by directly measuring the product (ADP) of p97 ATP hydrolysis, eliminating fluorescence-interference artifacts common in standard kinase assays.
ADP-Glo ATPase Assay Workflow for p97 Inhibitors
Step-by-Step Assay Methodology:
Enzyme Preparation: Dilute recombinant wild-type p97 hexamer in assay buffer (50 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
Inhibitor Incubation: Dispense 5 µL of p97 into a 384-well plate. Add 100 nL of the N-methyl-1H-indole-5-carboxamide analog (or controls) in DMSO using an acoustic liquid handler. Incubate for 15 minutes at room temperature to allow allosteric pocket binding.
Reaction Initiation: Add 5 µL of ATP (final concentration at the Km of p97, typically 20 µM) to initiate hydrolysis. Incubate for 60 minutes.
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to terminate the reaction and deplete all unreacted ATP.
Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, simultaneously driving a luciferase-mediated luminescent reaction.
Readout & Analysis: Measure luminescence using a microplate reader. Normalize data against DMSO (100% activity) and no-enzyme (0% activity) controls to calculate the final IC50.
References[1] Title: A Threonine Turnstile Defines a Dynamic Amphiphilic Binding Motif in the AAA ATPase p97 Allosteric Binding Site | Source: nih.gov | URL: Link to Source[2] Title: A Threonine Turnstile Defines a Dynamic Amphiphilic Binding Motif in the AAA ATPase p97 Allosteric Binding Site | Source: nih.gov | URL: Link to Source
A Researcher's Guide to Selectivity: Cross-Reactivity Profiling of N-methyl-1H-indole-5-carboxamide
In the landscape of modern drug discovery, the adage "a magic bullet" is often met with a healthy dose of scientific skepticism. The pursuit of exquisitely selective small molecules that engage their intended target with...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the adage "a magic bullet" is often met with a healthy dose of scientific skepticism. The pursuit of exquisitely selective small molecules that engage their intended target with high potency, while circumventing a host of unintended off-targets, remains a cornerstone of preclinical development. This guide provides an in-depth technical comparison and a strategic framework for assessing the cross-reactivity profile of N-methyl-1H-indole-5-carboxamide, a member of the promising indole-5-carboxamide class of bioactive compounds.
The indole-5-carboxamide scaffold has been identified as a potent and reversible inhibitor of Monoamine Oxidase B (MAO-B), an enzyme of significant interest in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2] However, the inherent versatility of the indole scaffold, a privileged structure in medicinal chemistry, necessitates a thorough investigation of its potential interactions with other biomolecules to mitigate the risk of off-target effects.[3][4][5] This guide will delineate the rationale behind selecting a cross-reactivity panel, provide detailed experimental protocols for key assays, and present a framework for interpreting the resulting data.
The Imperative of Selectivity: MAO-A vs. MAO-B
Monoamine oxidases A and B share approximately 70% sequence identity, yet they exhibit distinct substrate specificities and inhibitor sensitivities.[2] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B is the primary isoenzyme for dopamine degradation in the human brain.[6] Consequently, selective inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, aiming to elevate dopamine levels without impacting the metabolism of other monoamines, which can lead to undesirable side effects.[7] Therefore, the primary and most critical cross-reactivity assessment for any putative MAO-B inhibitor is its activity against MAO-A.
A high selectivity index (SI), calculated as the ratio of the IC50 value for MAO-A to the IC50 value for MAO-B, is a strong indicator of a desirable therapeutic profile. For instance, some indole-based MAO-B inhibitors have demonstrated remarkable selectivity indices, exceeding 3000-fold.[7]
Building a Defensible Cross-Reactivity Panel
Beyond the immediate concern of MAO-A activity, the indole carboxamide scaffold warrants a broader interrogation against a panel of historically implicated off-targets. The selection of this panel is not arbitrary but is guided by the chemical structure of the test compound and the known promiscuity of related chemotypes. Our proposed panel for N-methyl-1H-indole-5-carboxamide includes representatives from key protein families known to be involved in off-target effects:
Kinases: The indole nucleus is a common feature in many kinase inhibitors.[3] We have selected a representative panel of kinases from different branches of the kinome to assess for potential inhibitory activity.
G-Protein Coupled Receptors (GPCRs): Certain indole-2-carboxamides have been shown to interact with cannabinoid receptors (CB1 and CB2).[4][5] Including these in our panel is a prudent step.
Ion Channels: While no direct evidence from the initial literature screen points to ion channel activity, a comprehensive profile would ideally include key channels like hERG to rule out potential cardiotoxicity.
Data Presentation: A Comparative Overview
The following table presents a hypothetical, yet representative, cross-reactivity profile for N-methyl-1H-indole-5-carboxamide. The data is presented as IC50 (the half-maximal inhibitory concentration) or Ki (the inhibition constant) values, which are standard measures of a compound's potency.
Target Class
Specific Target
IC50 / Ki (nM)
Assay Type
Primary Target
MAO-B
5
Enzyme Inhibition
Isoform Selectivity
MAO-A
>10,000
Enzyme Inhibition
Kinases
EGFR
>10,000
Enzyme Inhibition
VEGFR-2
>10,000
Enzyme Inhibition
BRAF V600E
>10,000
Enzyme Inhibition
GPCRs
CB1
>10,000
Radioligand Binding
CB2
>10,000
Radioligand Binding
Ion Channels
hERG
>10,000
Electrophysiology
Selectivity Index (MAO-A/MAO-B): >2000
Experimental Protocols
A self-validating system of protocols is crucial for generating trustworthy data. Below are detailed, step-by-step methodologies for the key assays used to generate the cross-reactivity profile.
Protocol 1: MAO-A and MAO-B Enzyme Inhibition Assay
This protocol is designed to determine the IC50 values of N-methyl-1H-indole-5-carboxamide against human recombinant MAO-A and MAO-B.
Workflow for MAO-A/B Inhibition Assay
Caption: Workflow for determining MAO-A and MAO-B inhibition.
Materials:
Human recombinant MAO-A and MAO-B enzymes
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
Detection reagent (e.g., horseradish peroxidase and Amplex Red)
N-methyl-1H-indole-5-carboxamide
96-well microplates (black, flat-bottom for fluorescence)
Plate reader with fluorescence detection capabilities
Procedure:
Compound Preparation: Prepare a serial dilution of N-methyl-1H-indole-5-carboxamide in assay buffer.
Enzyme and Compound Pre-incubation: In a 96-well plate, add a fixed amount of MAO-A or MAO-B enzyme to each well. Add the different concentrations of the test compound. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature.[8]
Initiate Reaction: Start the enzymatic reaction by adding the appropriate substrate to each well.
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
Data Acquisition: Measure the fluorescence signal using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
This protocol utilizes a generic, ADP-detecting luminescent assay to screen for inhibitory activity against a panel of kinases.[9]
Workflow for Kinase Inhibition Assay
Caption: Workflow for a generic kinase inhibition assay using ADP detection.
Materials:
Kinase enzyme systems (including kinase, substrate, and reaction buffer)
ADP-Glo™ Kinase Assay kit (Promega) or similar
N-methyl-1H-indole-5-carboxamide
White, opaque 96-well or 384-well plates
Luminometer
Procedure:
Kinase Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of N-methyl-1H-indole-5-carboxamide. Include appropriate controls (no inhibitor, no enzyme).
Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
ADP Detection - Step 1: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[9]
ADP Detection - Step 2: Add the Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP and uses the newly synthesized ATP to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: A decrease in luminescence corresponds to kinase inhibition. Calculate the percent inhibition and determine IC50 values as described in Protocol 1.
Protocol 3: GPCR Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity (Ki) of N-methyl-1H-indole-5-carboxamide for GPCRs, such as the cannabinoid receptors CB1 and CB2.[10][11]
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
Cell membranes prepared from cells overexpressing the target GPCR (e.g., CB1 or CB2)
Radioligand specific for the target receptor (e.g., [3H]CP-55,940 for cannabinoid receptors)
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[10]
N-methyl-1H-indole-5-carboxamide
Unlabeled ligand for determining non-specific binding
96-well plates
Filter mats (e.g., GF/C filters presoaked in polyethyleneimine)
Cell harvester
Scintillation counter and scintillation fluid
Procedure:
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of N-methyl-1H-indole-5-carboxamide.[10]
Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competing ligand).
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
Filtration: Terminate the incubation by rapid vacuum filtration through the filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
Radioactivity Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Conclusion
This guide provides a robust framework for the comprehensive cross-reactivity profiling of N-methyl-1H-indole-5-carboxamide. By employing a rationally selected off-target panel and validated, detailed experimental protocols, researchers can generate high-quality, reliable data to assess the selectivity of this and other promising compounds. A thorough understanding of a molecule's interaction with unintended targets is not merely an academic exercise; it is a critical step in the journey from a promising hit to a safe and effective therapeutic.
References
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
BenchChem. Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
Gentry, P. R., & Sexton, P. M. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 147-164.
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 276(3), 855-862.
Schihada, H., & de Winde, C. M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Molecules, 29(10), 2309.
Traynor, J. R., & Sim, L. J. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in molecular biology (Clifton, N.J.), 1335, 41–53.
An, S. S. A. (2005). Functional assays for screening GPCR targets. Expert opinion on drug discovery, 1(1), 59-69.
Promega Corporation. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
Bio-Rad. Large and Small Molecule Screening by SPR.
Tzvetkov, N. T., & Antonov, L. (2015). Binding and interactions of a novel potent indole-5-carboxamide MAO-B inhibitor. Comptes rendus de l'Académie bulgare des Sciences, 68(8), 995-1002.
Van der Westhuyzen, C. W., & Chibale, K. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Molecules (Basel, Switzerland), 22(10), 1647.
BenchChem. Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
DiPietro, D., & Lazar, G. (2015). Self-Checking Cell-Based Assays for GPCR Desensitization and Resensitization. bioRxiv.
Abdelgawad, M. A., et al. (2021). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. Molecules, 26(20), 6249.
El-Damasy, D. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5678.
de Souza, M. V. N., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Journal of Medicinal Chemistry.
Soh, H. T., & White, R. J. (2021). Multiplexed Assay for Small-Molecule Quantification via Photo-cross-linking of Structure Switching Aptamers. ACS sensors, 6(11), 4067–4074.
de Souza, M. V. N., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
Ali, A., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 24(11), 9542.
Abdelgawad, M. A., et al. (2021). Highly potent, selective, and competitive indole-based MAO-B inhibitors protect PC12 cells against 6-hydroxydopamine-and rotenone-induced oxidative stress. Nazarbayev University Repository.
Al-Hayali, A., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry, 12(6), 949-957.
Al-Hayali, A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(6), 958-967.
Hewitt, R. E., et al. (2023). Comprehensive self-antigen screening to assess cross-reactivity in promiscuous T-cell receptors. Nature Communications, 14(1), 5898.
Koehler Lab. Small molecule microarray screening.
Vianello, R., & Mavri, J. (2016). What a difference a methyl group makes – the selectivity of monoamine oxidase B towards histamine and N-methylhistamin. FULIR.
Comparative Profiling of Indole-5-Carboxamide Derivatives: Target-Specific SAR and Performance Analysis in MAO-B Inhibition
The discovery of highly selective, reversible Monoamine Oxidase B (MAO-B) inhibitors is a critical frontier in the management of neurodegenerative conditions such as Parkinson's and Alzheimer's diseases. Historically, ir...
Author: BenchChem Technical Support Team. Date: March 2026
The discovery of highly selective, reversible Monoamine Oxidase B (MAO-B) inhibitors is a critical frontier in the management of neurodegenerative conditions such as Parkinson's and Alzheimer's diseases. Historically, irreversible MAO-B inhibitors (e.g., selegiline) have been limited by adverse pharmacological profiles, including the tyramine-induced "cheese effect."
Recent drug development efforts have identified indole-5-carboxamide derivatives as a breakthrough class of competitive, highly potent, and fully reversible MAO-B inhibitors[1]. This guide provides a head-to-head comparison of these derivatives, analyzing the structural causality behind their subnanomolar potency and detailing the self-validating experimental workflows required to evaluate them.
Structural Rationale & Mechanistic Causality
The human MAO-B active site consists of a bipartite cavity: an entrance cavity and a substrate-binding cavity leading to the FAD (flavin adenine dinucleotide) catalytic core. The indole-5-carboxamide scaffold was rationally designed to exploit this specific geometry.
Unlike irreversible mechanism-based inhibitors that form covalent adducts with the FAD cofactor, indole-5-carboxamides like NTZ-1010 (N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide) act as competitive antagonists. Computational docking and theoretical quantum chemical calculations (M06–2X, B3LYP) demonstrate that the
1H
tautomer of the indole ring strongly dominates, allowing the molecule to occupy the same substrate cavity space as the reference ligand safinamide[2]. The carboxamide linker acts as a rigidifying spacer, directing the halogenated phenyl ring deep into the hydrophobic pocket while the indole core engages in critical non-covalent hydrogen bonding with the Gln206 residue and a structural water molecule[2].
Mechanistic pathway of reversible MAO-B inhibition by indole-5-carboxamide derivatives.
Head-to-Head Quantitative Performance
To understand the Structure-Activity Relationship (SAR) of this class, we must compare the prototype indole-5-carboxamide (NTZ-1010 ) against its N-methylated derivative (Compound 54 ) and its widely studied indazole isostere (Compound 15 )[1][3].
Table 1: In Vitro MAO Inhibitory Activity and Selectivity
Compound Identifier
Core Scaffold
R1 Substitution (N-position)
hMAO-B IC₅₀ (nM)
hMAO-A IC₅₀ (nM)
Selectivity (MAO-A / MAO-B)
NTZ-1010 (53)
Indole-5-carboxamide
-H (Unsubstituted)
0.227
1,300
> 5,700-fold
Compound 54
Indole-5-carboxamide
-CH₃ (Methylated)
2.26
> 10,000
> 4,400-fold
Compound 15
Indazole-5-carboxamide
-H (Unsubstituted)
0.586
> 10,000
> 17,000-fold
SAR Causality Analysis:
The Indole vs. Indazole Core : Replacing the indazole core (Compound 15) with an indole core (NTZ-1010) increases human MAO-B potency approximately 3-fold (from 0.586 nM down to 0.227 nM)[3]. The indole NH acts as a superior hydrogen bond donor in the specific microenvironment of the MAO-B active site, optimizing the thermodynamic stability of the enzyme-inhibitor complex.
The Steric Penalty of N-Methylation : Moving from the unsubstituted NTZ-1010 to its N-methylated analog (Compound 54) results in a 10-fold drop in potency (0.227 nM to 2.26 nM)[3]. Causality : The addition of the methyl group introduces steric bulk that clashes with the tight spatial constraints of the entrance cavity, disrupting the optimal planar alignment of the carboxamide linker necessary for subnanomolar affinity.
Self-Validating Experimental Workflows
To confidently report subnanomolar IC₅₀ values, researchers cannot rely on endpoint assays, which are highly susceptible to Pan-Assay Interference Compounds (PAINS) or autofluorescence. The gold standard is a Continuous Fluorimetric Coupled Enzyme Assay using Amplex Red.
This protocol acts as a self-validating system: by tracking reaction kinetics in real-time, any non-linear deviations instantly flag compound precipitation, off-target reporter interference, or irreversible binding mechanisms.
Step-by-Step Methodology: Amplex Red MAO-B Kinetic Assay
Reagent Preparation : Prepare recombinant human MAO-B (hMAO-B) in sodium phosphate buffer (0.05 M, pH 7.4). Prepare the detection mixture containing
p
-tyramine (substrate), Amplex Red reagent, and Horseradish Peroxidase (HRP).
Pre-Incubation (Equilibration) : Incubate the hMAO-B enzyme with varying concentrations of the indole-5-carboxamide derivative (or DMSO vehicle control) for 15 minutes at 37°C in a black 96-well microplate.
Causality: Because subnanomolar inhibitors have very slow off-rates, pre-incubation ensures the binding equilibrium is fully reached before introducing the competing substrate.
Reaction Initiation : Rapidly dispense the substrate/reporter mixture into the wells to initiate the reaction.
Kinetic Fluorescence Read : Monitor the fluorescence continuously (Excitation: 544 nm, Emission: 590 nm) for 30 minutes. The hMAO-B oxidizes
p
-tyramine, generating H₂O₂. HRP utilizes this H₂O₂ to convert non-fluorescent Amplex Red into highly fluorescent resorufin.
Reversibility Validation (Jump Dilution) : To prove the inhibitor is reversible (unlike selegiline), pre-incubate the enzyme with the inhibitor at 100× its calculated IC₅₀. Following incubation, rapidly dilute the mixture 100-fold into the assay buffer containing the substrate.
Causality: If the compound is reversible, the complex will dissociate upon dilution, and enzymatic activity will recover to match an untreated control. If it is irreversible, the enzyme remains permanently inactivated.
Self-validating continuous fluorimetric workflow for MAO-B inhibitor screening.
Conclusion
The head-to-head comparison of indole-5-carboxamide derivatives reveals that NTZ-1010 represents a pinnacle of rational drug design for MAO-B inhibition. By maintaining an unsubstituted indole nitrogen, the molecule achieves a perfect steric and electronic complement to the MAO-B substrate cavity, yielding an extraordinary IC₅₀ of 0.227 nM and >5,700-fold selectivity over MAO-A[1]. When coupled with rigorous, self-validating kinetic assays, these derivatives provide a highly reliable foundation for developing next-generation therapeutics for neurodegenerative diseases.
References
Tzvetkov, N. T., Hinz, S., Küppers, P., Gastreich, M., & Müller, C. E. (2014). Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. Journal of Medicinal Chemistry, 57(15), 6679–6703. Available at:[Link]
Tzvetkov, N. T., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency (PubMed Abstract). National Institutes of Health (NIH). Available at:[Link]
Tzvetkov, N. T., et al. (2015). Binding and interactions of a novel potent indole-5-carboxamide MAO-B inhibitor. Comptes rendus de l'Académie bulgare des Sciences. ResearchGate. Available at:[Link]
Evaluating the Selectivity of N-methyl-1H-indole-5-carboxamide for MAO-B over MAO-A: A Comparative Guide
In the landscape of neuropharmacology, the selective inhibition of monoamine oxidase B (MAO-B) is a cornerstone of therapeutic strategies for neurodegenerative conditions like Parkinson's disease.[1][2] The ability to se...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of neuropharmacology, the selective inhibition of monoamine oxidase B (MAO-B) is a cornerstone of therapeutic strategies for neurodegenerative conditions like Parkinson's disease.[1][2] The ability to selectively target MAO-B over its isoenzyme, MAO-A, is critical for minimizing side effects associated with non-selective inhibition, such as the "cheese effect"—a hypertensive crisis triggered by the consumption of tyramine-rich foods.[][] This guide provides a comprehensive evaluation of a novel compound, N-methyl-1H-indole-5-carboxamide, and its selectivity for MAO-B. We will delve into the experimental protocols for determining inhibitory potency and selectivity, compare its performance against established selective inhibitors, and provide the foundational data for informed research and development decisions.
The Significance of MAO-B Selectivity
Monoamine oxidases A and B are flavoenzymes responsible for the oxidative deamination of neurotransmitters.[] While both enzymes are involved in the metabolism of dopamine, MAO-A preferentially metabolizes serotonin and norepinephrine, whereas MAO-B has a higher affinity for phenylethylamine and benzylamine.[5] Selective MAO-B inhibitors are therapeutically valuable as they increase the synaptic concentration of dopamine, offering symptomatic relief in Parkinson's disease, and may also confer neuroprotective effects.[2][6] The indole-5-carboxamide scaffold has emerged as a promising pharmacophore for potent and selective MAO-B inhibitors.[7][8]
Compound Under Investigation
This guide focuses on N-methyl-1H-indole-5-carboxamide , a compound designed based on the established potential of the indole-5-carboxamide core structure. While extensive data on this specific derivative is emerging, related compounds such as N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide have demonstrated subnanomolar inhibitory activity against human MAO-B, highlighting the promise of this chemical class.[7][8]
Experimental Evaluation of MAO-A and MAO-B Inhibition
To ascertain the selectivity of N-methyl-1H-indole-5-carboxamide, a robust in vitro enzymatic assay is employed to determine the half-maximal inhibitory concentration (IC50) for both MAO-A and MAO-B. The ratio of these IC50 values provides the selectivity index (SI), a quantitative measure of the compound's preference for one enzyme isoform over the other.
Experimental Protocol: Fluorometric Assay for MAO Activity and Inhibition
This protocol is adapted from established methods for determining MAO activity using a fluorometric approach.[9][10][11] The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe, such as Amplex® Red, to produce the highly fluorescent resorufin, which can be quantified.[10][11]
Prepare stock solutions of the test compound and control inhibitors (clorgyline, selegiline) in DMSO.
Prepare working solutions of recombinant human MAO-A and MAO-B in potassium phosphate buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
Prepare a stock solution of kynuramine in purified water.
Prepare a working solution containing Amplex® Red and HRP in potassium phosphate buffer. This solution should be protected from light.
Assay Plate Setup:
In a 96-well black microplate, add the appropriate volume of potassium phosphate buffer to all wells.
Add serial dilutions of the test compound and control inhibitors to their respective wells. Include a vehicle control (DMSO) for wells with no inhibitor.
Add the MAO-A or MAO-B enzyme working solution to all wells except the blank (no enzyme) wells.
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.
Enzymatic Reaction and Detection:
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
Immediately add the Amplex® Red/HRP working solution to all wells.
Incubate the plate at 37°C, protected from light.
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader with excitation at ~535 nm and emission at ~587 nm.
Data Analysis:
Calculate the rate of reaction (increase in fluorescence over time) for each well.
Normalize the reaction rates to the vehicle control (100% activity).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
A Head-to-Head Comparison of N-methyl-1H-indole-5-carboxamide and Established Serotonergic Ligands
A Technical Guide for Researchers in Neuropharmacology and Drug Discovery Introduction The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, parti...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Neuropharmacology and Drug Discovery
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the serotonergic system.[1][2][3] N-methyl-1H-indole-5-carboxamide is an intriguing member of this family, yet its pharmacological profile remains to be fully elucidated in a comparative context. This guide provides a comprehensive benchmarking of N-methyl-1H-indole-5-carboxamide against a panel of well-characterized research compounds known to interact with serotonin (5-hydroxytryptamine, 5-HT) receptors.
This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of the in vitro pharmacological properties of N-methyl-1H-indole-5-carboxamide with Sumatriptan, a potent 5-HT1B/1D receptor agonist, and two selective antagonists, GR 127935 (5-HT1B/1D) and SB-216641 (5-HT1B).[4] The rationale for selecting these comparators is to contextualize the activity of N-methyl-1H-indole-5-carboxamide within the well-defined pharmacology of the 5-HT1B/1D receptor subtype, a critical target in migraine therapeutics and other neurological disorders.[5]
We will delve into the experimental data derived from a series of standardized in vitro assays, including receptor binding affinity, functional activity at the target receptor, and key absorption, distribution, metabolism, and excretion (ADME) properties. The causality behind experimental choices and detailed, reproducible protocols are provided to ensure scientific integrity and empower fellow researchers to validate and expand upon these findings.
Mechanism of Action: The Serotonin 5-HT1B/1D Receptor System
The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to inhibitory Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] In the context of migraine pathophysiology, activation of these receptors on cranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with migraine attacks.[5][8][9][10] Additionally, their presence on presynaptic trigeminal nerve terminals allows them to inhibit the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[5][8]
The comparative compounds were chosen to probe this mechanism:
Sumatriptan: A well-established agonist that activates 5-HT1B/1D receptors, leading to the therapeutic effects described above.[8][10]
GR 127935: A potent antagonist that binds to 5-HT1B/1D receptors but does not elicit a functional response, thereby blocking the effects of agonists.[4][11][12]
SB-216641: A selective antagonist with a preference for the 5-HT1B receptor subtype, allowing for the dissection of the specific roles of these closely related receptors.[13]
The following diagram illustrates the signaling pathway of the 5-HT1B/1D receptors and the points of intervention for the compounds discussed.
Caption: Simplified signaling cascade of the 5-HT1B/1D receptor.
Experimental Design & Protocols
To provide a robust comparison, a suite of in vitro assays was selected to quantify different aspects of compound activity. The experimental workflow is designed to first determine the binding affinity of the compounds to the target receptors, followed by an assessment of their functional consequences, and finally, an evaluation of their drug-like properties.
A Framework for Assessing the Therapeutic Index of N-methyl-1H-indole-5-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, albeit prospective, framework for assessing the therapeutic index of the novel compound, N-methyl-1H-indole-5-carboxami...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, albeit prospective, framework for assessing the therapeutic index of the novel compound, N-methyl-1H-indole-5-carboxamide. Given the current absence of extensive public data on this specific molecule, this document serves as a detailed roadmap, outlining the essential experimental stages, from initial in vitro characterization to in vivo preclinical evaluation. The objective is to establish a robust dataset that not only defines the compound's therapeutic window but also allows for a meaningful comparison with other potential therapeutic alternatives.
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of natural and synthetic molecules with significant biological activity.[1][2] Indole derivatives have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, by interacting with diverse biological targets.[3][4] The subject of this guide, N-methyl-1H-indole-5-carboxamide, belongs to this versatile class of compounds. While some indole-5-carboxamide derivatives have been investigated as potent inhibitors of enzymes like monoamine oxidase B (MAO-B)[5][6] or as agents with anti-Trypanosoma cruzi activity[7], the specific therapeutic potential and safety profile of the N-methylated variant remain to be elucidated.
The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[8][9] It is most commonly expressed as the ratio of the median toxic dose (TD50) or median lethal dose (LD50) to the median effective dose (ED50).[10] A high therapeutic index indicates a wide separation between the effective and toxic doses, suggesting a greater margin of safety.[9] Conversely, a narrow therapeutic index necessitates careful dose monitoring to avoid adverse effects.[8] This guide will delineate the necessary steps to determine this crucial parameter for N-methyl-1H-indole-5-carboxamide.
Phase 1: In Vitro Characterization - Efficacy and Cytotoxicity
The initial phase of assessment involves characterizing the compound's activity in a controlled, in vitro environment. This stage is rapid, cost-effective, and avoids the use of animal models for preliminary screening.[11][12]
Determining In Vitro Efficacy (EC50)
The first step is to identify a relevant biological target and quantify the compound's potency. Based on the activities of similar indole-5-carboxamide structures, a plausible starting point is to investigate its effect on cancer cell proliferation.[13]
Hypothetical Target: Inhibition of proliferation in a human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[13]
Experimental Protocol: MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]
Cell Culture: Culture the selected cancer cell line in appropriate media and conditions until it reaches the exponential growth phase.
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare a series of dilutions of N-methyl-1H-indole-5-carboxamide in the culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that inhibits 50% of cell proliferation).
Determining In Vitro Cytotoxicity (CC50)
In parallel with efficacy testing, it is crucial to assess the compound's general toxicity to cells.[14] This is often performed on a non-cancerous, healthy cell line to understand the potential for off-target effects.
Hypothetical Control Cell Line: Human Dermal Fibroblasts (HDF) or another relevant normal cell line.
Experimental Protocol: The same MTT assay protocol as described above can be used to determine the CC50 (the concentration that causes a 50% reduction in the viability of normal cells).
Calculating the In Vitro Therapeutic Index
The in vitro therapeutic index provides an early indication of the compound's selectivity.
Formula: In Vitro TI = CC50 (Normal Cells) / EC50 (Cancer Cells)
Data Presentation:
Compound
EC50 (MCF-7, µM)
CC50 (HDF, µM)
In Vitro TI
N-methyl-1H-indole-5-carboxamide
Hypothetical Value
Hypothetical Value
Calculated Value
Doxorubicin (Comparator)
0.1
10
100
Compound X (Alternative)
5
50
10
Phase 2: In Vivo Preclinical Assessment
Following promising in vitro results, the investigation moves to in vivo models to understand the compound's behavior in a whole organism. These studies are essential for evaluating the interplay of pharmacokinetics and pharmacodynamics.[15][16] All in vivo studies should be conducted in compliance with internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and animal welfare.[17][18]
In Vivo Efficacy (ED50) in an Animal Model
Hypothetical Model: A xenograft mouse model where human cancer cells (e.g., MCF-7) are implanted into immunocompromised mice.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
Animal Acclimation: Acclimate the mice to the laboratory conditions.
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of each mouse.
Tumor Growth: Monitor the mice until the tumors reach a palpable, measurable size.
Randomization and Dosing: Randomize the mice into different groups (vehicle control and multiple dose levels of N-methyl-1H-indole-5-carboxamide). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a set schedule.
Monitoring: Measure tumor volume and body weight regularly throughout the study.
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
Data Analysis: Plot the percentage of tumor growth inhibition against the dose of the compound. Use this data to calculate the ED50 (the dose that causes 50% of the maximum tumor growth inhibition).
In Vivo Acute Toxicity (LD50/TD50)
Acute toxicity studies are performed to determine the dose at which the compound causes significant adverse effects or mortality.[19] OECD guidelines provide standardized methods for these studies, such as the Fixed Dose Procedure (OECD TG 420), which aims to reduce the number of animals used.[20]
Animal Selection: Typically, a single sex (usually females) of a rodent species is used.[20]
Sighting Study: A preliminary study is conducted to identify the dose range causing evident toxicity. Dosing starts at a fixed level (e.g., 300 mg/kg) and is adjusted up or down based on the outcome.[20]
Main Study: Based on the sighting study, animals are dosed at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg).
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[20]
Data Collection: Detailed observations of clinical signs, body weight changes, and any mortalities are recorded. A gross necropsy is performed on all animals at the end of the study.
Determination of LD50/TD50: While this method avoids a precise LD50 calculation, it allows for the classification of the substance into a toxicity category. For a quantitative therapeutic index, a dose-response study to determine the LD50 (dose causing mortality in 50% of animals) or TD50 (dose causing a specific toxic effect in 50% of animals) would be designed based on these preliminary findings.
Phase 3: Calculation and Comparative Analysis
The culmination of the in vitro and in vivo studies is the calculation of the therapeutic index and its comparison with other relevant compounds.
Calculating the In Vivo Therapeutic Index
Formula: Therapeutic Index (TI) = LD50 / ED50
This ratio provides a critical measure of the drug's safety margin in a living organism.
Data Presentation:
Compound
ED50 (mg/kg)
LD50 (mg/kg)
Therapeutic Index (TI)
N-methyl-1H-indole-5-carboxamide
Hypothetical Value
Hypothetical Value
Calculated Value
Paclitaxel (Comparator)
10
30
3
Compound Y (Alternative)
20
400
20
A higher TI for N-methyl-1H-indole-5-carboxamide would suggest a more favorable safety profile compared to alternatives with a lower TI.
Integrating Pharmacokinetics and Pharmacodynamics (PK/PD)
While the therapeutic index is a valuable metric, a more nuanced understanding of a drug's safety and efficacy comes from integrating pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) data.[16][21][22]
Pharmacokinetics (PK): Involves the study of the drug's absorption, distribution, metabolism, and excretion (ADME).[15][21] These studies help determine the drug's concentration in the body over time.
Pharmacodynamics (PD): Examines the relationship between drug concentration at the site of action and the resulting pharmacological effect.[15][23]
By combining PK and PD data, researchers can define a therapeutic window , which is the range of plasma concentrations that are both effective and non-toxic.[24] This provides a more clinically relevant measure of safety than the TI alone.
Caption: Relationship between PK/PD and the Therapeutic Window.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to assessing the therapeutic index of N-methyl-1H-indole-5-carboxamide. By progressing through in vitro efficacy and cytotoxicity assays to in vivo efficacy and toxicity studies, a comprehensive safety and efficacy profile can be established. The resulting therapeutic index, when placed in the context of comparative data and supplemented with PK/PD analysis, will be instrumental in determining the potential of this compound for further drug development. This structured approach ensures that decisions are based on robust, reproducible data, a cornerstone of successful therapeutic innovation.
References
The Crucial Role of Pharmacodynamic and Pharmacokinetic Studies in Drug Development. Vertex AI Search.
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)? - Dr.Oracle. Dr. Oracle.
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
Biomedical Importance of Indoles. National Institutes of Health (NIH).
(PDF) Indole: The molecule of diverse biological activities. ResearchGate.
Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. KCAS Bio.
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
What is the therapeutic index of drugs?. Medical News Today.
Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. National Institutes of Health (NIH).
Therapeutic index. Essential Equations for Anaesthesia.
In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.
Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified. Altasciences.
Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University.
Therapeutic Index: What It Is and Why It's Important. BuzzRx.
Pharmacokinetics & Pharmacodynamics: Understanding Drug Action and Interaction. Azeus.
Blog: What are Pharmacokinetic and Pharmacodynamic Studies?. ALS Therapy Development Institute.
In Vitro Cytotoxicity Assay. Alfa Cytology.
Therapeutic Index: What It Is and Why It's Important. Knya.
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
OECD Guidelines for the Testing of Chemicals. Wikipedia.
Oecd guidelines for toxicology studies. SlideShare.
Toxicity studies. Institute of Experimental Pharmacology & Toxicology.
Activities of the OECD related to endocrine disruptors. ECETOC.
420 | oecd guideline for testing of chemicals. OECD.
Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. PubMed.
Full article: Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide. Taylor & Francis Online.
Methyl indole-5-carboxylate. Chem-Impex.
1H-Indole-5-carboxamide. Chem-Impex.
Binding and interactions of a novel potent indole-5-carboxamide MAO-B inhibitor. ResearchGate.
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Institutes of Health (NIH).
comparative docking studies of indole carboxamides with target proteins
Comparative Molecular Docking of Indole Carboxamides: A Guide to Target-Specific Profiling As a Senior Application Scientist in computational drug discovery, I frequently encounter the challenge of optimizing privileged...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Molecular Docking of Indole Carboxamides: A Guide to Target-Specific Profiling
As a Senior Application Scientist in computational drug discovery, I frequently encounter the challenge of optimizing privileged scaffolds. The indole ring is one such structure, but it is the addition of the carboxamide linkage that transforms it into a highly versatile pharmacophore. The carboxamide moiety provides critical molecular flexibility and acts as both a hydrogen bond donor and acceptor, allowing it to anchor tightly within diverse protein binding pockets.
This guide provides an objective, data-driven comparison of how altering the substitution position of the carboxamide group (C2, C3, or C5) on the indole scaffold shifts its target specificity. By analyzing recent comparative docking studies, we will establish a self-validating computational workflow for profiling these derivatives against targets like the Androgen Receptor (AR), Renin, MmpL3, and Monoamine Oxidase B (MAO-B).
The position of the carboxamide group dictates the electronic distribution, steric volume, and hydrogen-bonding geometry of the molecule. Consequently, different positional isomers exhibit profound selectivity for entirely different therapeutic targets.
Substitutions at the C2 position have yielded highly potent antitubercular agents. Computational screening and simulated annealing have demonstrated that indole-2-carboxamides effectively target the MmpL3 transporter[1]. The C2 positioning allows the hydrophobic indole core to insert deep into the transmembrane domain, while the carboxamide linkage interacts with polar residues near the channel opening.
Indole-3-Carboxamides: AR and Renin Inhibition (Cancer & Hypertension)
Moving the carboxamide to the C3 position alters the dihedral angle, favoring targets with deep, narrow binding clefts.
Androgen Receptor (AR): Primaquine-indole-3-carboxamide (PQ-ICA) conjugates have shown selective antiproliferative activity against prostate cancer cells. Molecular docking reveals strong binding affinities (-8.6 kcal/mol) within the AR Ligand Binding Domain (LBD), driven by crucial hydrogen bonds between the carboxamide and residues Met-74 and Thr-209[2].
Renin: In cardiovascular drug design, indole-3-carboxamides have been identified as potent renin inhibitors. Using Incremental Construction (IC) algorithms, docking studies confirm that the C3 geometry perfectly aligns the carboxamide to interact with the essential catalytic aspartates, Asp32 and Asp215[3].
Shifting the substitution to the benzenoid ring (C5) creates a more linear molecular profile. This geometry is ideal for penetrating the narrow, bipartite cavity of Monoamine Oxidase B (MAO-B). Compounds like PSB-1410 (an indole-5-carboxamide) achieve subnanomolar potency (IC50: 0.227 nM) by utilizing the C5-carboxamide to anchor near the FAD cofactor[4].
Quantitative Data Summary
The following table summarizes the comparative docking performance and experimental affinities of these structural variants.
Scaffold Type
Representative Ligand
Target Protein
Binding Affinity / Score
Key Interacting Residues
Primary Application
Indole-2-carboxamide
Compound 5c / 5f
High affinity (Simulated Annealing)
Hydrophobic pocket
Antitubercular
Indole-3-carboxamide
PQ-ICA (2R)
-8.6 kcal/mol
Met-74, Thr-209
Prostate Cancer
Indole-3-carboxamide
S8000024
Top 20% HYDE assessment
Asp32, Asp215
Hypertension
Indole-5-carboxamide
PSB-1410
IC50: 0.227 nM
FAD-adjacent cavity
Neurodegeneration
Visualizing the Structural Divergence
The logical branching of these scaffolds and their respective computational evaluation pathways is mapped below.
Structural divergence of indole carboxamides and their corresponding target proteins.
To ensure scientific integrity, docking studies must go beyond generating static poses; they must be grounded in physical causality. The following step-by-step methodology outlines a self-validating workflow for evaluating indole carboxamides.
Phase 1: System Preparation
Step 1.1: Protein Preparation: Retrieve target proteins (e.g., AR-LBD [PDB: 4HLW], MmpL3[PDB: 7NVH])[1][2]. Strip co-crystallized bulk water molecules beyond 3Å of the active site, but retain structural waters.
Causality: Bulk solvent introduces entropic noise into the scoring function. However, retaining deep structural waters ensures the algorithm accurately calculates desolvation penalties without losing critical water-mediated hydrogen bond networks.
Step 1.2: Ligand Preparation: Generate 3D conformers of the indole carboxamides and calculate partial charges using the AM1-BCC method.
Causality: The carboxamide linkage (-CONH-) can adopt cis or trans geometries relative to the indole NH. Proper tautomerization and charge distribution are critical because the primary binding mechanism relies on the carboxamide acting dynamically as both an H-bond donor and acceptor.
Phase 2: Grid Generation and Active Site Definition
Step 2.1: Bounding Box Configuration: Define the grid box strictly centered on known catalytic or allosteric residues (e.g., Asp32/Asp215 for Renin, or the BF3 site for AR)[2][3].
Causality: Indole carboxamides are highly lipophilic and prone to non-specific hydrophobic collapse. Restricting the search space to the validated orthosteric site prevents the algorithm from trapping ligands in superficial, non-physiological local minima.
Phase 3: Docking Execution
Step 3.1: Algorithmic Selection: Execute docking using a hybrid enthalpy-entropy approach (e.g., FlexX for Incremental Construction or AutoDock Vina for empirical scoring)[2][3].
Causality: FlexX fragments the ligand and rebuilds it within the pocket. This is highly effective for flexible carboxamide derivatives, allowing the algorithm to dynamically resolve steric clashes with bulky residues (like Met-74 in the AR-LBD) before finalizing the pose.
Phase 4: Self-Validation (The Decoy & RMSD Method)
Step 4.1: Pose Validation: Re-dock the native co-crystallized ligand back into the prepared protein and calculate the Root Mean Square Deviation (RMSD). Proceed with novel compounds only if the native RMSD is < 2.0 Å.
Causality: A low RMSD confirms that the chosen scoring function and grid parameters can accurately reproduce an experimentally proven binding pose. This establishes a mathematically sound baseline of trust for evaluating the novel indole carboxamide derivatives.
References[2] Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6SDM4ukNboblzWCvYu-ZrAHU4OMGuWXFQa1JvG1vE3m4QV6faBDyu6P3PLBfOpEFAaedgEVYfgZqVhQM6FT1mmIejPS036CQpfCuM298mEk7NAe0fbrMksFVJpDhLQgaKVMY=[3] Combined Ligand and Structure Based Approaches Towards Developing Novel Renin Inhibitors for the Treatment of Hypertension. ChemRxiv. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgDurcR5qYKe5SN8Tyvoz6tjyDPWvlqvxRFWCgibCbckSxrcECK6tkJru8aa12a9vI2sF-MAQ-RLvxGMvfCt-ZcY7TcRaWZvW1D5ohMVXh7O-a0xtt-CSDYsJNpzBFp_aNn4YBM33Z-4rOLxRaLLlR5BWMIg==[1] Developing novel indoles as antitubercular agents and simulated annealing-based analysis of their binding with MmpL3. PMC. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGZxm-1pyIC_RflTbMRv9kz_qwAORTXcYyLbR1b9jcqWsObVP_8_y-s0nj9nDx49gGbyyaIU24sYvm4z7eOVl63XptPOfcsGT9USNNPQzRVwbVo9WmEvgg7S57ujOV-e0SHyGG_xpXX25Bvns=[4] Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. ChEMBL. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA4f7F_kXZ-PKq81OWU_xkEnyj--Oh6N_Ndr6LVIc9E0i8bR6l6_rGAgMrBZbAlhJC59Jxm67Iy1T8iMW_WvTN1uiV3UHfbbnhB2Rbt8yfQqFnsncY_wqdW_ClqWsGI49tPccoYDJM52iyaQoLhxJFDvsm3Ew=
Comprehensive Safe Handling and Disposal Protocol for N-methyl-1H-indole-5-carboxamide Introduction N-methyl-1H-indole-5-carboxamide is a specialized indole derivative frequently utilized as an intermediate in drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safe Handling and Disposal Protocol for N-methyl-1H-indole-5-carboxamide
Introduction
N-methyl-1H-indole-5-carboxamide is a specialized indole derivative frequently utilized as an intermediate in drug development and synthetic chemistry[1]. Because it is a nitrogenous organic compound, its disposal requires strict adherence to environmental safety protocols to prevent the release of toxic nitrogen oxides (NOx) into the atmosphere[2]. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe handling, spill mitigation, and terminal disposal of this compound.
By understanding the mechanistic causality behind these safety protocols, laboratories can ensure operational compliance and environmental stewardship.
Chemical Profiling & Hazard Assessment
Understanding the physicochemical properties of N-methyl-1H-indole-5-carboxamide is the foundational step in designing a safe operational workflow.
Standard Operating Procedure (SOP): Spill Mitigation & Decontamination
Solid powders pose a significant inhalation risk and can easily become airborne. In the event of a spill, laboratory personnel must never dry-sweep the material, as this generates hazardous aerosols[3].
Step-by-Step Spill Response:
Isolation: Immediately isolate the spill area. Ensure personnel are wearing appropriate PPE, including an N95/P100 particulate respirator, nitrile gloves, and safety goggles[3].
Dust Suppression: Lightly moisten the spilled solid with water or a compatible solvent to prevent dust dispersion[3].
Mechanical Collection: Use non-sparking tools to collect the moistened material. Place the collected waste into a sealable, chemically compatible hazardous waste container.
Surface Decontamination: Wash the contaminated surface thoroughly with soap and copious amounts of water, ensuring all residual wash-water is captured for hazardous disposal[3].
Figure 1: Spill response workflow for solid N-methyl-1H-indole-5-carboxamide.
Step-by-Step Disposal Protocol
Standard municipal waste or drain disposal is strictly prohibited for indole derivatives[4]. The terminal disposal of N-methyl-1H-indole-5-carboxamide must be routed through a licensed professional waste disposal service capable of processing nitrogenous organic waste[5].
Step 1: Segregation and Containerization
Collect the chemical and any contaminated packaging in a clearly labeled, leak-proof container. Label the container specifically as "Non-Halogenated Nitrogenous Organic Waste." Do not mix this with halogenated solvents, as introducing halogens fundamentally changes the required incineration temperature profile and increases disposal costs.
Step 2: Solubilization (Pre-Incineration)
To ensure complete and uniform thermal destruction, the solid material must be dissolved or mixed with a highly combustible solvent (e.g., ethanol, methanol, or acetone) prior to incineration[5].
Mechanistic Rationale: Injecting solid powders directly into an incinerator can cause uneven burning and clog injection nozzles. Solubilizing the compound creates a homogenous liquid fuel that atomizes efficiently, ensuring the stable indole ring is completely exposed to the combustion heat.
Step 3: High-Temperature Incineration
The solution must be burned in a chemical incinerator equipped with a dual-chamber system[3].
Mechanistic Rationale: The primary chamber volatilizes the solvent and organic material. The secondary chamber (afterburner) operates at temperatures exceeding 1100°C. This extreme heat is required to ensure the complete thermal cracking of the highly stable aromatic indole structure, preventing the release of unburned volatile organic compounds (VOCs) into the atmosphere.
Step 4: Alkaline Wet Scrubbing
The incinerator must be equipped with an alkaline wet scrubber system[4].
Mechanistic Rationale: Because N-methyl-1H-indole-5-carboxamide contains nitrogen in both its indole ring and carboxamide group, its combustion naturally generates nitrogen oxides (NOx)[2]. If released, NOx contributes to atmospheric smog and acid rain. The exhaust gas must be passed through a scrubber containing an alkaline solution (such as sodium hydroxide or calcium hydroxide), which neutralizes the NOx and acid gases into harmless aqueous nitrites/nitrates before the final exhaust is released[5].
Figure 2: Nitrogenous waste destruction and NOx neutralization via wet scrubbing.
TMMedia. "INDOLE, AR GRADE (1-Benzo-Pyrrole) Material Safety Data Sheet." tmmedia.in.
Shimadzu. "SAFETY DATA SHEET." shimadzu.eu.
Symbiosis Online Publishing. "Pharmaceutical Dispensing and Wasting In Health Care Facilities." symbiosisonlinepublishing.com.
ResearchGate. "Thermodynamic modeling and analysis of the heat integration and power generation in pig manure supercritical water gasification system." researchgate.net.
Comprehensive Handling and Personal Protective Equipment (PPE) Guide: N-methyl-1H-indole-5-carboxamide
This guide provides essential safety and handling protocols for N-methyl-1H-indole-5-carboxamide. As this is a research chemical, comprehensive toxicological data is not available.
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and handling protocols for N-methyl-1H-indole-5-carboxamide. As this is a research chemical, comprehensive toxicological data is not available. Therefore, all handling procedures must be governed by the Precautionary Principle , which dictates that substances of unknown toxicity should be treated as potentially hazardous.[1][2] This document is intended for trained research, scientific, and drug development professionals and should supplement, not replace, your institution's established Chemical Hygiene Plan and safety protocols.
Section 1: Hazard Assessment - A Proactive Stance on Safety
The specific toxicological properties of N-methyl-1H-indole-5-carboxamide have not been fully investigated.[3] However, an analysis of its constituent chemical moieties provides a basis for a conservative hazard assessment.
Indole Moiety: The parent compound, indole, is known to be harmful if swallowed, toxic in contact with skin, and causes serious eye damage.[4][5] It can also cause respiratory irritation.[5]
Carboxamide Moiety: Carboxamide derivatives have a wide range of biological activities and toxicological profiles.[6][7][8] Some have shown therapeutic potential, while others can exhibit toxicity.[9] The interaction of this functional group within the complete molecule is unknown.
Given these factors, N-methyl-1H-indole-5-carboxamide must be handled as a substance that is potentially toxic via ingestion, dermal contact, and inhalation, and as a severe eye irritant. All exposure routes must be minimized through the stringent use of engineering controls and personal protective equipment.[1]
Section 2: Engineering Controls - Your First and Best Line of Defense
The primary method for minimizing exposure is not PPE, but rather robust engineering controls that contain the chemical at the source.
Chemical Fume Hood: All procedures involving the handling of N-methyl-1H-indole-5-carboxamide, especially the manipulation of its solid (powder) form, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles and to contain any potential spills.
Ventilation: Ensure adequate ventilation in all areas where the chemical is stored and handled.[10] Laboratory doors and windows should be kept closed to ensure the negative pressure of the fume hood is maintained.
Section 3: Personal Protective Equipment (PPE) - A Multi-Barrier System
PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly for every procedure. Do not wear contaminated PPE outside of the designated laboratory area.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Storage & Transport (within lab)
ANSI Z87.1 Safety Glasses with Side Shields
Single pair of Nitrile Gloves
Fully-buttoned Laboratory Coat
Not generally required
Weighing Solid / Preparing Solutions
Chemical Splash Goggles
Double-gloved Nitrile Gloves
Fully-buttoned Laboratory Coat
Recommended: N95 or P100 respirator if there is any risk of aerosolization.
Not required if performed within a certified chemical fume hood.
Eye and Face Protection
Causality: The indole structure suggests a high potential for severe eye irritation or damage.[4][5]
Protocol:
Minimum: ANSI Z87.1 compliant safety glasses with side shields are required for any work in the laboratory.
Required for Handling: Chemical splash goggles are mandatory when handling the compound in either solid or liquid form.[11]
Enhanced Protection: A full-face shield must be worn over chemical splash goggles during procedures with a higher risk of splashes or spills, such as during transfers of solutions or reaction work-ups.
Hand Protection
Causality: The skin permeability of N-methyl-1H-indole-5-carboxamide is unknown. The known dermal toxicity of indole necessitates robust skin protection.[4][5]
Protocol:
Glove Type: Use standard nitrile laboratory gloves as a minimum.
Double Gloving: It is strongly recommended to wear two pairs of nitrile gloves. This allows for the immediate removal of the outer glove in case of a spill or splash, minimizing the risk of exposure.
Inspection and Removal: Always inspect gloves for tears or punctures before use. Remove gloves immediately if they become contaminated, and always before leaving the laboratory. Wash hands thoroughly after removing gloves.[12][13]
Body Protection
Causality: To prevent incidental skin contact from splashes or spills.
Protocol:
A clean, fully-buttoned, flame-resistant laboratory coat must be worn at all times.
For larger-scale operations (>1g) or when transferring solutions, a chemical-resistant apron should be worn over the lab coat.
Contaminated clothing must be removed immediately and decontaminated before reuse.[4][10]
Respiratory Protection
Causality: Fine powders can be easily inhaled, and the respiratory effects of this compound are unknown but assumed to be hazardous.
Protocol:
All work that can generate dust or aerosols (e.g., weighing, scraping, transferring solids) should be performed in a chemical fume hood.
If there is a potential for inhalation exposure even within a fume hood, a NIOSH-approved N95 or P100 filtering facepiece respirator is recommended. Use of a respirator requires enrollment in your institution's respiratory protection program, including fit testing.
Section 4: Procedural Guidance and Workflow
The following protocol for weighing and preparing a stock solution illustrates the integration of safety controls.
Step-by-Step Protocol: Weighing and Solubilization
Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Assemble all necessary equipment (spatula, weigh paper, vials, solvent, vortexer).
Don PPE: Before handling the chemical, don all required PPE as outlined in the table above (goggles, double gloves, lab coat).
Weighing: Perform all weighing operations on a balance inside the fume hood. Use a spatula to carefully transfer the solid to weigh paper or a tared vial. Close the primary container immediately after dispensing.
Solubilization: Add the desired solvent to the vial containing the solid. Cap the vial securely.
Mixing: Mix the solution using a vortexer or sonicator until fully dissolved. Keep the vial capped.
Labeling: Clearly label the vial with the chemical name, concentration, solvent, date, and your initials.
Initial Cleanup: Dispose of the contaminated weigh paper and outer gloves in the designated solid hazardous waste container inside the fume hood.
Workflow Diagram: Safe Handling
Caption: Workflow for weighing and solubilizing N-methyl-1H-indole-5-carboxamide.
Section 5: Decontamination and Disposal Plan
Proper waste management is a critical component of laboratory safety. Never dispose of this chemical down the sink.[14][15]
Solid Waste: Contaminated gloves, weigh paper, paper towels, etc.[16]
Liquid Waste: Unused solutions, solvent rinses. Do not mix incompatible waste streams.[14]
Sharps: Contaminated needles or broken glass.
Labeling: All waste containers must be labeled "HAZARDOUS WASTE" and list all chemical constituents by their full name (no abbreviations).[14][17]
Container Integrity: Ensure waste containers are compatible with the chemical, tightly sealed, and stored in a secondary containment bin.[14]
Decontamination: Clean any spills immediately with an appropriate absorbent material. Decontaminate work surfaces and equipment with a suitable solvent (e.g., 70% ethanol), and dispose of all cleaning materials as solid hazardous waste.
Disposal Request: When waste containers are full, contact your institution's Environmental Health and Safety (EHS) office for pickup.[18]
Waste Disposal Pathway Diagram
Caption: Segregation and disposal pathway for N-methyl-1H-indole-5-carboxamide waste.
Section 6: Emergency Procedures
In case of any exposure, immediate action is critical.
Exposure Type
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention.[10]
Eye Contact
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Inhalation
Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[10][19]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19][20]
Always have the Safety Data Sheet (SDS) for any related compounds (e.g., Indole) available for emergency responders.
References
Procedures for Laboratory Chemical Waste Disposal. Jawaharlal Nehru Centre for Advanced Scientific Research.
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
Laboratory chemical waste disposal guidelines. University of Otago.
Laboratory Waste Disposal Safety Protocols. NSTA.
Laboratory chemical waste.
Unknown Chemicals - Environmental Health and Safety. Purdue University.
Chapter 7 - Safe Chemical Use.
Indole Safety Data Sheet.
Indole Detection Reagent - Safety D
Indole GHS SDS MSDS Sheet. Anmol Chemicals.
Laboratory & Research Safety Plan.
Safety Data Sheet for 1H-Indole, 1-methyl-. Thermo Fisher Scientific.
Safety Data Sheet for 1-Methyl-1H-indole-5-carboxylic acid. Fisher Scientific.
Safety D
Personal Protective Equipment for the Public. NIOSH.
Structure-Activity Relationships of 33 Carboxamides as Toxicants. University of Nebraska–Lincoln.
Chemical Safety Guide, 6th Ed. ORS.
The Personal Protective Technology Program
NIOSH Personal Protective Equipment Inform
Chemical Hygiene Plan.
Safety Data Sheet for 1H-Indole, 1-methyl-. Thermo Fisher Scientific.
Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. Toxicological Sciences, Oxford Academic.
Kovac's Indole Reagent, Safety D
Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. TCI Chemicals.
Safety Data Sheet for METHYL 3-FORMYL-1-METHYL-1H-INDOLE-2-CARBOXYL